molecular formula C11H6F3NO4 B061472 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 175203-86-8

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B061472
CAS No.: 175203-86-8
M. Wt: 273.16 g/mol
InChI Key: GSUDZUNGTZIKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a sophisticated multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a quinoline core, a privileged scaffold in pharmacology, which is strategically substituted with three key functional groups: a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and a highly stable, lipophilic trifluoromethoxy group at the 6-position. The presence of the carboxylic acid and hydroxyl groups allows this molecule to act as a versatile synthon for the synthesis of more complex derivatives, particularly amides and esters, via straightforward coupling reactions. Its primary research value lies in its potential as a key intermediate for the development of novel enzyme inhibitors and receptor modulators. The electron-withdrawing trifluoromethoxy group can profoundly influence the molecule's electronic distribution, metabolic stability, and membrane permeability, making it an attractive scaffold for structure-activity relationship (SAR) studies. Researchers are exploring its application in targeting enzymes such as phosphodiesterases (PDEs) and kinases, where the quinoline-carboxylic acid motif is known to play a critical role in chelating metal ions within active sites. This compound is offered to support advanced investigations in hit-to-lead optimization and the creation of targeted chemical libraries for high-throughput screening. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for your research applications.

Properties

IUPAC Name

4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUDZUNGTZIKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379383
Record name 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-86-8
Record name 4-Hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-86-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Quinolones

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including notable antibacterial and anticancer drugs. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into the quinoline ring system can significantly enhance the pharmacological properties of these molecules. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles, such as enhanced cell membrane permeability and resistance to metabolic degradation. This makes 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid a highly valuable building block in the synthesis of novel drug candidates. This guide provides a detailed examination of its synthesis, focusing on the well-established Gould-Jacobs reaction pathway, and offers practical, field-proven insights for its successful laboratory preparation.

The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis

The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][2] This robust reaction proceeds in three key stages: the initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization, and concluding with the saponification of the resulting ester to the desired carboxylic acid.

Mechanistic Insights

The Gould-Jacobs reaction begins with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is the thermal cyclization, which is a 6-electron electrocyclization reaction that forms the quinoline ring system. This intramolecular reaction requires significant thermal energy to overcome the activation barrier. The resulting cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, the 4-hydroxy-quinoline-3-carboxylate. The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.

Synthesis Pathway Diagram

Synthesis_Pathway A 4-(Trifluoromethoxy)aniline C Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate (Intermediate) A->C Condensation (Heat) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate C->D Thermal Cyclization (High Temperature, e.g., Diphenyl ether) E This compound (Final Product) D->E Saponification (e.g., NaOH or KOH, then H+)

Caption: The Gould-Jacobs synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are a synthesized representation of best practices for the multi-step synthesis of the target compound, based on established methodologies for similar quinoline derivatives.

Part 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

This stage involves the initial condensation and subsequent thermal cyclization.

Step 1: Condensation of 4-(Trifluoromethoxy)aniline and Diethyl ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the reaction mixture with stirring at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude product, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from the previous step, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of aniline used).

  • Heat the mixture to reflux (typically 250-260°C) with vigorous stirring. Maintain this temperature for 1-2 hours. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

  • Dilute the cooled reaction mixture with a non-polar solvent like hexane or heptane (approximately 10 volumes) to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

  • The crude ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Saponification to this compound

This final stage converts the ethyl ester to the desired carboxylic acid.

  • In a round-bottom flask, suspend the ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylateC₁₃H₁₀F₃NO₄301.2270-85%297-305
This compoundC₁₁H₆F₃NO₄273.16>90%>245 (decomposes)

Characterization and Purity Assessment

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point Analysis: To assess the purity of the crystalline products.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Saponification a1 Mix 4-(trifluoromethoxy)aniline & Diethyl ethoxymethylenemalonate a2 Heat (120-130°C, 2-3h) Condensation a1->a2 a3 Add Diphenyl Ether a2->a3 a4 Reflux (250-260°C, 1-2h) Cyclization a3->a4 a5 Cool & Precipitate with Hexane a4->a5 a6 Filter & Wash a5->a6 a7 Purify (Recrystallization/ Column Chromatography) a6->a7 b1 Suspend Ester in EtOH/H₂O a7->b1 Intermediate Ester b2 Add NaOH or KOH b1->b2 b3 Reflux (2-4h) b2->b3 b4 Remove EtOH b3->b4 b5 Acidify with HCl b4->b5 b6 Filter & Dry b5->b6 end Characterization (NMR, MS, HPLC) b6->end Final Product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion and Field-Proven Insights

The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of this compound. The key to a successful synthesis lies in the careful control of the high-temperature cyclization step to prevent charring and side-product formation. The use of an inert, high-boiling solvent like diphenyl ether is critical for achieving the necessary temperature and ensuring a homogeneous reaction mixture. For the saponification step, careful pH adjustment during the workup is essential to ensure complete precipitation of the carboxylic acid product. This technical guide offers a robust framework for researchers and drug development professionals to confidently synthesize this important fluorinated quinolone building block for their research and development endeavors.

References

Navigating the Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic Acid: An In-depth Technical Guide to the Modified Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quinoline-4-carboxylic acids are a cornerstone of many therapeutic agents, and their synthesis is a critical task in medicinal chemistry and drug development. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct route to this privileged scaffold. However, the use of anilines bearing strong electron-withdrawing groups, such as the trifluoromethoxy (-OCF₃) group, presents significant challenges to this classic transformation, often resulting in diminished yields. This in-depth technical guide provides a comprehensive overview and a field-proven, optimized protocol for the successful synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid via a modified Doebner "hydrogen-transfer" reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex, fluorinated quinoline derivatives.

Introduction: The Significance of Fluorinated Quinolines and the Doebner Reaction

Quinoline derivatives are ubiquitous in a vast array of biologically active compounds, exhibiting properties ranging from anticancer and antimalarial to antiviral and antibacterial.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore in numerous approved drugs and clinical candidates. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The -OCF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, making it a highly desirable substituent in modern drug design.

The Doebner reaction, first described in the late 19th century, is a powerful one-pot, three-component synthesis that provides direct access to 2-substituted quinoline-4-carboxylic acids.[2] The reaction's appeal lies in its operational simplicity and the diversity of inputs that can be utilized. However, the classical Doebner reaction often falters when anilines with potent electron-withdrawing groups are employed.[2][3][4] The reduced nucleophilicity of these anilines hinders the initial steps of the reaction, leading to low yields and the formation of side products.

This guide focuses on a robust, modified Doebner protocol that overcomes these limitations, enabling the efficient synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid. We will delve into the mechanistic underpinnings of this "hydrogen-transfer" modification, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Challenge of Electron-Deficient Anilines in the Doebner Reaction

The mechanism of the Doebner reaction is believed to commence with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[2] This is followed by a series of condensation and cyclization steps involving pyruvic acid, culminating in the formation of a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline product.

Anilines substituted with strong electron-withdrawing groups, such as 6-(trifluoromethoxy)aniline, exhibit significantly reduced nucleophilicity.[5] This electronic deficit impedes the initial formation of the Schiff base, a critical step for the reaction to proceed efficiently. Consequently, traditional Doebner reaction conditions, such as refluxing in ethanol or using Brønsted acids like sulfamic acid, often result in disappointingly low yields for these substrates.[3][6]

The Modified Doebner "Hydrogen-Transfer" Reaction: A Mechanistic Insight

To address the challenge of low reactivity, a modified Doebner reaction employing a "hydrogen-transfer" mechanism has been developed.[3][4] This innovative approach facilitates the crucial oxidation of the dihydroquinoline intermediate to the final quinoline product through an in-situ hydrogen transfer process.

In this modified reaction, an excess of the imine, formed from the aniline and aldehyde, acts as the hydrogen acceptor (oxidant). The dihydroquinoline intermediate, in turn, serves as the hydrogen donor. This internal redox process circumvents the need for an external oxidizing agent and is particularly effective for electron-deficient systems. The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF), is crucial for promoting the various steps of the reaction cascade.[1][3]

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic Acid

This protocol is based on an optimized procedure for the Doebner hydrogen-transfer reaction with electron-deficient anilines.[3]

Materials and Reagents
  • 6-(Trifluoromethoxy)aniline

  • Benzaldehyde

  • Pyruvic acid

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

Reaction Setup and Procedure
  • Reaction Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(trifluoromethoxy)aniline (1.8 mmol, 1.0 equiv) and benzaldehyde (2.0 mmol, 1.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (1.0 mL) to the flask, followed by the addition of BF₃·THF (0.5 equiv).

  • Initial Reaction Phase: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 0.33 equiv) in anhydrous acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time.

  • Main Reaction Phase: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[7]

  • Column Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.[8] It is often beneficial to add a small amount of a basic modifier, like triethylamine or pyridine, to the eluent to prevent tailing of the product on the acidic silica gel.[1]

Data Presentation and Comparative Analysis

The effectiveness of the modified Doebner hydrogen-transfer reaction is best illustrated by comparing the yields obtained with this method to those from conventional Doebner protocols when using an electron-deficient aniline.

Reaction Conditions Catalyst Solvent Temperature Yield of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid Reference
Conventional Doebner-EthanolRefluxLow[6]
Conventional DoebnerH₂NSO₃HAqueous-Low[6]
Modified Doebner (Hydrogen-Transfer)BF₃·THFAcetonitrile65 °CGood to Excellent[3][4]

Note: "Low" and "Good to Excellent" are qualitative descriptors based on the cited literature, which indicates that conventional methods are not suitable for this substrate, while the modified protocol provides satisfactory results.

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow

Doebner_Workflow start Start reactants Combine: - 6-(Trifluoromethoxy)aniline - Benzaldehyde - BF₃·THF - Acetonitrile start->reactants initial_heat Stir at 65°C for 1 hour reactants->initial_heat add_pyruvic Dropwise addition of Pyruvic Acid in Acetonitrile initial_heat->add_pyruvic main_reaction Stir at 65°C for 20-24 hours add_pyruvic->main_reaction workup Aqueous Work-up: - Quench with NaHCO₃ - Extract with EtOAc - Wash with Brine - Dry over Na₂SO₄ main_reaction->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify product Pure 2-Phenyl-6-(trifluoromethoxy) quinoline-4-carboxylic Acid purify->product Doebner_Mechanism cluster_reactants Reactants Aniline 6-(Trifluoromethoxy)aniline SchiffBase Schiff Base Formation (Imine Intermediate) Aniline->SchiffBase Aldehyde Benzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAddition Reaction with Pyruvic Acid Enol PyruvicAcid->MichaelAddition SchiffBase->MichaelAddition Cyclization Intramolecular Electrophilic Cyclization MichaelAddition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline HydrogenTransfer In-situ Hydrogen Transfer (Oxidation) Dihydroquinoline->HydrogenTransfer Product 2-Phenyl-6-(trifluoromethoxy) quinoline-4-carboxylic Acid HydrogenTransfer->Product

References

An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a fluorinated quinoline derivative with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its emerging role as a modulator of key biological targets. This document will serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide array of biological activities.[1] Its versatile structure has been extensively modified to generate compounds with anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on a specific derivative, this compound, and its potential as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

PropertyValueSource
CAS Number 175203-86-8[2]
Molecular Formula C₁₁H₆F₃NO₄
Molecular Weight 273.16 g/mol [2]
Appearance White Solid[2]
Melting Point 297-305°C[3]
SMILES OC(=O)c1cnc2ccc(OC(F)(F)F)cc2c1O
InChI Key GSUDZUNGTZIKPY-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is most commonly achieved through the Gould-Jacobs reaction.[4][5] This versatile reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization to form the quinoline ring system.[5]

General Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in two key steps:

  • Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate undergoes a thermal cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid.

Diagram 1: General Scheme of the Gould-Jacobs Reaction

Gould_Jacobs Aniline Aniline Derivative Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + EMME - EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) Ester Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Ester Heat (Cyclization) - EtOH Acid 4-Hydroxyquinoline-3-carboxylic Acid Ester->Acid Hydrolysis

A generalized workflow for the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-140°C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the intermediate.

  • Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture and heat to 240-260°C for 30-60 minutes. This will induce the cyclization to form the quinoline ring.

  • Workup: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid and wash with hexane to obtain the crude ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

  • Isolation: The precipitated this compound can be collected by filtration, washed with water, and dried.

Biological Activity and Therapeutic Potential

The trifluoromethoxy substitution at the 6-position of the quinoline ring is anticipated to confer favorable pharmacological properties. While extensive biological data for this specific molecule is limited in the public domain, research on closely related analogs provides strong indications of its therapeutic potential.

Inhibition of Matrix Metalloproteinases (MMPs)

A key finding in the literature points to the potential of 4-hydroxy-6-(trifluoromethoxy)quinoline derivatives as inhibitors of matrix metalloproteinases (MMPs). Specifically, the ethyl ester of a 6-trifluoromethoxy derivative was synthesized and evaluated as an MMP inhibitor.[7] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[8] Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases.[8] The development of MMP inhibitors has been a significant focus of drug discovery efforts.[8]

The 4-hydroxyquinoline-3-carboxylic acid scaffold can act as a zinc-binding group, a common feature in many MMP inhibitors. The trifluoromethoxy group can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Diagram 2: Potential Mechanism of MMP Inhibition

MMP_Inhibition cluster_MMP MMP Active Site MMP_Zinc Catalytic Zinc (Zn2+) S1_pocket S1' Pocket (Hydrophobic) Inhibitor This compound Inhibitor->MMP_Zinc Chelates Inhibitor->S1_pocket Interacts with Carboxylate Carboxylate Group Trifluoromethoxy Trifluoromethoxy Group

Hypothesized binding mode of the compound in the MMP active site.

Potential as an Anticancer Agent

The quinoline scaffold is a common feature in many anticancer agents.[9] Derivatives of 4-quinolinecarboxylic acid have shown antitumor activity.[10] Given the known role of MMPs in tumor invasion and metastasis, the potential of this compound as an MMP inhibitor suggests it may also possess anticancer properties.

Anti-inflammatory Properties

MMPs are also involved in inflammatory processes. Therefore, as an MMP inhibitor, this compound could potentially exhibit anti-inflammatory activity.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The likely synthetic route via the Gould-Jacobs reaction makes it an accessible target for medicinal chemists. The preliminary evidence suggesting its role as a matrix metalloproteinase inhibitor opens up exciting avenues for its investigation in oncology and inflammatory diseases.

Further research is warranted to:

  • Develop and optimize a robust synthetic protocol for this compound.

  • Conduct comprehensive in vitro and in vivo studies to fully characterize its biological activity profile, including its potency and selectivity as an MMP inhibitor.

  • Explore its efficacy in relevant disease models of cancer and inflammation.

  • Investigate its structure-activity relationship (SAR) by synthesizing and evaluating a library of related derivatives.

References

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids have garnered significant attention due to their diverse and potent biological activities, ranging from antibacterial to anticancer. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the contemporary landscape of novel quinoline-3-carboxylic acid derivatives. Moving beyond classical synthetic routes, this document emphasizes modern, efficient, and sustainable methodologies. It delves into the latest discoveries surrounding their biological targets, presents critical structure-activity relationship (SAR) insights, and offers detailed protocols for their synthesis, characterization, and biological evaluation. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to navigate and innovate within this promising area of drug discovery.

Introduction: The Enduring Legacy and Modern Imperative of the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a quintessential "privileged structure" in drug discovery. Its rigid, planar geometry and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for substituent groups to interact with biological targets. The historical significance of quinolines is well-established, with quinine, an antimalarial, being one of the earliest and most well-known examples.

The addition of a carboxylic acid moiety at the 3-position introduces a critical pharmacophoric feature. This acidic group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in enzyme active sites, significantly influencing the compound's biological activity. The well-known quinolone antibiotics, such as ciprofloxacin, which feature a 4-oxo group and a 3-carboxylic acid, exemplify the therapeutic potential of this structural motif by targeting bacterial DNA gyrase and topoisomerase IV.[1]

In recent years, the discovery of novel biological targets and the rise of drug resistance have spurred a renewed interest in exploring new chemical space around the quinoline-3-carboxylic acid core. Researchers are actively developing innovative derivatives with enhanced potency, selectivity, and novel mechanisms of action. This guide will navigate the key aspects of this modern pursuit, from the laboratory bench to biological evaluation.

Strategic Synthesis of Novel Quinoline-3-Carboxylic Acid Derivatives: Beyond the Classics

While classical named reactions like the Gould-Jacobs, Combes, Doebner-von Miller, and Friedländer syntheses have been instrumental in the development of quinoline chemistry, they often suffer from harsh reaction conditions, low yields, and limited substrate scope.[2][3] Modern synthetic chemistry has introduced a host of innovations to overcome these limitations, enabling the efficient and sustainable production of diverse libraries of quinoline-3-carboxylic acid derivatives.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times and often improving yields.[4] This technology has been successfully applied to the synthesis of quinoline-3-carboxylic acids, offering a rapid and efficient alternative to conventional heating methods.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [5]

This protocol describes the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate for many quinoline-3-carboxylic acid derivatives.

  • Reactants:

    • Aniline (1.0 mmol)

    • Diethyl ethoxymethylenemalonate (DEMM) (3.0 mmol)

  • Procedure:

    • Combine the aniline and DEMM in a 2-5 mL microwave vial equipped with a magnetic stir bar.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 250°C) for a specified time (e.g., 10-30 minutes). Reaction progress should be monitored to optimize time and temperature.

    • After cooling, the product often precipitates from the reaction mixture.

    • Collect the solid by filtration and wash with a cold solvent, such as acetonitrile, to remove excess DEMM.

    • The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using standard saponification procedures (e.g., refluxing with aqueous NaOH).

Causality Behind Experimental Choices: The use of excess DEMM drives the initial condensation reaction to completion. Microwave heating provides rapid and uniform energy input, facilitating the high-temperature intramolecular cyclization that is often the rate-limiting step in the Gould-Jacobs reaction.[5]

Microwave-Assisted Gould-Jacobs Reaction Aniline Aniline Reactants Reactants in Microwave Vial Aniline->Reactants DEMM Diethyl ethoxymethylenemalonate DEMM->Reactants Microwave Microwave Irradiation (e.g., 250°C) Reactants->Microwave Precipitate Precipitation & Filtration Microwave->Precipitate Product Ethyl 4-hydroxyquinoline- 3-carboxylate Precipitate->Product

Caption: Workflow for Microwave-Assisted Gould-Jacobs Synthesis.

Green Synthesis Approaches: A Sustainable Paradigm

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions.

Experimental Protocol: L-Proline Catalyzed One-Pot Synthesis of Quinoline-3-carboxylates [6]

This multicomponent reaction offers an efficient and environmentally friendly route to highly substituted quinoline-3-carboxylates.

  • Reactants:

    • Dimedone (1.0 mmol)

    • Substituted aldehyde (1.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • L-proline (10 mol%)

  • Solvent: Ethanol

  • Procedure:

    • To a solution of dimedone, substituted aldehyde, and ammonium acetate in ethanol, add ethyl acetoacetate and L-proline.

    • Reflux the reaction mixture for the required time (typically a few hours), monitoring completion by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration and wash with cold ethanol.

    • Recrystallize the product from a suitable solvent if necessary.

Causality Behind Experimental Choices: L-proline, a naturally occurring amino acid, acts as a biodegradable and efficient organocatalyst. The one-pot, multicomponent nature of this reaction enhances atom economy and reduces waste by minimizing intermediate isolation and purification steps.[6]

Novel Biological Targets and Structure-Activity Relationships

The therapeutic potential of quinoline-3-carboxylic acid derivatives extends far beyond their traditional antibacterial applications. Recent research has unveiled their activity against a range of other targets, including kinases and enzymes involved in cancer cell proliferation.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, making it an attractive target for anticancer drug development. Several novel quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[7][8][9]

A study by Syniugin et al. (2016) explored the SAR of a series of 3-quinoline carboxylic acids as CK2 inhibitors.[9] They found that modifications to the quinoline core, such as the introduction of a tetrazolo ring or an amino group at the 2-position, led to compounds with submicromolar IC50 values.[9]

Compound TypeR-groupIC50 (µM) against CK2
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid7-Bromo> 33
Tetrazolo[1,5-a]quinoline-4-carboxylic acid8-Bromo0.85
2-Aminoquinoline-3-carboxylic acid7-Bromo0.65
Table 1: SAR of Quinoline Derivatives as CK2 Inhibitors (Data synthesized from Syniugin et al., 2016)[9][10]

Key SAR Insights:

  • The presence of a hydrogen bond donor, such as an amino group, at the 2-position appears to be beneficial for potent CK2 inhibition.

  • The fusion of a tetrazole ring to the quinoline scaffold can significantly enhance inhibitory activity.

  • The position and nature of substituents on the benzene ring of the quinoline core also play a crucial role in modulating activity.

CK2_Inhibition_Pathway CK2 Protein Kinase CK2 (Overexpressed in Cancer) Phosphorylation Phosphorylation CK2->Phosphorylation Substrate Protein Substrate Substrate->Phosphorylation Cancer Cancer Cell Proliferation & Survival Phosphorylation->Cancer Quinoline Quinoline-3-carboxylic Acid Derivative Quinoline->CK2 Inhibition

Caption: Inhibition of the CK2 Signaling Pathway.

Activity Against Drug-Resistant Bacteria

The emergence of multidrug-resistant (MDR) bacteria is a global health crisis. Novel quinoline derivatives are being investigated as potential solutions. For instance, certain 2-aryl-quinoline-4-carboxylic acid derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and MDR Escherichia coli.[11]

Key SAR Insights:

  • The nature and substitution pattern of the 2-aryl group are critical for antibacterial potency.

  • The presence of a carboxylic acid at the 4-position (an isomer of the 3-carboxylic acid) is a common feature in these active compounds, highlighting the importance of this acidic moiety for interacting with the bacterial target, likely DNA gyrase.[11]

Analytical and Screening Methodologies: A Practical Guide

The discovery and development of novel quinoline-3-carboxylic acid derivatives rely on a robust suite of analytical and screening techniques to confirm their structure and evaluate their biological activity.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of newly synthesized compounds. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring system provide definitive information about the substitution pattern.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition.[14]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a compound, including its stereochemistry and conformation. This technique is particularly valuable for understanding how a molecule might interact with its biological target.[7][15]

Analytical_Workflow Synthesis Synthesis of Novel Quinoline Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Analysis Structural Analysis Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (HRMS) Analysis->MS Xray X-ray Crystallography Analysis->Xray

Caption: Workflow for Structural Characterization.

Biological Evaluation: In Vitro Assays

A tiered approach to in vitro screening is typically employed to identify and characterize the biological activity of novel compounds.

Experimental Protocol: High-Throughput Kinase Inhibition Assay [9][16]

This protocol provides a general framework for screening compounds against a specific kinase, such as CK2.

  • Assay Principle: Many commercial kinase assays, such as the Kinase-Glo® Luminescent Kinase Assay, measure the depletion of ATP, which is consumed during the phosphorylation reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by a compound indicates inhibition.[16]

  • Procedure:

    • Dispense the kinase, substrate, and ATP solution into the wells of a multi-well plate (e.g., 384-well).

    • Add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at the optimal temperature for the kinase reaction.

    • Add the detection reagent (e.g., Kinase-Glo® reagent) and incubate to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [8][17]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 105 CFU/mL).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Experimental Protocol: In Vitro Topoisomerase II Inhibition Assay [18]

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.

  • Principle: Topoisomerase II can separate interlocked DNA circles (catenanes). This activity can be monitored by agarose gel electrophoresis, as the decatenated, relaxed DNA migrates differently from the catenated DNA.

  • Procedure:

    • Incubate purified topoisomerase II with catenated DNA (kDNA) in the presence of ATP and the test compound.

    • Stop the reaction and separate the DNA products by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA compared to the control.[18]

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Modern synthetic methodologies, particularly microwave-assisted and green chemistry approaches, are enabling the rapid and sustainable generation of diverse compound libraries. The identification of new biological targets, such as protein kinase CK2, and the continued need for new antibiotics to combat resistance are driving innovation in this field.

Future research will likely focus on:

  • Expanding Chemical Diversity: The use of multicomponent reactions and diversity-oriented synthesis will allow for the exploration of a wider range of substituents and fusion of other heterocyclic systems to the quinoline core.

  • Target-Focused Design: A deeper understanding of the structure and function of biological targets will enable more rational, structure-based design of potent and selective inhibitors.

  • Advanced Screening Platforms: The use of high-content screening and cell-based assays that more closely mimic the physiological environment will provide more relevant data on the efficacy and potential toxicity of new compounds.

By integrating these advanced strategies, the scientific community is well-positioned to unlock the full therapeutic potential of novel quinoline-3-carboxylic acid derivatives, addressing some of the most pressing challenges in medicine today.

References

Spectroscopic data of 6-(trifluoromethoxy)quinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethoxy)quinoline

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of critical importance. The strategic incorporation of fluorine-containing substituents can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, the trifluoromethoxy (-OCF₃) group is an increasingly valuable bioisostere for groups like methoxy or chloro, offering a unique electronic profile as a strong electron-withdrawing group via induction, yet with a capacity for weak resonance donation from the oxygen lone pairs.[2]

This guide focuses on 6-(trifluoromethoxy)quinoline, a heterocyclic compound of significant interest. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmaceuticals with diverse biological activities.[3] The addition of the -OCF₃ group at the 6-position creates a molecule with high potential for novel applications. A thorough and unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor. This requires a multi-technique spectroscopic approach.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the expected spectroscopic data for 6-(trifluoromethoxy)quinoline, grounded in established principles and data from analogous structures. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind the expected spectral features and providing robust, field-proven protocols for data acquisition.

Spectroscopic Characterization Workflow

The comprehensive analysis of a novel or synthesized compound like 6-(trifluoromethoxy)quinoline follows a logical, multi-faceted workflow. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system for confirmation.

G cluster_start Initiation cluster_analysis Primary Analysis cluster_detailed Detailed & Functional Group Analysis cluster_end Confirmation Compound Synthesized Compound (Crude Product) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Compound->MS NMR NMR Spectroscopy - Connectivity (¹H, ¹³C) - Fluorine Presence (¹⁹F) Compound->NMR IR Infrared (IR) Spectroscopy - Functional Groups (C-O, C-F bonds) MS->IR NMR->IR UV UV-Vis Spectroscopy - Conjugated System - Electronic Transitions IR->UV Purity Purity Assessment (HPLC, qNMR) UV->Purity Structure Confirmed Structure & Purity of 6-(trifluoromethoxy)quinoline Purity->Structure

Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 6-(trifluoromethoxy)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹⁹F NMR Spectroscopy

Given the trifluoromethoxy group, ¹⁹F NMR is the most direct and informative starting point. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[4]

  • Expected Chemical Shift: The chemical shift of the -OCF₃ group is sensitive to its electronic environment. For an -OCF₃ group attached to an aromatic ring, the signal is expected to appear as a sharp singlet in the range of -57 to -60 ppm (relative to CFCl₃).[5] This distinct region is typically free from other signals, providing unambiguous evidence for the presence of the trifluoromethoxy moiety. The singlet nature arises because there are no neighboring fluorine or hydrogen atoms within a three-bond coupling range.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, environment, and connectivity of protons in the quinoline ring system. The powerful electron-withdrawing inductive effect of the -OCF₃ group will deshield nearby protons, shifting their signals downfield compared to unsubstituted quinoline.

  • Expected Chemical Shifts and Couplings:

    • The quinoline ring system contains seven protons.

    • H2, H4 (Pyridine Ring): These protons are typically the most downfield due to the electronegativity of the adjacent nitrogen atom. H2 is expected as a doublet of doublets (dd) around 8.9-9.0 ppm , and H4 as a dd around 8.1-8.2 ppm . They will show a mutual coupling of approximately 4-5 Hz.

    • H8 (Peri-proton): This proton is adjacent to the nitrogen and will be significantly downfield, expected around 8.0-8.1 ppm as a doublet.

    • H5: This proton is ortho to the -OCF₃ group and will be the most deshielded proton on the benzene portion of the ring, appearing as a doublet around 7.8-7.9 ppm .

    • H7: This proton is meta to the -OCF₃ group and will appear as a doublet of doublets around 7.5-7.6 ppm .

    • H3: This proton is coupled to both H2 and H4 and will appear as a doublet of doublets around 7.4-7.5 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. The presence of the -OCF₃ group introduces a characteristic quartet for the carbon atom of the group due to one-bond coupling with the three fluorine atoms.

  • Expected Chemical Shifts:

    • C6: The carbon directly attached to the -OCF₃ group will be significantly influenced by the oxygen and fluorine atoms. Its chemical shift is expected around 148-150 ppm .

    • CF₃: The carbon of the trifluoromethoxy group will appear as a quartet (due to ¹JCF coupling) with a chemical shift around 120-122 ppm . The coupling constant (¹JCF) is typically large, in the range of 255-260 Hz.

    • Other Aromatic Carbons: The remaining quinoline carbons will appear in the typical aromatic region of 120-150 ppm . Carbons ortho and para to the -OCF₃ group (C5, C7, C8a) will be shifted slightly downfield due to its electron-withdrawing nature.

Summary of Predicted NMR Data
NucleusTechniquePredicted Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹⁹F¹⁹F NMR-58.5s (singlet)
¹H¹H NMR (H2)8.95dd, J = 4.2, 1.7 Hz
¹H¹H NMR (H4)8.15dd, J = 8.3, 1.7 Hz
¹H¹H NMR (H8)8.05d, J = 8.5 Hz
¹H¹H NMR (H5)7.85d, J = 2.5 Hz
¹H¹H NMR (H7)7.55dd, J = 9.0, 2.5 Hz
¹H¹H NMR (H3)7.45dd, J = 8.3, 4.2 Hz
¹³C¹³C NMR (CF₃)121.0q (quartet), ¹JCF ≈ 257 Hz
¹³C¹³C NMR (C6)149.0s

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 6-(trifluoromethoxy)quinoline, high-resolution mass spectrometry (HRMS) is the gold standard.

  • Molecular Formula: C₁₀H₆F₃NO

  • Monoisotopic Mass: 197.04 g/mol

Expected Fragmentation Pattern

Aromatic and heterocyclic systems like quinoline typically show a strong molecular ion peak (M⁺˙), which is often the base peak in the spectrum.[6] The fragmentation of the trifluoromethoxy group is a key diagnostic feature.

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 197 .

  • Loss of CF₃: Fragmentation can occur via the loss of a trifluoromethyl radical (•CF₃), a common pathway for such compounds.[7] This would lead to a significant fragment ion at m/z = 128 , corresponding to the [M - CF₃]⁺ ion.

  • Loss of CO: Following other fragmentations, the loss of a neutral carbon monoxide molecule (28 Da) is a common pathway for oxygen-containing heterocycles.[8]

  • Quinoline Core Fragmentation: Further fragmentation would involve the characteristic breakdown of the quinoline ring system.

Table of Predicted Mass Spectrometry Fragments
m/z ValueProposed FragmentDescription
197[C₁₀H₆F₃NO]⁺˙Molecular Ion (M⁺˙)
169[C₉H₆FNO]⁺˙Loss of CO
128[C₁₀H₆NO]⁺Loss of •CF₃ radical
101[C₈H₅N]⁺Fragmentation of the quinoline ring

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

  • Key Diagnostic Peaks:

    • C-F Stretching: The C-F bonds in the -OCF₃ group will produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹ .[9]

    • C-O-C Stretching: A strong absorption corresponding to the aryl-O-CF₃ ether linkage is expected around 1050-1150 cm⁻¹ .

    • Aromatic C=C and C=N Stretching: Multiple bands of medium intensity will be observed in the 1450-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

    • Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹ .

    • Aromatic C-H Bending (out-of-plane): Bands in the 750-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Quinoline and its derivatives exhibit characteristic absorption bands.[10][11]

  • Expected Absorptions: In a solvent like ethanol or methanol, 6-(trifluoromethoxy)quinoline is expected to show two main absorption bands corresponding to π → π* transitions, characteristic of the aromatic system.

    • λ_max ≈ 270-290 nm

    • λ_max ≈ 310-330 nm

    • A weaker absorption corresponding to an n → π* transition involving the nitrogen lone pair may also be observed. The exact position of these maxima can be influenced by solvent polarity.[12]

Experimental Protocols

The following protocols are provided as a robust starting point for acquiring high-quality spectroscopic data.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 6-(trifluoromethoxy)quinoline in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband or fluorine-capable probe.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, increase the number of scans significantly (e.g., 1024 or more) and use a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR: Tune the probe to the ¹⁹F frequency. Use a simple pulse-acquire sequence. A reference standard like CFCl₃ (0 ppm) or an external standard should be used for accurate chemical shift referencing. ¹⁹F NMR is highly sensitive, so a small number of scans (16-64) is usually sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and pick peaks for all spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Method: Infuse the sample solution directly into the source or inject via an LC system.

  • Ionization Mode: Use positive electrospray ionization (ESI+) mode. The molecule is expected to protonate to form the [M+H]⁺ ion at m/z 198.0474.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for C₁₀H₇F₃NO⁺.

Conclusion

The structural elucidation of 6-(trifluoromethoxy)quinoline is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The presence and integrity of the trifluoromethoxy group are unequivocally confirmed by a characteristic singlet in the ¹⁹F NMR spectrum and key fragmentation patterns in mass spectrometry. The quinoline core and the precise substitution pattern are definitively assigned through the detailed analysis of ¹H and ¹³C NMR spectra. Finally, IR and UV-Vis spectroscopy provide corroborating evidence of the functional groups and conjugated electronic system. The integrated data from these techniques provides a self-validating and trustworthy confirmation of the molecule's identity and purity, which is the essential foundation for its application in research and development.

References

Mass spectrometry analysis of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Quinoline Carboxylic Acids

Authored by: Senior Application Scientist

Date: December 31, 2025

Abstract

Quinoline carboxylic acids represent a critical structural motif in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1][2] Their accurate and sensitive quantification in complex biological matrices is paramount for pharmacokinetic, metabolism, and toxicology studies.[1][3] This technical guide provides a comprehensive exploration of the mass spectrometric analysis of quinoline carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization and fragmentation, provide validated protocols for sample preparation and analysis via both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the nuances of data interpretation. The causality behind methodological choices is emphasized throughout, ensuring a deep, practical understanding of the analytical process.

Introduction: The Significance of Quinoline Carboxylic Acids

The quinoline scaffold is a privileged structure in drug discovery, renowned for its diverse biological activities.[2][4] When functionalized with a carboxylic acid group, the resulting molecule often exhibits modulated physicochemical properties, influencing absorption, distribution, metabolism, and excretion (ADME). The analysis of these compounds is therefore not merely an academic exercise but a cornerstone of establishing the safety and efficacy profiles of new chemical entities.[5] Mass spectrometry, particularly when coupled with a chromatographic inlet, stands as the premier analytical technique due to its unparalleled sensitivity, selectivity, and speed.[1][6]

Foundational Principles: Ionization Techniques and Their Implications

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of quinoline carboxylic acids, as it dictates the nature of the resulting mass spectrum and the type of structural information obtained.[1]

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation, making it ideal for quantitative studies and the analysis of intact molecules.[7] For quinoline carboxylic acids, ESI typically produces a protonated molecule, [M+H]⁺, in positive ion mode.[1] This ion is then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragment ions. This process is the foundation of the highly selective Multiple Reaction Monitoring (MRM) technique used for quantification.[1]

Electron Ionization (EI)

In contrast to ESI, Electron Ionization (EI) is a "hard" ionization technique used primarily with GC-MS. It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[1] This provides a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching. The molecular ion ([M]⁺•) is often observed, but the spectrum is typically dominated by fragment ions.[8]

The logical flow for selecting an appropriate analytical technique is visualized below.

G start Analyte Properties & Goal volatility Is the analyte sufficiently volatile and thermally stable? start->volatility gcms GC-MS Analysis volatility->gcms Yes lcms LC-MS/MS Analysis volatility->lcms No derivatize Derivatization Required (Esterification / Silylation) gcms->derivatize qual Goal: Structural ID with library matching? gcms->qual Primary Approach quant Goal: Quantification in complex matrix? lcms->quant Primary Approach quant->lcms Yes (MRM) qual->gcms Yes (EI)

Caption: Decision workflow for selecting between LC-MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For quantifying quinoline carboxylic acids in biological fluids like plasma or urine, LC-MS/MS is the gold standard.[1][9] The combination of chromatographic separation with the selectivity of tandem mass spectrometry provides the necessary performance to overcome matrix effects and achieve low limits of quantification.[10]

General Analytical Workflow

A typical LC-MS/MS workflow involves several critical stages, from sample receipt to final data analysis. Each step must be optimized and validated to ensure the trustworthiness of the results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Urine) prep Protein Precipitation or Solid-Phase Extraction sample->prep extract Clean Extract with Analyte + Internal Std. prep->extract lc HPLC/UHPLC Separation (e.g., C18 Column) extract->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms process Peak Integration & Calibration Curve ms->process report Concentration Report (& Accuracy/Precision) process->report

Caption: General experimental workflow for LC-MS/MS analysis.[1][4]

Experimental Protocol: Sample Preparation from Plasma

The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that interfere with analysis while efficiently recovering the analyte. Protein precipitation is a rapid and effective method for many applications.[1]

Protocol: Protein Precipitation

  • Aliquot: Transfer 100 µL of plasma or serum sample into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) to all samples, standards, and quality controls. This is critical for correcting for variability in extraction and instrument response.

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete denaturation of proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins into a tight plug.[1]

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in a solvent compatible with the initial LC mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures good peak shape during chromatography.

  • Analyze: Inject the reconstituted sample onto the LC-MS/MS system.

ESI-MS/MS Fragmentation of Quinolines

Under CID, the protonated quinoline carboxylic acid [M+H]⁺ undergoes characteristic fragmentation. For Quinoline-2-carboxylic acid, the primary pathway involves the sequential loss of water (H₂O) and carbon monoxide (CO).[1] Understanding these pathways is essential for selecting optimal MRM transitions.

G parent [M+H]⁺ Quinoline-2-carboxylic acid m/z 174 frag1 [M+H - H₂O]⁺ m/z 156 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z 128 frag1->frag2 - CO

Caption: Proposed ESI-MS/MS fragmentation of Quinoline-2-carboxylic acid.[1]

Data Presentation: Quantitative Analysis

For quantitative methods, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the standards. The method's performance is assessed using quality control (QC) samples at multiple concentrations.

ParameterAcceptance CriteriaRationale
Calibration Curve (r²) >0.99Ensures a linear relationship between response and concentration across the desired range.[1]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Measures how close the determined concentration is to the true value.
Precision (% CV) ≤15% (≤20% for LLOQ)Measures the reproducibility of the measurement.[9]
LLOQ S/N > 10The Lower Limit of Quantification defines the lowest concentration that can be reliably measured.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of quinoline carboxylic acids is challenging due to their low volatility and polar nature.[11] Therefore, chemical derivatization is a mandatory step to convert the polar carboxylic acid group into a more volatile and thermally stable derivative, such as an ester or a silyl ester.[11]

Experimental Protocol: Derivatization

Protocol: Esterification (Methyl Ester Formation)

  • Dry Sample: Place the dried sample (approx. 1 mg) in a 2 mL reaction vial. Moisture can interfere with the reaction.

  • Add Reagent: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. BF₃ is a highly efficient catalyst for this esterification.

  • React: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Extract: After cooling, add 1 mL of saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous phase) and 1 mL of a nonpolar solvent like hexane.

  • Vortex & Separate: Vortex vigorously for 1 minute. Allow the layers to separate and carefully transfer the upper organic layer (containing the methyl ester) to a clean vial for GC-MS analysis.[11]

EI Fragmentation of Quinolines

Under EI conditions, the fragmentation is more extensive. The primary cleavages for the quinoline carboxylic acid core involve the loss of the carboxyl group, either as a radical (•COOH, 45 Da) or as a neutral molecule (CO₂, 44 Da).[1][8] Further fragmentation of the stable quinoline ring can then occur, often via the loss of hydrogen cyanide (HCN).[1][8]

G parent [M]⁺• Quinoline-2-carboxylic acid m/z 173 frag1 [M - •COOH]⁺ m/z 128 parent->frag1 - •COOH frag2 [M - CO₂]⁺• m/z 129 parent->frag2 - CO₂ frag3 [C₈H₆N]⁺ m/z 102 frag1->frag3 - C₂H₂

Caption: Key fragmentation pathways in Electron Ionization (EI) of Quinoline-2-carboxylic acid.[1][8]

Data Presentation: Key EI Fragment Ions

The relative abundance of key ions provides a characteristic pattern for identification.

m/zAssignmentDescription
173 [M]⁺•Molecular Ion
129 [M - CO₂]⁺•Loss of carbon dioxide
128 [M - •COOH]⁺Loss of the carboxyl radical
102 [C₈H₆N]⁺Subsequent loss of HCN or C₂H₂ from the quinoline ring

Table based on data for Quinoline-2-carboxylic acid.[1][8][12]

Applications in Drug Development

The methodologies described herein are integral to various stages of the drug development pipeline.[3]

  • Drug Discovery: High-throughput screening of new chemical entities and their metabolites in early in-vitro and in-vivo models.[5]

  • Pharmacokinetics: Defining the ADME profile of a drug candidate by tracking its concentration and that of its metabolites over time in biological fluids.[3]

  • Metabolite Identification: Characterizing the metabolic fate of a drug, which is crucial for understanding its efficacy and potential toxicity.[5][10]

  • Clinical Trials: Monitoring drug levels in patients to ensure therapeutic dosing and assess patient-to-patient variability.[9]

Conclusion

Mass spectrometry provides a robust and versatile platform for the analysis of quinoline carboxylic acids.[1] The choice between LC-MS/MS and GC-MS is dictated by the analytical goal, with the former excelling in sensitive quantification from complex matrices and the latter providing rich structural detail via its characteristic EI fragmentation patterns. A thorough understanding of ionization principles, fragmentation pathways, and meticulous sample preparation is essential for developing self-validating, trustworthy methods that can confidently guide drug development decisions.

References

A Technical Guide to the Thermodynamic Solubility of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Solubility is a critical physicochemical parameter that dictates the performance of a compound in both in vitro and in vivo settings. For drug discovery and development professionals, an accurate understanding of a compound's solubility in dimethyl sulfoxide (DMSO) is of paramount importance, as DMSO is the most common solvent for compound storage and for the preparation of stock solutions for high-throughput screening.[1][2] This whitepaper provides an in-depth technical guide for determining the thermodynamic equilibrium solubility of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid in DMSO. While specific solubility data for this compound is not extensively published, this guide establishes a robust, scientifically-grounded framework for its empirical determination. We detail the underlying physicochemical principles, provide a comprehensive, step-by-step protocol using the gold-standard shake-flask method, outline analytical quantification via HPLC-UV, and discuss critical factors that influence data quality and interpretation.

Introduction: The Central Role of DMSO and Solubility

1.1. Profile of this compound

This compound is a quinoline derivative with a molecular weight of 273.16 g/mol .[3][4] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a trifluoromethoxy substituent, suggests a molecule with complex solubility behavior, capable of acting as both a hydrogen bond donor and acceptor.[5][6] Such compounds are often key intermediates in the synthesis of pharmaceutical agents.[7]

1.2. DMSO: The Universal Solvent in Early-Stage Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized for its remarkable ability to dissolve a wide array of organic compounds, including those that are poorly soluble in aqueous media.[1][8][9] This property has made it the standard for creating concentrated stock solutions in drug discovery, which are then diluted into aqueous buffers for biological assays.[8][10] An accurate measure of a compound's maximum solubility in DMSO is therefore critical to prevent compound precipitation in stock solutions, which can lead to significant errors in screening data and misleading structure-activity relationships (SAR).

1.3. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key concepts[11]:

  • Kinetic Solubility: Measured by adding a DMSO stock of a compound to an aqueous buffer and observing the concentration at which precipitation first occurs. This is a high-throughput method suitable for early discovery.[10][12][13]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material.[11][14] This is the most rigorous and relevant measure for understanding the absolute solubility limit in a given solvent and is the focus of this guide.

Physicochemical Principles of Solubility in DMSO

The solubility of this compound in DMSO is governed by the intermolecular forces between the solute and solvent molecules.

  • Solute Properties: The molecule possesses a polar carboxylic acid (-COOH) and a hydroxyl (-OH) group, both of which can participate in strong hydrogen bonding. The quinoline ring system provides a large, relatively nonpolar surface area, while the trifluoromethoxy group (-OCF₃) adds polarity and can influence crystal lattice energy.

  • Solvent Properties: DMSO is a potent hydrogen bond acceptor via the sulfoxide oxygen atom.[15] It is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons to donate for hydrogen bonding.

  • Interaction: The primary driving force for the dissolution of this carboxylic acid in DMSO is the formation of strong hydrogen bonds between the acidic proton of the carboxyl group and the sulfoxide oxygen of DMSO.[15] The hydroxyl group can also participate in similar interactions.

Experimental Determination of Thermodynamic Solubility

The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method .[16][17][18] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

3.1. Materials and Reagents

  • Solute: this compound (Purity >98%)

  • Solvent: Anhydrous DMSO (HPLC grade, <0.1% water)

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control (set to 25 °C)

    • Centrifuge

    • 0.22 µm PTFE syringe filters

    • Calibrated pipettes

    • HPLC system with UV detector

    • Volumetric flasks

3.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_anal Phase 4: Analysis prep1 Weigh excess solid (e.g., ~10 mg) prep2 Add to vial with known volume of DMSO (e.g., 1 mL) prep1->prep2 Step 1 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Incubate at 25°C for 24-48h (Ensure solid remains) equil1->equil2 Step 2 proc1 Centrifuge to pellet undissolved solid equil2->proc1 proc2 Carefully collect supernatant proc1->proc2 Step 3a proc3 Filter supernatant through 0.22 µm PTFE filter proc2->proc3 Step 3b anal1 Perform serial dilution of filtered sample proc3->anal1 anal2 Analyze by validated HPLC-UV method anal1->anal2 Step 4a anal3 Quantify against calibration curve anal2->anal3 Step 4b

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Step-by-Step Protocol

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment.[16]

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[12][14] Visually confirm the presence of undissolved solid.

  • Phase Separation: Remove the vial from the shaker. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection: Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet.

  • Filtration: For final clarification, filter the supernatant through a chemically inert 0.22 µm PTFE syringe filter into a clean vial.[19] This step removes any remaining fine particulates.

  • Dilution and Analysis: The filtered saturated solution must be accurately diluted with DMSO to fall within the linear range of the analytical method (see Section 4). Prepare a series of dilutions (e.g., 100-fold, 1,000-fold) for analysis.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and precise method for quantifying the concentration of the dissolved compound.[20][21]

4.1. Preparation of Calibration Standards

  • Prepare a primary stock solution of the compound in DMSO at a known concentration (e.g., 1 mg/mL). This requires accurately weighing the compound and using a Class A volumetric flask.

  • From this stock, prepare a series of at least five calibration standards by serial dilution, covering the expected concentration range of the diluted samples.[20]

4.2. HPLC Method

A generic reversed-phase HPLC method can be developed.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: Wavelength of maximum absorbance for the compound.

  • Column Temperature: 30 °C

4.3. Data Analysis

  • Inject the calibration standards and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

  • Inject the diluted samples from the solubility experiment.

  • Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.[20]

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Results should be reported clearly and include all experimental parameters.

ParameterValueUnits
CompoundThis compound-
SolventAnhydrous DMSO-
Temperature25.0 ± 0.5°C
Equilibration Time24hours
Solubility (Mean ± SD, n=3) Calculated Valuemg/mL
Solubility (Mean ± SD, n=3) Calculated ValuemM

Interpretation: The resulting value represents the maximum concentration of the compound that can be dissolved in DMSO at the specified temperature. This is the upper limit for preparing stable stock solutions.

Critical Factors and Troubleshooting

  • Purity of Compound and Solvent: Impurities can affect solubility. Use high-purity materials.[16] The presence of water in DMSO can significantly alter the solubility of certain compounds, especially carboxylic acids, through enhanced hydrogen bonding networks.[22]

  • Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.[16][17]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility. 24-48 hours is a standard starting point.

  • pH: While not relevant for a non-aqueous solvent like DMSO, if any aqueous buffer is introduced, the ionization state of the carboxylic acid will dramatically influence solubility.

  • Compound Degradation: If the compound is unstable in DMSO, solubility values will be inaccurate. Stability can be assessed by monitoring for degradation peaks in the HPLC chromatogram over time.

Conclusion

Determining the thermodynamic solubility of this compound in DMSO is a foundational task for its effective use in research and development. By employing the rigorous shake-flask method coupled with precise HPLC-UV quantification, researchers can obtain reliable and accurate data. This information is essential for maintaining the integrity of compound stocks, ensuring the quality of biological screening data, and making informed decisions in the drug discovery pipeline.

References

Methodological & Application

Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed protocol for the synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a key intermediate in pharmaceutical development.[1] The methodology leverages the robust and well-established Gould-Jacobs reaction, a cornerstone in the synthesis of 4-hydroxyquinoline derivatives.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the chemical principles and practical considerations that ensure a successful synthesis.

Introduction

Quinolone scaffolds are prevalent in a wide array of therapeutic agents, demonstrating antibacterial, antimalarial, and anticancer properties.[3] Specifically, this compound serves as a crucial building block in the development of novel pharmaceuticals due to its unique electronic and structural properties imparted by the trifluoromethoxy group.[1] The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[2][3][4]

Reaction Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the preparation of quinolines and their 4-hydroxy derivatives.[2] The reaction proceeds in a multi-step sequence:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a key intermediate, an anilidomethylenemalonic ester.[3]

  • Thermal Cyclization: This critical step requires high temperatures, typically above 250 °C, to facilitate a 6-electron electrocyclization.[3] This intramolecular reaction forms the quinoline ring system. The high energy barrier can be overcome using high-boiling solvents or microwave irradiation for enhanced efficiency.[3]

  • Saponification: The resulting ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[2]

The overall reaction can be visualized as follows:

Gould_Jacobs_Reaction Reactant1 4-(Trifluoromethoxy)aniline Intermediate Anilidomethylenemalonate Intermediate Reactant1->Intermediate + Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate Condensation (-EtOH) CyclizedProduct Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temperature) FinalProduct This compound CyclizedProduct->FinalProduct Saponification (e.g., NaOH, H2O)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target molecule.

Detailed Synthesis Protocol

This protocol outlines the conventional high-temperature synthesis of this compound.

Materials and Reagents
Reagent/MaterialSupplierPurityNotes
4-(Trifluoromethoxy)anilineSigma-Aldrich≥98%
Diethyl ethoxymethylenemalonate (DEEM)Sigma-Aldrich≥98%
Diphenyl etherSigma-Aldrich≥99%High-boiling inert solvent
EthanolFisher ScientificReagent GradeFor rinsing and washing
Sodium Hydroxide (NaOH)Merck≥98%For saponification
Hydrochloric Acid (HCl), concentratedVWR37%For acidification
Deionized WaterIn-house
Anhydrous Sodium Sulfate or Magnesium SulfateSigma-AldrichFor drying
Thin Layer Chromatography (TLC) platesMerckSilica gel 60 F254
Reaction flask with reflux condenser
Heating mantleCapable of reaching >260 °C
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Experimental Procedure

Step 1: Synthesis of Diethyl 2-((4-(trifluoromethoxy)phenyl)aminomethylene)malonate (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours with constant stirring. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The resulting crude intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

  • In a reaction flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether.[3][4]

  • Heat the mixture to reflux, typically around 250-260 °C, and maintain this temperature for 30-60 minutes.[3] Monitor the reaction progress by TLC until the intermediate is consumed. The use of an inert, high-boiling solvent can significantly increase the cyclization yield.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Dilute the mixture with a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.

  • Isolate the solid product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling solvent.

Step 3: Saponification to this compound

  • Suspend the crude ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, this compound.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification s1_start Mix 4-(trifluoromethoxy)aniline and DEEM s1_heat Heat at 100-110°C for 2h s1_start->s1_heat s1_cool Cool to RT s1_heat->s1_cool s1_remove Remove excess DEEM (vacuum) s1_cool->s1_remove s2_dissolve Dissolve intermediate in diphenyl ether s1_remove->s2_dissolve Intermediate s2_reflux Reflux at 250-260°C s2_dissolve->s2_reflux s2_cool Cool to RT s2_reflux->s2_cool s2_precipitate Add non-polar solvent s2_cool->s2_precipitate s2_filter Filter and wash solid s2_precipitate->s2_filter s3_suspend Suspend ester in EtOH/aq. NaOH s2_filter->s3_suspend Ester Product s3_reflux Reflux for 2-4h s3_suspend->s3_reflux s3_cool Cool and remove EtOH s3_reflux->s3_cool s3_acidify Acidify with HCl s3_cool->s3_acidify s3_filter Filter, wash, and dry s3_acidify->s3_filter FinalProduct FinalProduct s3_filter->FinalProduct Final Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally expected.[5]

  • Melting Point: To compare with literature values.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with extreme care at high temperatures.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective route for the synthesis of this compound. While the high temperatures required for cyclization can be a limitation, modern adaptations such as microwave-assisted synthesis can offer improved reaction times and yields.[3][5] This detailed protocol, grounded in established chemical principles, provides a solid foundation for researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

Application Notes and Protocols for the Doebner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Doebner synthesis, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, offers a direct and versatile route to quinoline-4-carboxylic acids.[1][2] This three-component reaction, involving an aromatic amine, an aldehyde, and pyruvic acid, is of significant interest to the pharmaceutical industry due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antimalarial, antibacterial, and antitumor drugs.[1][3] This document provides a comprehensive guide to the experimental execution of the Doebner synthesis, detailing the underlying mechanism, a general experimental protocol, and critical insights into reaction optimization.

Theoretical Background and Mechanism

The Doebner reaction is a one-pot synthesis that convenes three readily available components to construct the quinoline core. While the precise mechanism has been a subject of discussion, it is generally accepted to proceed through the key steps outlined below.[1][4] Understanding this pathway is crucial for troubleshooting and adapting the reaction to new substrates.

Mechanistic Pathway

The reaction is initiated by the condensation of the aniline with the aldehyde to form a Schiff base (N-arylimine). Concurrently, pyruvic acid undergoes tautomerization to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate.[1] This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[1] The oxidizing agent can be an imine formed from a second molecule of the aniline and aldehyde, participating in a hydrogen transfer process.[1]

Doebner_Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Enolization cluster_3 Step 3: Michael Addition & Cyclization cluster_4 Step 4: Oxidation Aniline Aniline Schiff_Base Schiff Base (Imine) Aniline->Schiff_Base + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Addition_Product Anilino-pyruvic acid deriv. Dihydroquinoline Dihydroquinoline Intermediate Addition_Product->Dihydroquinoline Intramolecular Cyclization Schiff_Base_ref->Addition_Product + Enol Enol_ref->Addition_Product Final_Product Quinoline-4-carboxylic Acid Dihydroquinoline_ref->Final_Product Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocol: General Procedure

This section outlines a generalized, one-pot procedure for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction. The quantities and conditions provided are a starting point and may require optimization based on the specific substrates used.

Materials and Reagents
Reagent/MaterialTypical Molar Ratio (vs. Aniline)Purpose
Aromatic Amine (Aniline)1.0 eqStarting material
Aldehyde1.0 - 1.2 eqStarting material
Pyruvic Acid1.0 - 1.2 eqStarting material
Catalyst0.5 - 1.0 eq (Lewis Acid) or catalyticTo facilitate the reaction
Solvent-Reaction medium
Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic amine (1.0 eq), the aldehyde (1.0 eq), the chosen catalyst, and the solvent.

  • Initial Stirring: Stir the mixture at a specified temperature (e.g., 65 °C) for a short period (e.g., 1 hour) to facilitate the formation of the Schiff base intermediate.[5]

  • Addition of Pyruvic Acid: Dissolve pyruvic acid (1.06 eq) in the reaction solvent.[5] Add the pyruvic acid solution dropwise to the reaction mixture over a period of time. This controlled addition can be crucial for improving yields, especially in large-scale reactions, by minimizing potential decomposition at elevated temperatures.[5][6]

  • Reaction Progression: Heat the reaction mixture to the desired temperature (ranging from 65 °C to reflux) and maintain it for a period of 4 to 24 hours.[3][7] Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, quench the reaction with water and neutralize the mixture with a suitable base (e.g., concentrated sodium hydroxide solution).[7]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).[7]

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure quinoline-4-carboxylic acid derivative.[1]

Doebner_Workflow Start Start Combine Combine Aniline, Aldehyde, Catalyst, and Solvent Start->Combine Heat_Initial Heat and Stir (e.g., 65°C for 1h) Combine->Heat_Initial Add_Pyruvic_Acid Dropwise Addition of Pyruvic Acid Solution Heat_Initial->Add_Pyruvic_Acid Heat_Reaction Heat to Reaction Temp (e.g., 65°C - Reflux, 4-24h) Add_Pyruvic_Acid->Heat_Reaction Monitor Monitor by TLC Heat_Reaction->Monitor Workup Reaction Work-up (Quenching, Neutralization, Extraction) Monitor->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification End Isolate Pure Product Purification->End

Caption: General experimental workflow for the Doebner synthesis.

Key Considerations and Optimization

Catalysts and Solvents

The choice of catalyst is critical and can significantly influence reaction efficiency. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) have proven effective.[1][8] Recent studies have highlighted BF₃·THF as a particularly suitable catalyst, especially for challenging substrates.[3][6]

A range of solvents can be employed, including ethanol, acetonitrile (MeCN), tetrahydrofuran (THF), and dichloroethane (DCE).[1] Acetonitrile is often a good choice, sometimes simplifying the post-reaction work-up.[1] For certain substrates, refluxing in ethanol remains a common and effective condition.[1]

Substrate Scope and Limitations

The Doebner reaction is applicable to a wide variety of anilines and aldehydes. However, a significant challenge arises when using anilines bearing strong electron-withdrawing groups, which often results in low yields due to their decreased nucleophilicity.[1][6]

To address this limitation, a modified approach termed the "Doebner hydrogen-transfer reaction" has been developed. This method has demonstrated improved yields for these electronically challenging substrates and can be applied to anilines with both electron-withdrawing and electron-donating groups.[1][6] This modified protocol often involves specific Lewis acid catalysts like BF₃·THF and optimized reaction conditions, such as the controlled addition of pyruvic acid.[3][5][6]

It is also important to note that certain substrates may lead to alternative reaction pathways. For instance, the reaction has been reported to fail with 2-chloro-5-aminopyridine, where cyclization occurs at the amino group, leading to a pyrrolidine derivative instead of a quinoline.[4]

Conclusion

The Doebner synthesis remains a powerful and relevant method for the preparation of quinoline-4-carboxylic acids. Its operational simplicity as a one-pot, three-component reaction makes it an attractive strategy in both academic research and industrial drug development. While traditional protocols can be limited by substrate scope, modern variations and a deeper understanding of the reaction mechanism have led to optimized conditions that enhance yields and broaden the applicability of this classic transformation. By carefully selecting catalysts, solvents, and reaction parameters, researchers can effectively leverage the Doebner synthesis to access a diverse range of valuable quinoline derivatives.

References

Application Notes & Protocols: Strategic Amide Coupling of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Synthesis of Novel Quinoline Amides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid are of significant interest as key intermediates in the development of novel pharmaceuticals, particularly in oncology and infectious disease research.[1] The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and cell permeability, making this a valuable building block for drug discovery programs.

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[2][3] However, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] This necessitates the activation of the carboxylic acid. This guide provides a detailed, experience-driven approach to the successful amide coupling of this compound with a variety of primary and secondary amines. We will delve into the rationale behind reagent selection, provide robust experimental protocols, and offer comprehensive troubleshooting strategies to empower researchers in their synthetic endeavors.

Understanding the Substrate: this compound

Before commencing any synthesis, a thorough understanding of the starting material is paramount.

  • Structure and Properties:

    • CAS Number: 175203-86-8[5][6][7]

    • Molecular Formula: C₁₁H₆F₃NO₄[5]

    • Molecular Weight: 273.17 g/mol [5]

    • Appearance: Typically a white solid.[6]

  • Key Reactivity Considerations:

    • Acidity: The carboxylic acid proton is the primary site of reaction for amide coupling.

    • Phenolic Hydroxyl Group: The 4-hydroxy group is acidic and can potentially react with the coupling reagents or be deprotonated by the base. While typically less reactive than the carboxylic acid, its presence necessitates careful selection of reaction conditions to avoid O-acylation, an undesired side reaction.

    • Quinoline Ring System: The electron-deficient nature of the quinoline ring can influence the reactivity of the carboxylic acid.

    • Solubility: Solubility can be a challenge with heteroaromatic carboxylic acids. N,N-Dimethylformamide (DMF) is a common and effective solvent due to its excellent solvating properties.[8] Dichloromethane (DCM) or acetonitrile may also be suitable depending on the specific amine coupling partner.[8]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical decision in ensuring a high-yielding and clean reaction.[2][9] The selection depends on the steric and electronic properties of the amine, the desired reaction time, and cost considerations.

Coupling ReagentClassKey AdvantagesConsiderations & Potential Drawbacks
HATU Uronium/Aminium SaltHighly efficient, fast reaction times, low racemization, effective for hindered substrates.[8][9][10][11]Higher cost, byproducts (tetramethylurea) can complicate purification.[12]
EDC / HOBt CarbodiimideCost-effective, common, water-soluble urea byproduct simplifies workup.[8][13][14]Can lead to N-acylurea side product formation, HOBt has explosive properties.[8][15]
PyBOP Phosphonium SaltExcellent for sterically hindered couplings, safer alternative to BOP reagent.[8]Can be more expensive than carbodiimides.

For a versatile and robust starting point with the quinoline carboxylic acid, HATU is highly recommended due to its high efficiency and ability to overcome potential difficulties associated with heteroaromatic systems.[8] The EDC/HOBt system provides a cost-effective alternative for simpler, more reactive amines.[8]

The Reaction Mechanism: Activating the Carboxylic Acid

The fundamental principle of amide coupling is the in-situ generation of a highly reactive ester intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile.

HATU-Mediated Coupling Pathway

The mechanism with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) involves the formation of a highly reactive OAt-active ester.[10][16]

HATU_Mechanism cluster_0 Step 1: Acid Deprotonation cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Attack Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + H-Base⁺ Base Base (DIPEA) HATU HATU ActiveEster OAt-Active Ester (R-CO-OAt) Carboxylate->ActiveEster + HATU Amine R'-NH₂ Amide Amide (R-CO-NHR') ActiveEster->Amide + R'-NH₂

Caption: HATU-mediated amide coupling workflow.

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form the carboxylate anion.[16][17]

  • Activation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[10]

  • Aminolysis: The amine nucleophile attacks the activated ester, forming the desired amide and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[16]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (2.5 eq). Stir for 2-5 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.1 eq) in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NH₄Cl.

  • Aqueous Workup: Sequentially wash the organic layer with water (2x) and brine (1x). This helps to remove DMF and the water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final amide.[18]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a suitable alternative for more reactive, non-hindered amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DCM (Dichloromethane) or DMF

  • 1M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base and Coupling Reagent Addition: Add DIPEA or TEA (2.5 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[8] The acidic wash removes excess amine and base, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Tree Start Low or No Product Yield? Q_Activation Was the carboxylic acid fully activated? Start->Q_Activation Yes Q_Amine Is the amine sufficiently nucleophilic or sterically hindered? Start->Q_Amine Yes Q_Conditions Are starting materials and solvent anhydrous? Start->Q_Conditions Yes Q_SideReaction Multiple spots on TLC? Start->Q_SideReaction Yes S_Reagent Check coupling reagent quality/equivalents. Switch to a stronger reagent (e.g., EDC to HATU). Q_Activation->S_Reagent No S_Temp Gently heat the reaction (e.g., 40-50 °C). Increase reaction time. Q_Amine->S_Temp Yes S_Dry Use fresh anhydrous solvent. Dry starting materials under vacuum. Q_Conditions->S_Dry No S_SideReaction Consider O-acylation of the 4-OH group. Use milder conditions or protecting groups if necessary. Q_SideReaction->S_SideReaction Yes

Caption: A decision tree for troubleshooting common amide coupling issues.[8]

IssuePotential CauseRecommended Solution
Low or No Conversion Incomplete activation of the carboxylic acid.[9]Ensure you are using at least 1.1 equivalents of the coupling reagent. If using a carbodiimide, consider switching to a more potent uronium salt like HATU.[8]
Poorly nucleophilic or sterically hindered amine.[9]Increase the reaction temperature to 40-50 °C and/or extend the reaction time. Using a highly efficient reagent like HATU is beneficial here.[8]
Hydrolysis of activated intermediate.[9]Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Multiple Byproducts O-acylation of the 4-hydroxy group.This side reaction is possible if the hydroxyl group is deprotonated. Ensure the base is not in vast excess. If this persists, protection of the hydroxyl group (e.g., as a TBS ether) may be necessary prior to coupling.
Formation of N-acylurea (with EDC).[15]Add HOBt as an additive, which traps the O-acylisourea intermediate and converts it to a more stable active ester, minimizing this side reaction.[19]
Difficult Purification Byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC).For water-soluble byproducts (from EDC, HATU), a thorough aqueous workup is critical. For insoluble ureas (from DCC), filtration is effective. Column chromatography is often required for high purity.[15]

Conclusion

The successful synthesis of amides from this compound is readily achievable with a strategic approach to reagent selection and reaction optimization. By understanding the nuances of the starting material and the mechanisms of common coupling reagents, researchers can efficiently generate diverse libraries of novel quinoline amides. The protocols and troubleshooting guide provided herein serve as a robust foundation for drug discovery and development professionals to advance their synthetic programs with confidence and precision.

References

Application Notes and Protocols for the Esterification of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of Esterification in Quinoline-Based Drug Development

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the development of novel therapeutic agents, including those with potential applications in oncology and infectious diseases.[1][2] The esterification of the 3-carboxylic acid group is a critical transformation, as it allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability. This strategic modification can convert a polar carboxylic acid into a more drug-like ester, which can function as a prodrug or as a key intermediate for further synthetic elaborations.[2]

This comprehensive guide provides a detailed technical overview and actionable protocols for the successful esterification of this compound. We will delve into various methodologies, addressing the inherent challenge of chemoselectivity due to the presence of both a carboxylic acid and a phenolic hydroxyl group.

Understanding the Core Challenge: Chemoselectivity

The primary hurdle in the esterification of this substrate is the potential for competing reactions at the 4-hydroxyl group. Both the carboxylic acid and the phenolic hydroxyl can react with esterifying agents. Therefore, the choice of methodology must be guided by the desired outcome: selective esterification of the carboxylic acid without affecting the phenolic hydroxyl.

Strategic Approaches to Esterification

Several well-established esterification methods can be adapted for this specific substrate. The choice of method will depend on the desired ester, the scale of the reaction, and the lability of other functional groups.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This method is often straightforward and cost-effective, particularly for simple alkyl esters like methyl or ethyl esters.

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester, according to Le Châtelier's principle.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Temperature: Heating the reaction mixture increases the reaction rate.

Potential for Side Reactions: While generally selective for the carboxylic acid over the phenol, prolonged reaction times or harsh acidic conditions could lead to some O-alkylation of the phenolic hydroxyl group.

Steglich Esterification: Mild and Versatile

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). This method is performed under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.

Causality of Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle accelerates the esterification and suppresses side reactions.

Chemoselectivity: The Steglich esterification can be highly chemoselective for the carboxylic acid. The milder reaction conditions generally do not favor the reaction with the less nucleophilic phenolic hydroxyl group.

Mitsunobu Reaction: Precision and Inversion

The Mitsunobu reaction offers a distinct approach, proceeding via the activation of the alcohol rather than the carboxylic acid. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction is renowned for its mild conditions and stereochemical inversion at the alcohol center (not applicable for simple alkyl esters).

Causality of Experimental Choices:

  • PPh₃ and DEAD/DIAD: These reagents combine to form a phosphonium salt that activates the alcohol, converting the hydroxyl group into a good leaving group.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.

Chemoselectivity: The Mitsunobu reaction is particularly advantageous for substrates bearing both acidic and nucleophilic functional groups. It can effectively differentiate between alcoholic and phenolic hydroxyls in esterification reactions, providing a broadly applicable method for various phenolic compounds. In the case of our substrate, the carboxylic acid will be deprotonated to form the nucleophile, while the phenolic hydroxyl will remain largely unreactive under these conditions.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Fischer-Speier Esterification (for Methyl or Ethyl Esters)

This protocol is adapted from general procedures for Fischer esterification and is suitable for the synthesis of simple alkyl esters.

Diagram of the Fischer-Speier Esterification Workflow:

Fischer_Speier_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid D Mix & Reflux A->D B Alcohol (MeOH or EtOH) B->D C Conc. H₂SO₄ C->D E Cool & Neutralize D->E F Extract with Ethyl Acetate E->F G Wash & Dry F->G H Purify by Column Chromatography G->H I Ester Product H->I

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol or ethanol, to act as the solvent, approximately 20-50 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel. Due to the basic nature of the quinoline nitrogen, it is advisable to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent peak tailing.

Data Summary for Fischer-Speier Esterification:

ParameterValue
Substrate1.0 eq
Alcohol20-50 eq (as solvent)
Catalyst0.1-0.2 eq H₂SO₄
TemperatureReflux
Reaction Time4-24 hours (monitor by TLC)
Typical Yield60-80%
Protocol 2: Steglich Esterification

This protocol provides a mild and efficient method for esterification, suitable for a wider range of alcohols.

Diagram of the Steglich Esterification Mechanism:

Steglich_Mechanism RCOOH R-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + DCC DCC DCC->OAI N_Acyl N-Acylpyridinium Salt (Highly Reactive) OAI->N_Acyl + DMAP DCU DCU (Byproduct) OAI->DCU DMAP DMAP N_Acyl->DMAP - Ester R-COOR' N_Acyl->Ester + R'-OH ROH R'-OH Ester->DCU +

Caption: Simplified mechanism of Steglich Esterification.

Materials:

  • This compound

  • Alcohol (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1-1.3 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add DCC or EDC (1.1-1.3 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used. If EDC was used, proceed directly to the next step.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine.

Data Summary for Steglich Esterification:

ParameterValue
Substrate1.0 eq
Alcohol1.2-1.5 eq
Coupling Reagent1.1-1.3 eq (DCC or EDC)
Catalyst0.1-0.2 eq DMAP
SolventAnhydrous DCM or DMF
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield70-95%

Conclusion and Future Perspectives

The esterification of this compound is a versatile and crucial step in the synthesis of novel quinoline-based compounds for drug discovery. The choice between Fischer-Speier, Steglich, and Mitsunobu methodologies allows for flexibility depending on the specific synthetic requirements. The protocols provided herein offer robust starting points for researchers. Further optimization of reaction conditions, such as solvent, temperature, and reagent stoichiometry, may be necessary for specific substrates and scales. The development of more efficient and greener esterification methods will continue to be an area of active research, further enabling the exploration of the chemical space around this important quinoline scaffold.

References

Application Notes & Protocols: Decarboxylation of 4-Hydroxyquinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Kynurenic acid (KYNA), a naturally occurring 4-hydroxyquinoline-3-carboxylic acid, is a metabolite of tryptophan and acts as a neuroprotective agent by antagonizing excitatory amino acid receptors.[1][2][3] The strategic removal of the C-3 carboxyl group from KYNA and its analogs is a critical transformation, yielding 4-hydroxyquinolines (also known as 4-quinolinols or quinolin-4-ones) that serve as versatile intermediates for further functionalization in drug discovery programs.[4]

This guide provides a comprehensive overview of the principles and protocols for the decarboxylation of 4-hydroxyquinoline-3-carboxylic acids, focusing on the causality behind experimental choices to empower researchers to select and optimize the most suitable method for their specific application.

The Underlying Mechanism: A Tale of Tautomerism and Thermal Elimination

The relative ease with which 4-hydroxyquinoline-3-carboxylic acids undergo decarboxylation is rooted in their unique electronic structure. These molecules exist in a tautomeric equilibrium between the 4-hydroxyquinoline form and the 4-quinolone form. The 4-quinolone tautomer is, in essence, a vinylogous β-keto acid. This structural feature is the key to its reactivity.

Like β-keto acids, the 4-quinolone tautomer can adopt a conformation that allows for a concerted, six-membered cyclic transition state when heated.[5][6] In this state, the hydroxyl proton is transferred to the C2-position (or the keto oxygen in a classic β-keto acid), while the C-C bond between the carboxyl group and the quinoline ring is cleaved. This process releases a stable molecule of carbon dioxide (CO₂) and generates an enol intermediate, which rapidly tautomerizes to the final, stable 4-hydroxyquinoline product.[7]

The stability of the released CO₂ molecule provides a strong thermodynamic driving force for the reaction.[8] The entire process is facilitated by heat, which supplies the necessary activation energy to achieve the cyclic transition state.

Caption: Mechanism of thermal decarboxylation.

Methodologies and Protocols

Several methods can be employed to effect this transformation, ranging from simple thermal heating to more sophisticated microwave-assisted and metal-catalyzed protocols. The choice of method depends on the substrate's thermal stability, the desired reaction time, and the available laboratory equipment.

This is the most straightforward method, relying solely on high temperatures to drive the reaction. It is often performed in a high-boiling point solvent to ensure the substrate remains in solution at the required temperature.

  • Causality: The high temperature provides the activation energy for the concerted elimination reaction via the cyclic transition state. The choice of solvent is critical; it must be inert to the reaction conditions, have a boiling point high enough to facilitate decarboxylation (often >180°C), and be capable of dissolving the starting material. Solvents like Dowtherm A, diphenyl ether, or 1,2-dichlorobenzene are common choices.[1] Some literature indicates successful decarboxylation can occur at temperatures around 230°C.[9]

Protocol: Thermal Decarboxylation in High-Boiling Solvent

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-hydroxyquinoline-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) in sufficient quantity to fully dissolve the substrate upon heating (approx. 5-10 mL per gram of substrate).

  • Heating: Heat the mixture in a heating mantle or an oil bath to the reflux temperature of the solvent (e.g., diphenyl ether, ~259°C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC, observing the disappearance of the starting material. The evolution of CO₂ gas is also an indicator that the reaction is proceeding. Reaction times can vary from 30 minutes to several hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Dilute the cooled mixture with a non-polar solvent like hexanes to further precipitate the product. Collect the solid product by vacuum filtration, wash with hexanes to remove the high-boiling solvent, and dry under vacuum. Recrystallization may be necessary for further purification.

Microwave irradiation offers a significant advantage by dramatically reducing reaction times through rapid and efficient heating.[10] This technique is particularly useful for high-throughput synthesis and library generation.

  • Causality: Microwaves directly interact with polar molecules in the reaction mixture, causing rapid and uniform heating that is often difficult to achieve with conventional methods. This can lead to cleaner reactions and higher yields by minimizing the time the substrate is exposed to high temperatures, thereby reducing the formation of degradation byproducts.[11][12]

G start Prepare Reaction Mixture (Substrate, Catalyst, Solvent) in Microwave Vial mw Seal Vial and Place in Microwave Reactor start->mw irradiate Irradiate with Microwaves (Set Temp, Time, Power) mw->irradiate cool Cool Vial to Room Temp (Automated Air Jet) irradiate->cool workup Perform Aqueous Workup & Product Extraction cool->workup isolate Isolate & Purify Product (Filtration/Chromatography) workup->isolate

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Copper-Catalyzed Protodecarboxylation (Adapted from Goossen, et al.[11])

  • Setup: To an oven-dried 10 mL microwave vial, add the aromatic carboxylic acid (1.0 mmol), Copper(I) oxide (Cu₂O, 0.05 eq, 7.2 mg), and 1,10-phenanthroline (0.10 eq, 18 mg).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add a solvent mixture of N-Methyl-2-pyrrolidone (NMP, 1.5 mL) and quinoline (0.5 mL) via syringe.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 190°C for 15 minutes (max power 150 W).

  • Workup: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with 1M HCl to remove quinoline and NMP. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure decarboxylated product.

Transition metals, particularly copper and silver, can catalyze decarboxylation under significantly milder conditions than purely thermal methods.[13] These methods are ideal for substrates bearing sensitive functional groups.

  • Causality: The catalytic cycle is believed to involve the formation of a metal-carboxylate complex. This coordination weakens the C-C bond, facilitating the extrusion of CO₂ to form an aryl-metal intermediate. This intermediate is then protonated by a proton source in the reaction medium (protodecarboxylation) to release the product and regenerate the active catalyst.[14][15] The use of ligands (e.g., phenanthroline) and specific solvents (e.g., quinoline, DMSO) is crucial for stabilizing the catalytic species and promoting the reaction.[11][16]

Protocol: Silver-Catalyzed Protodecarboxylation (Adapted from Larrosa, et al.[16])

  • Setup: In a reaction vial, combine the heteroaromatic carboxylic acid (1.0 eq), Silver(I) carbonate (Ag₂CO₃, 0.1-0.2 eq), and anhydrous DMSO as the solvent.

  • Reagent Addition: Add acetic acid (AcOH, 2.0 eq) to the mixture.

  • Heating: Seal the vial and heat the reaction mixture at 120°C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically a few hours).

  • Workup: Cool the reaction to room temperature. Add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often pure enough after this procedure, but can be further purified if necessary.[16]

Comparative Summary of Methods

The selection of a decarboxylation method is a balance of speed, substrate compatibility, and experimental convenience.

MethodTypical ConditionsTemperature (°C)TimeAdvantagesDisadvantages
Thermal High-boiling solvent (e.g., Diphenyl ether)200 - 2600.5 - 5 hSimple setup, no catalyst required.Harsh conditions, not suitable for sensitive substrates, requires high-boiling solvents.
Microwave Cu₂O / 1,10-phenanthroline in NMP/quinoline19015 minExtremely fast, high efficiency, uniform heating.Requires specialized microwave reactor equipment.
Metal-Catalyzed Ag₂CO₃ / AcOH in DMSO1201 - 6 hMilder conditions, good for sensitive substrates.Requires metal catalyst, which may need to be removed from the final product.
Analytical Monitoring

The progress of the decarboxylation reaction can be effectively monitored using standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method. The starting carboxylic acid is typically more polar and will have a lower Rf value than the less polar decarboxylated product. Spotting the reaction mixture alongside the starting material on a silica gel plate allows for a visual assessment of the conversion.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product. A reverse-phase C18 column is typically effective.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products. The mass spectrometer provides confirmation of the product's identity by its molecular weight.[18]

  • NMR Spectroscopy: Analysis of the crude reaction mixture can confirm the disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal at the C-3 position of the quinoline ring.

By understanding the underlying mechanism and the practical considerations of each protocol, researchers can confidently and efficiently perform the decarboxylation of 4-hydroxyquinoline-3-carboxylic acids, a key step in the synthesis of novel and potent therapeutic agents.

References

Application Notes and Protocols for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. This document outlines detailed protocols, the scientific rationale behind the methodologies, and the broader context of this compound in modern drug discovery.

Introduction: The Significance of this compound

This compound belongs to the quinoline carboxylic acid class of compounds, which are of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous therapeutic agents. The incorporation of a trifluoromethoxy group at the 6-position enhances metabolic stability and cellular permeability, making it an attractive candidate for drug development.

The primary molecular target of this compound class is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway.[1][2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, rendering them particularly vulnerable to DHODH inhibition.[2][3] This targeted inhibition leads to cell cycle arrest and has shown potential in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.[1][3]

Compound Properties:

PropertyValueReference
CAS Number 175203-86-8[4]
Molecular Formula C₁₁H₆F₃NO₄[4][5]
Molecular Weight 273.17 g/mol [4]
Appearance White Solid[6]
Melting Point 245°C[4]
Boiling Point 281.6°C[4]

Part 1: Synthesis Protocol via Doebner Hydrogen-Transfer Reaction

The synthesis of this compound can be efficiently achieved through a three-component Doebner reaction. This method is particularly advantageous for anilines bearing electron-withdrawing groups, which often result in low yields under classical Doebner conditions.[7][8] The following protocol is adapted from the work of Nakashima et al. (2023), who developed a hydrogen-transfer variation of this reaction.[7]

Scientific Rationale:

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[9][10] The reaction proceeds through the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by the addition of the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline.[9] The hydrogen-transfer modification utilizes the in-situ generated imine as an oxidant for the dihydroquinoline intermediate, which improves the yield for electron-deficient anilines.[7]

Experimental Workflow: Doebner Hydrogen-Transfer Reaction

Doebner_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reactants 1. 6-(trifluoromethoxy)aniline 2. Benzaldehyde 3. Pyruvic acid Mixing Combine reactants in ethanol Reactants->Mixing Add Solvent Ethanol Solvent->Mixing Dissolve in Reflux Reflux the mixture Mixing->Reflux Heat Cooling Cool to room temperature Reflux->Cooling Allow to Filtration Filter the precipitate Cooling->Filtration Isolate solid Washing Wash with ethanol and ether Filtration->Washing Purify by Drying Dry under vacuum Washing->Drying Remove solvent Product 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid Drying->Product Obtain pure

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol:

Materials:

  • 6-(trifluoromethoxy)aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-(trifluoromethoxy)aniline (1 equivalent) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1 equivalent) followed by pyruvic acid (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Part 2: Biological Evaluation Protocol - DHODH Inhibition Assay

The inhibitory activity of this compound against human DHODH can be determined using a spectrophotometric assay. This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[11][12] The decrease in absorbance of DCIP is directly proportional to the DHODH enzyme activity.

Scientific Rationale:

DHODH catalyzes the oxidation of dihydroorotate to orotate, with coenzyme Q (ubiquinone) acting as the physiological electron acceptor.[13] In this in vitro assay, the natural electron acceptor is replaced by DCIP, which changes from blue (oxidized) to colorless (reduced) upon accepting electrons. The rate of this color change, measured spectrophotometrically, provides a quantitative measure of enzyme activity. An inhibitor will slow down this rate.

Signaling Pathway: DHODH in Pyrimidine Biosynthesis

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP PRPP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA DHODH->Orotate Inhibitor 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH disrupts pyrimidine synthesis.

Step-by-Step Protocol:

Materials:

  • Recombinant human DHODH

  • This compound (test compound)

  • Brequinar (positive control inhibitor)

  • Dihydroorotate (substrate)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control (Brequinar) in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations for IC₅₀ determination.

  • Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to the desired working concentration.

  • Assay Setup:

    • To the wells of a 96-well plate, add a small volume (e.g., 2 µL) of the diluted test compound, positive control, or DMSO (for the negative control).

    • Add the diluted DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing dihydroorotate, Coenzyme Q10, and DCIP in the assay buffer. Add this mix to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin measuring the decrease in absorbance at a specific wavelength (e.g., 600-650 nm) over time using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Normalize the data to the control wells (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting DHODH. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of this compound and its analogs. By understanding the underlying scientific principles and adhering to these detailed methodologies, researchers can effectively advance their drug discovery programs in oncology, immunology, and infectious diseases.

References

Synthesis of Kinase Inhibitors from Quinoline Carboxylic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for the synthesis and evaluation of kinase inhibitors derived from quinoline carboxylic acids. As a privileged scaffold in medicinal chemistry, the quinoline nucleus offers a versatile platform for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2][3] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles and strategic considerations that inform the design and execution of these synthetic and biological protocols.

Section 1: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a prominent feature in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[1][4] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of pharmacophoric groups into the ATP-binding pocket of kinases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. Furthermore, the quinoline core can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

This guide will focus on synthetic strategies starting from quinoline carboxylic acids, a common and versatile starting material for generating diverse libraries of potential kinase inhibitors. We will explore key chemical transformations and provide detailed protocols for the synthesis of inhibitors targeting clinically relevant kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).

Section 2: General Synthetic Strategies

The synthesis of kinase inhibitors from quinoline carboxylic acids typically involves two key bond-forming reactions: amide coupling to introduce diversity at the carboxylic acid position and cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to functionalize the quinoline core. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Amide Bond Formation: The Gateway to Diversity

The carboxylic acid moiety of quinoline carboxylic acids is an ideal handle for derivatization via amide bond formation. This reaction allows for the introduction of a wide array of amines, which can probe different regions of the kinase active site and significantly impact inhibitor potency and selectivity. Two primary methods are employed for this transformation:

  • Method A: Activation of the Carboxylic Acid. This involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester, followed by reaction with an amine.

  • Method B: Direct Coupling with Amine using Coupling Reagents. This one-pot method utilizes reagents that facilitate the direct formation of the amide bond, avoiding the need to isolate reactive intermediates.

Protocol 1: General Procedure for Amide Coupling of Quinoline-4-Carboxylic Acids

This protocol provides a general framework for the synthesis of quinoline-4-carboxamides, a common structural motif in many kinase inhibitors.

Method A: Via Acyl Chloride Formation

Rationale: This two-step method is robust and often high-yielding. The conversion to the highly reactive acyl chloride ensures efficient coupling with a wide range of amines, including those that are less nucleophilic.

Step 1: Acyl Chloride Formation

  • To a solution of the quinoline-4-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude quinoline-4-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude quinoline-4-carbonyl chloride in dry DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) in dry DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoline-4-carboxamide.

Method B: Direct Coupling using Coupling Reagents

Rationale: This one-pot procedure is often more convenient as it avoids the handling of moisture-sensitive acyl chlorides. Coupling reagents like HATU, HBTU, or EDC are efficient and compatible with a broad range of functional groups.[5][6][7]

  • To a solution of the quinoline-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in a dry aprotic solvent like DMF or DCM, add a non-nucleophilic base such as DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the quinoline core, enabling the introduction of aryl or heteroaryl moieties.[8] This is particularly important for developing inhibitors that target the hydrophobic regions of the kinase active site. The reaction typically involves the coupling of a haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling on a Bromoquinoline Scaffold

This protocol describes a typical procedure for the Suzuki coupling of a bromoquinoline with a phenylboronic acid.

Rationale: The choice of a bromoquinoline provides a good balance of reactivity and stability. Palladium catalysts with phosphine ligands are commonly used to facilitate the catalytic cycle. The base is crucial for the transmetalation step.

  • To a reaction vessel, add the bromoquinoline derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[9][10]

Section 3: Synthesis of Specific Kinase Inhibitors

This section provides an overview of the synthesis of quinoline carboxylic acid-based inhibitors for three key kinase targets: EGFR, VEGFR, and c-Met.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a hallmark of several cancers.[11] Many quinoline-based EGFR inhibitors have been developed, often featuring a 4-anilinoquinoline scaffold.[3]

Synthetic Strategy: A common approach involves the synthesis of a 4-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNA) with a substituted aniline. The carboxylic acid moiety can be introduced either before or after the coupling with the aniline.

EGFR_inhibitor_synthesis A Quinoline-4-carboxylic acid B 4-Chloroquinoline derivative A->B Chlorination D Quinoline-based EGFR Inhibitor B->D SNAr Reaction C Substituted Aniline C->D

Caption: Synthetic workflow for quinoline-based EGFR inhibitors.

VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several quinoline-based VEGFR inhibitors have been developed, with many featuring a quinoline carboxamide core.

Synthetic Strategy: The synthesis often starts with a functionalized quinoline carboxylic acid, which is then coupled with various amines to explore the SAR of the carboxamide moiety. The quinoline core itself can be further modified using cross-coupling reactions to optimize interactions with the kinase.

VEGFR_inhibitor_synthesis A Functionalized Quinoline Carboxylic Acid C Quinoline Carboxamide Library A->C Amide Coupling B Diverse Amines B->C D Lead VEGFR Inhibitor C->D SAR Optimization

Caption: Workflow for developing quinoline-based VEGFR inhibitors.

c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[13] Cabozantinib, an FDA-approved multi-kinase inhibitor with potent c-Met activity, features a quinoline-6-carboxamide scaffold.

Synthetic Strategy: The synthesis of c-Met inhibitors often involves the construction of a substituted quinoline core, followed by amide coupling to introduce the desired side chain. The substituents on the quinoline ring are critical for achieving high potency and selectivity.

Section 4: Purification and Characterization

The purification and characterization of the synthesized compounds are critical steps to ensure their identity and purity before biological evaluation.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system optimized to achieve good separation.

  • Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Preparative HPLC: For difficult separations or to obtain highly pure compounds, preparative high-performance liquid chromatography (HPLC) can be employed.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.

  • Purity Analysis: The purity of the final compounds is typically assessed by analytical HPLC, often with UV detection at multiple wavelengths. A purity of >95% is generally required for biological testing.

Section 5: Biological Evaluation

Once the quinoline carboxylic acid derivatives have been synthesized and characterized, their biological activity as kinase inhibitors must be evaluated. This typically involves a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and potentially leading to in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.

Protocol 3: General Protocol for an In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general method for determining the IC₅₀ of a test compound against a specific kinase using a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

Rationale: This assay format is widely used due to its high sensitivity, broad applicability to different kinases, and ease of use in a high-throughput format. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (solubilized in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque microplates (e.g., 96- or 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Reaction Setup:

    • Add kinase assay buffer to the wells of the microplate.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the kinase to all wells except the negative control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of the substrate and ATP in kinase assay buffer.

    • Add the substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Allow the plate and the ATP detection reagent to equilibrate to room temperature.

    • Add the ATP detection reagent to all wells.

    • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Target Typical Substrate Typical ATP Concentration
EGFR Poly(Glu, Tyr) 4:110-100 µM
VEGFR-2 Poly(Glu, Tyr) 4:110-50 µM
c-Met Poly(Glu, Tyr) 4:110-50 µM
Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context. These assays can assess a compound's ability to penetrate cell membranes, engage the target kinase, and inhibit downstream signaling pathways.

Protocol 4: General Protocol for a Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effect of a kinase inhibitor on cancer cells that are dependent on the target kinase for their growth and survival.

Rationale: This assay measures the overall effect of the compound on cell viability. A reduction in cell proliferation in a kinase-dependent cell line suggests that the compound is engaging its target and eliciting a biological response.

Materials:

  • Cancer cell line dependent on the target kinase (e.g., A431 for EGFR, HCC827 for mutant EGFR)

  • Complete cell culture medium

  • Test compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Sterile, clear- or white-bottom microplates (e.g., 96-well)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or signal generation.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Section 6: Conclusion

Quinoline carboxylic acids represent a highly versatile and fruitful starting point for the discovery of novel kinase inhibitors. The synthetic strategies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers in this field. By understanding the rationale behind the experimental choices and meticulously executing these protocols, scientists can efficiently synthesize and characterize new chemical entities with the potential to become next-generation therapeutics.

References

Application Notes & Protocols for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Quinoline Derivative for Targeting Cancer Metabolism

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] Derivatives of quinoline-3-carboxylic acid, in particular, have been explored as antiproliferative agents, with research focused on enhancing their selectivity for cancer cells.[3][4] This document provides detailed application notes for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid , a compound belonging to this promising class.

While direct extensive research on this specific molecule is emerging, its structural features strongly suggest its potential as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) . This hypothesis is supported by its similarity to known DHODH inhibitors like BAY 2402234 (Mivavotinib), which shares a quinoline core and has entered clinical trials for myeloid malignancies.[5][6][7] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, a metabolic route upon which many rapidly proliferating cancer cells are highly dependent.[8][9][10]

These notes will, therefore, guide the researcher in evaluating this compound as a DHODH inhibitor. The protocols described are based on established methodologies for characterizing similar compounds and provide a robust framework for preclinical investigation.

Mechanism of Action: Inducing Pyrimidine Starvation to Inhibit Tumor Growth

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[10] These pyrimidines (uridine and cytidine) are essential building blocks for DNA and RNA.[8] Many cancer cells, particularly those of hematologic origin like Acute Myeloid Leukemia (AML), exhibit a heightened reliance on this pathway for the nucleotide pools required to sustain rapid proliferation.[10][11]

By inhibiting DHODH, this compound is hypothesized to deplete the intracellular pyrimidine pool. This "pyrimidine starvation" has several downstream consequences detrimental to cancer cells:

  • Inhibition of DNA and RNA Synthesis: Lack of essential precursors stalls the cell cycle, primarily in the S phase, and halts proliferation.[11]

  • Induction of Differentiation: In myeloid leukemia, blocking pyrimidine synthesis has been shown to overcome the differentiation arrest, forcing malignant cells to mature and lose their proliferative capacity.[7][12][13]

  • Induction of Apoptosis: Prolonged pyrimidine depletion can trigger programmed cell death.[14]

  • Enhanced Antigen Presentation: Recent studies show that DHODH inhibition can increase the expression of Major Histocompatibility Complex class I (MHC-I) on cancer cells, potentially rendering them more visible to the immune system.[15]

DHODH_Pathway DHODH Inhibition Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation CoQH2 Ubihydroquinone (CoQH2) DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ... -> UMP Synthase CoQ Ubiquinone (CoQ) CoQ->DHODH Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->DHO First 3 steps Aspartate Aspartate Aspartate->DHO DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation & Survival DNA_RNA->Proliferation Inhibitor 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid Inhibitor->DHODH

Figure 1: Mechanism of DHODH Inhibition. The compound blocks the conversion of dihydroorotate to orotate, depleting pyrimidines required for DNA/RNA synthesis and cell proliferation.

Experimental Protocols & Workflows

Part 1: In Vitro Characterization

The initial evaluation of this compound should focus on its direct enzymatic inhibition and cellular effects.

in_vitro_workflow In Vitro Screening Cascade A 1. DHODH Enzymatic Assay (Determine IC50) B 2. Cell Proliferation Assay (e.g., MOLM-13, TF-1) (Determine GI50) A->B C 3. On-Target Validation: Uridine Rescue Assay B->C D 4. Mechanism of Action Assays (Determine EC50 for Differentiation) C->D E Cell Cycle Analysis (S-Phase Arrest) D->E F Differentiation Marker Analysis (e.g., CD11b by Flow Cytometry) D->F G Apoptosis Assay (Annexin V/PI) D->G

Figure 2: A logical workflow for the in vitro characterization of the target compound.

This protocol determines the concentration of the compound required to inhibit the growth of cancer cell lines. AML cell lines such as MOLM-13 and HEL are recommended as they have shown sensitivity to DHODH inhibitors.[13]

Materials:

  • Target Compound (dissolved in DMSO, sterile-filtered)

  • AML Cell Lines (e.g., MOLM-13, ATCC CRL-3260; HEL, ATCC TIB-180)

  • RPMI-1640 Medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well).

  • Compound Preparation: Prepare a 2X serial dilution of the target compound in culture medium. A typical starting concentration would be 10 µM, diluted down to the low nM or pM range.

  • Dosing: Add 100 µL of the 2X compound dilutions to the wells containing cells. Include "vehicle control" (DMSO equivalent) and "no cells" (medium only) wells. Final volume per well will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay: Add 40 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Read the absorbance at 490 nm.

  • Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

This is a critical experiment to confirm that the compound's antiproliferative effect is due to DHODH inhibition.[13] Exogenous uridine can be taken up by cells through the pyrimidine salvage pathway, bypassing the need for de novo synthesis.[10]

Procedure:

  • Follow the Cell Proliferation Assay protocol (1.1) exactly.

  • Prepare an identical parallel plate.

  • To this second plate, add Uridine to all wells (including vehicle controls) to a final concentration of 100-200 µM. This should be added at the same time as the test compound.

  • Incubate and process both plates as described above.

  • Expected Outcome: In the uridine-supplemented plate, the antiproliferative effect of an on-target DHODH inhibitor should be significantly diminished or completely abrogated, shifting the dose-response curve far to the right.

This protocol measures the induction of differentiation in AML cells, a key therapeutic outcome of DHODH inhibition.[7][12] The cell surface marker CD11b is a common indicator of myeloid differentiation.

Materials:

  • Target Compound

  • MOLM-13 or HEL cells

  • 6-well plates

  • Flow cytometry buffer (PBS + 2% FBS)

  • FITC-conjugated anti-human CD11b antibody (and corresponding isotype control)

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in 2 mL of medium in each well of a 6-well plate.

  • Add the target compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value). Include a vehicle control.

  • Incubate for 5-7 days.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 100 µL of flow cytometry buffer.

  • Add the anti-CD11b antibody or isotype control and incubate on ice for 30 minutes in the dark.

  • Acquisition: Wash cells twice with flow buffer and resuspend in 500 µL. Analyze on a flow cytometer.

  • Analysis: Gate on the live cell population. Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI). A dose-dependent increase in CD11b expression indicates induction of differentiation.

Hypothetical In Vitro Data MOLM-13 HEL TF-1
GI50 (nM) 0.5 - 51 - 100.1 - 2
GI50 + 100 µM Uridine (nM) >10,000>10,000>10,000
EC50 for CD11b Upregulation (nM) 0.5 - 51 - 102 - 20

Table 1. Example of expected in vitro activity for a potent DHODH inhibitor across various AML cell lines. The dramatic shift in GI50 upon uridine addition confirms on-target activity.

Part 2: In Vivo Efficacy Evaluation

This protocol provides a framework for assessing the antitumor efficacy of the compound in a living system.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MOLM-13 cells engineered to express luciferase (for bioluminescence imaging)

  • Matrigel

  • Target compound formulated for oral (p.o.) or intraperitoneal (i.p.) administration

  • Bioluminescence imaging system

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MOLM-13-luc cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth by caliper measurement or bioluminescence imaging.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (daily, p.o.)

    • Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg, daily, p.o.)

    • Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg, daily, p.o.)

  • Treatment: Administer treatment for 21-28 days. Monitor animal body weight and general health daily.

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Perform bioluminescence imaging weekly to assess tumor burden.

  • Pharmacodynamics (Optional): At the end of the study (or in a satellite group), collect plasma and tumor tissue 2-4 hours after the final dose. Analyze for levels of dihydroorotate. An increase in this metabolite serves as a biomarker of DHODH target engagement.[7]

  • Endpoint & Analysis: The study endpoint is typically reached when tumors in the control group exceed a certain size (e.g., 2000 mm³). Euthanize mice, excise tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Conclusion

This compound represents a promising candidate for cancer research, likely operating through the clinically validated mechanism of DHODH inhibition. The protocols outlined here provide a comprehensive, step-by-step framework for its preclinical evaluation, from initial enzymatic assays to in vivo efficacy studies. The critical on-target validation via uridine rescue is emphasized to ensure that observed cellular effects are directly attributable to the disruption of pyrimidine biosynthesis. This compound and its analogues warrant further investigation as a potential new therapeutic strategy for metabolically vulnerable cancers.

References

Application Notes & Protocols: Evaluation of Substituted Quinoline-3-Carboxylic Acids for Antimalarial Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of substituted quinoline-3-carboxylic acids as potential antimalarial agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for preclinical assessment.

Introduction: The Rationale for Targeting Malaria with Quinoline-3-Carboxylic Acids

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence of drug-resistant parasite strains. The quinoline class of compounds has historically been a cornerstone of antimalarial therapy, with drugs like chloroquine and quinine playing pivotal roles.[1] These agents are thought to exert their effect by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] This interference leads to a buildup of free heme, which is lethal to the parasite.[2]

Substituted quinoline-3-carboxylic acids represent a promising scaffold for the development of new antimalarial drugs. Modifications at various positions of the quinoline ring and the carboxylic acid group can be systematically explored to optimize potency, reduce toxicity, and overcome existing resistance mechanisms. This guide provides the foundational methodologies to explore the antimalarial potential of this chemical series.

Proposed Mechanism of Action

The primary mechanism of action for many quinoline-containing antimalarials is the inhibition of hemozoin formation.[2][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2][3] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2][4] Quinolines are weak bases that become protonated and trapped within the acidic environment of the parasite's digestive vacuole, reaching high concentrations.[1][3] There, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization and leading to the accumulation of toxic heme.[4]

Diagram: Proposed Mechanism of Action of Quinoline Antimalarials

Mechanism_of_Action cluster_erythrocyte Infected Erythrocyte cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Quinoline Quinoline Drug Quinoline->Heme Inhibits Quinoline_outside Quinoline Drug Quinoline_outside->Quinoline Accumulates

Caption: Proposed mechanism of quinoline antimalarials in the parasite's digestive vacuole.

Synthesis of Substituted Quinoline-3-Carboxylic Acids

The synthesis of a library of substituted quinoline-3-carboxylic acids is the first step in evaluating their structure-activity relationship (SAR). A general synthetic route often involves the Gould-Jacobs reaction or similar cyclization methods, followed by modifications.

Protocol 3.1: General Synthesis of a 2-Aryl-4-oxo-quinoline-3-carboxylic Acid Ester

This protocol provides a generalized approach. Specific reaction conditions (solvents, temperatures, catalysts) may need to be optimized for different starting materials.

  • Step 1: Condensation. React a substituted aniline with diethyl (ethoxymethylene)malonate (EMME) under thermal or microwave conditions to form the corresponding enamine intermediate.

  • Step 2: Cyclization. Heat the enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding the ethyl 4-hydroxyquinoline-3-carboxylate core.

  • Step 3: Chlorination. Treat the product from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce the ethyl 4-chloroquinoline-3-carboxylate.[5]

  • Step 4: Suzuki Coupling. Perform a Suzuki coupling reaction between the 4-chloroquinoline intermediate and a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to introduce the aryl substituent at the C-2 position.[6]

  • Step 5: Hydrolysis. Hydrolyze the resulting ester using a base like sodium hydroxide (NaOH) followed by acidification to yield the final quinoline-3-carboxylic acid derivative.[5]

In Vitro Antimalarial Activity Assessment

In vitro screening is a crucial step to determine the direct activity of the synthesized compounds against the malaria parasite, typically the blood stages of Plasmodium falciparum.[7][8]

Protocol 4.1: Parasite Lactate Dehydrogenase (pLDH) Assay

This assay is a widely used colorimetric method to assess parasite viability.[9][10] It measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is released upon lysis of the parasites.

Materials:

  • P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and/or chloroquine-resistant, e.g., K1, strains)[5]

  • Complete RPMI-1640 medium supplemented with Albumax or human serum

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Malstat Reagent

  • NBT/PES solution

  • Microplate reader (620 nm)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.

  • Plate Preparation: Add 25 µL of serially diluted test compounds to the wells of a 96-well plate. Include wells for positive (parasitized RBCs, no drug) and negative (uninfected RBCs) controls.

  • Parasite Addition: Add 200 µL of parasite culture (typically 1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Enzyme Reaction:

    • Freeze-thaw the plates to lyse the cells.

    • Add 100 µL of Malstat reagent and 25 µL of NBT/PES solution to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: In Vitro Antimalarial Screening Workflow

In_Vitro_Workflow cluster_workflow In Vitro Screening Start Synchronized P. falciparum Culture Plate Prepare 96-well Plate with Test Compounds Start->Plate Step 1 Incubate Add Parasite Culture & Incubate (72h) Plate->Incubate Step 2 Assay Perform pLDH Assay (Lysis & Reagent Addition) Incubate->Assay Step 3 Read Read Absorbance (620 nm) Assay->Read Step 4 Analyze Calculate IC50 Values Read->Analyze Step 5

Caption: A streamlined workflow for in vitro antimalarial drug screening using the pLDH assay.

In Vivo Efficacy Evaluation

Compounds showing promising in vitro activity (e.g., IC₅₀ ≤ 1 µM) should be advanced to in vivo models to assess their efficacy in a whole-animal system.[11] Murine models are indispensable for this stage of preclinical development.[11][12]

Protocol 5.1: 4-Day Suppressive Test in P. berghei-Infected Mice

This is the standard primary in vivo screening method to evaluate the suppressive activity of a test compound.[13]

Materials:

  • BALB/c or Swiss albino mice[12]

  • Plasmodium berghei ANKA strain

  • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

  • Standard antimalarial drug (e.g., Chloroquine) as a positive control

  • Vehicle as a negative control

  • Giemsa stain

  • Microscope

Procedure:

  • Infection (Day 0): Inoculate mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.

  • Treatment (Day 0-3):

    • Randomize mice into treatment groups (typically 5 mice per group).

    • Administer the test compound, positive control, and vehicle once daily for four consecutive days, starting 2-4 hours post-infection. Administration can be oral (p.o.) or subcutaneous (s.c.).

  • Parasitemia Monitoring (Day 4):

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1,000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression using the following formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Control Group)] x 100

  • Toxicity Monitoring: Monitor mice daily for any signs of toxicity (e.g., weight loss, ruffled fur, behavioral changes) and record survival time.

Data Presentation: In Vivo Efficacy

The results of the 4-day suppressive test should be summarized in a clear, tabular format.

Table 1: Example of In Vivo Efficacy Data for a Quinoline-3-Carboxylic Acid Derivative (QCA-X)

Treatment GroupDose (mg/kg/day)RouteMean Parasitemia (%) on Day 4 (± SD)% Suppression
Vehicle Control-p.o.35.2 (± 4.5)0
Chloroquine5p.o.0.8 (± 0.3)97.7
QCA-X10p.o.12.7 (± 2.1)63.9
QCA-X30p.o.4.1 (± 1.5)88.4
QCA-X100p.o.0.2 (± 0.1)99.4

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the in vitro and in vivo data from a library of synthesized compounds allows for the elucidation of the structure-activity relationship.

Key Considerations for SAR:

  • C-2 Position: The nature of the aryl or alkyl substituent at this position significantly influences potency. Bulky, hydrophobic groups can be favorable.[14]

  • C-3 Position: The carboxylic acid moiety is often crucial for activity. Esterification or conversion to an amide can drastically alter or abolish activity.[5] However, some ester derivatives have shown potent activity.[5]

  • C-7 Position: The presence of a halogen, such as chlorine, at the C-7 position is a common feature in many active quinoline antimalarials and is often optimal for activity.[15]

By correlating these structural modifications with the biological data, researchers can identify the key pharmacophoric features required for potent antimalarial activity and guide the design of next-generation compounds.

Conclusion

The protocols and guidelines presented here provide a robust framework for the systematic evaluation of substituted quinoline-3-carboxylic acids as a potential new class of antimalarial agents. Through iterative cycles of synthesis, in vitro screening, in vivo testing, and SAR analysis, novel candidates with high efficacy against drug-sensitive and resistant Plasmodium strains can be identified and advanced in the drug discovery pipeline.

References

Application Notes and Protocols for the Development of Fluorescent Probes using 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Cellular Insights with a Novel Quinoline Fluorophore

In the dynamic landscape of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2][3] The quinoline scaffold, a privileged heterocyclic aromatic compound, has garnered significant attention for its intrinsic fluorescence properties and its utility in developing chemosensors and bio-imaging agents.[2][4][5] This guide focuses on a particularly promising derivative, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid , a fluorophore distinguished by its unique electronic properties conferred by the trifluoromethoxy substituent.

The core of this molecule, the 4-hydroxyquinoline, provides a rigid, planar structure conducive to strong fluorescence emission. The carboxylic acid moiety at the 3-position serves as a critical chemical handle, allowing for covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and other targeting ligands.[6] This enables the development of highly specific probes for interrogating cellular targets with high precision.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to harness the potential of this compound. We will detail the necessary protocols from the initial activation of the carboxylic acid to the final application in cellular imaging, emphasizing the rationale behind each step to ensure robust and reproducible results.

Physicochemical Properties of the Core Fluorophore

A thorough understanding of the foundational fluorophore is paramount for the successful design of derivative probes. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular FormulaC₁₁H₆F₃NO₄[7][8]
Molecular Weight273.16 g/mol [7][9][10]
AppearanceWhite to off-white solid[9]
Melting Point~245°C[11][12]
pKa (Predicted)0.60 ± 0.30[11]
Storage Conditions2-8°C, protected from light[11]

Part 1: Synthesis of Amine-Reactive Fluorescent Probes

The conversion of the carboxylic acid group into a more reactive species is the first critical step in developing probes for biological targets. The most common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues on proteins) under mild conditions to form a stable amide bond.[13][14]

Workflow for NHS Ester Activation

The following diagram illustrates the two-step process for activating the quinoline carboxylic acid and conjugating it to a primary amine-containing molecule.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification A 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid C Amine-Reactive NHS Ester Intermediate A->C 15-30 min, RT B EDC & Sulfo-NHS in Activation Buffer (MES, pH 6.0) B->C E Conjugated Fluorescent Probe C->E 2 hrs, RT or Overnight, 4°C in Coupling Buffer (PBS, pH 7.2-8.0) D Primary Amine-Containing Molecule (e.g., Protein, Peptide) D->E G Purified Probe E->G Size-Exclusion Chromatography (e.g., Desalting Column) F Quenching Buffer (e.g., Tris, Hydroxylamine) F->E

Caption: Workflow for the activation and conjugation of the quinoline probe.

Protocol 1: Activation of the Carboxylic Acid with EDC/Sulfo-NHS

This protocol details the generation of a semi-stable amine-reactive sulfo-NHS ester. The use of the water-soluble sulfo-NHS is recommended for reactions in aqueous buffers to improve efficiency and yield.[15]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the quinoline fluorophore: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

  • Equilibrate reagents: Allow EDC and Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.

  • Prepare EDC and Sulfo-NHS solutions: Immediately before use, prepare a 10 mg/mL solution of both EDC and Sulfo-NHS in the Activation Buffer. These reagents hydrolyze quickly in aqueous solutions and should be used without delay.[9]

  • Activation Reaction: a. In a microcentrifuge tube, add the desired amount of the quinoline fluorophore stock solution to the Activation Buffer. b. Add the freshly prepared EDC solution to achieve a final 10-fold molar excess over the quinoline fluorophore. c. Immediately add the freshly prepared Sulfo-NHS solution to a final 25-fold molar excess over the quinoline fluorophore.[9] d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.[9]

Expert Insight: The activation step is performed at a slightly acidic pH (pH 6.0) to enhance the stability of the O-acylisourea intermediate formed by EDC, minimizing hydrolysis and maximizing the formation of the amine-reactive NHS ester.[2][16]

Protocol 2: Conjugation to Amine-Containing Biomolecules (e.g., Proteins)

This protocol outlines the conjugation of the activated NHS ester to a protein.

Materials:

  • Activated quinoline-NHS ester solution (from Protocol 1)

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50 mM Sodium Borate, pH 8.5[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA or free amino acids). If necessary, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Conjugation Reaction: a. Immediately add the activated quinoline-NHS ester solution to the protein solution. A starting point is a 10-20 fold molar excess of the dye to the protein.[1] The optimal ratio should be determined empirically for each specific protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[9]

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM Tris or hydroxylamine to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column.[5] The first colored fraction to elute will be the labeled protein.

Trustworthiness Check: The degree of labeling (DOL), or the molar ratio of dye to protein, should be determined spectrophotometrically. This is a critical self-validating step to ensure consistency between batches.

Part 2: Photophysical Characterization of the Fluorescent Probe

Once synthesized and purified, the fluorescent probe must be characterized to understand its performance. Key parameters include the fluorescence quantum yield and photostability.

Protocol 3: Determination of Relative Fluorescence Quantum Yield (QY)

The quantum yield quantifies the efficiency of fluorescence emission.[4][17] The relative method, comparing the probe's fluorescence to a known standard, is widely used for its accessibility.[11][17]

Materials:

  • Purified fluorescent probe

  • Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, QY = 0.54)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the fluorescent probe and the standard in the same solvent. The concentrations should yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[4]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: a. Set the excitation wavelength on the spectrofluorometer. b. Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for the probe and the standard.

  • Data Analysis: a. Integrate the area under the fluorescence emission curve for each solution. b. For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance. c. Perform a linear regression for both datasets to obtain the slopes (Gradients).

  • Quantum Yield Calculation: Use the following equation:[12]

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample (probe) and reference standard, respectively.

Protocol 4: Assessment of Photostability

Photostability measures the probe's resistance to photobleaching, or the irreversible loss of fluorescence upon continuous excitation. This is often quantified by the photobleaching half-life (t₁/₂).[18][19]

Materials:

  • Fluorescently labeled sample (e.g., conjugated protein)

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Mount the sample on a microscope slide.

  • Microscope Setup: a. Turn on the light source and allow it to stabilize. b. Select the appropriate filter set for the quinoline probe. c. Adjust the illumination intensity to a consistent level that will be used for all comparative experiments.

  • Image Acquisition: a. Acquire an initial image (t=0). b. Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis: a. Using image analysis software, select a region of interest (ROI) within the illuminated area. b. Measure the mean fluorescence intensity within the ROI for each image in the time series. c. Correct for background fluorescence. d. Normalize the intensity values to the initial intensity at t=0. e. Plot the normalized fluorescence intensity as a function of time. f. Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).[18][19]

Part 3: Application in Cellular Imaging

The ultimate test of a fluorescent probe is its performance in a biological context. The following is a general protocol for labeling and imaging live cells.

Workflow for Live-Cell Imaging

G cluster_0 Cell Preparation cluster_1 Probe Labeling cluster_2 Imaging A Seed cells on coverslips or imaging dish B Culture to desired confluency (e.g., 60-80%) A->B C Prepare probe solution in imaging medium D Incubate cells with probe (e.g., 30-60 min at 37°C) C->D E Wash cells to remove unbound probe D->E F Mount sample on fluorescence microscope G Acquire images using appropriate excitation/emission filters F->G H Minimize phototoxicity: - Use lowest possible excitation power - Minimize exposure time G->H

Caption: General workflow for live-cell imaging with the fluorescent probe.

Protocol 5: Live-Cell Imaging

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe-conjugate

  • Cell culture medium (e.g., DMEM)

  • Imaging medium (e.g., phenol red-free medium or HBSS)

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain cells under optimal conditions. Healthy cells are crucial for successful live-cell imaging.[7]

  • Probe Labeling: a. Aspirate the culture medium from the cells. b. Prepare a working solution of the fluorescent probe in pre-warmed imaging medium. The optimal concentration should be determined through a dose-response experiment to find the lowest concentration that gives a good signal-to-noise ratio without inducing cytotoxicity. c. Add the probe solution to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. d. Aspirate the labeling solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.[8]

  • Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber. b. Locate the cells and acquire images using the appropriate filter sets for the quinoline fluorophore. c. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal.[7][20]

Expert Insight: For long-term time-lapse imaging, consider using reagents that reduce phototoxicity and photobleaching, such as oxygen scavengers or specialized imaging media.

Conclusion

This compound represents a versatile and potent platform for the development of novel fluorescent probes. Its favorable photophysical properties, combined with a readily functionalizable carboxylic acid handle, provide a robust starting point for creating targeted probes for a multitude of applications in research and drug development. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively synthesize, characterize, and apply these probes to illuminate the intricate workings of biological systems.

References

Application Note: A Robust HPLC Purification Strategy for Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance and Challenge of Purifying Quinoline Carboxylic Acids

Quinoline carboxylic acids form the structural core of numerous compounds with significant pharmacological activity, playing a pivotal role in drug discovery and development.[1][2][3] Their therapeutic applications span from antibacterial to anticancer agents.[2][3] The precise purification of these molecules is a critical, non-negotiable step in the pharmaceutical pipeline, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]

The inherent chemical properties of quinoline carboxylic acids—namely their aromatic structure, the presence of a nitrogen atom, and an ionizable carboxylic acid group—present a unique set of challenges for chromatographic purification.[6][7] These characteristics result in a moderately polar nature and pH-dependent solubility, demanding a carefully optimized High-Performance Liquid Chromatography (HPLC) method to achieve high purity and recovery.[6] This application note provides a comprehensive, field-proven guide to developing and implementing a robust reversed-phase HPLC (RP-HPLC) purification method for quinoline carboxylic acids, intended for researchers, scientists, and drug development professionals.

The Chromatographic Rationale: Mastering Separation through Strategic Choices

The success of any HPLC purification hinges on the strategic selection and optimization of key chromatographic parameters. For quinoline carboxylic acids, a deep understanding of the interplay between the analyte, the stationary phase, and the mobile phase is paramount.

Stationary Phase Selection: The Foundation of Retention

Reversed-phase chromatography is the predominant mode for purifying moderately polar compounds like quinoline carboxylic acids.[1][8] The choice of the stationary phase is the first critical decision.

  • C18 (Octadecyl): The Workhorse of Reversed-Phase HPLC. C18 columns, with their long alkyl chains, provide a highly non-polar stationary phase, promoting retention of the hydrophobic quinoline ring system through hydrophobic interactions.[9][10] This is the recommended starting point for method development.

  • C8 (Octyl): A Less Retentive Alternative. For more polar quinoline carboxylic acid derivatives or when elution times on a C18 column are excessively long, a C8 stationary phase offers a moderately non-polar environment, reducing retention.[9][10]

  • Phenyl Phases: Leveraging Aromatic Interactions. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like quinolines through π-π interactions between the phenyl groups of the stationary phase and the quinoline ring system. This can be particularly useful for resolving closely related impurities.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase composition is the most powerful tool for manipulating the retention and selectivity of quinoline carboxylic acids.[11][12][13]

  • The Organic Modifier: Controlling Elution Strength. Acetonitrile is generally the preferred organic modifier due to its low viscosity and UV transparency.[11] Methanol can also be used, but may result in different selectivity. The percentage of the organic modifier in the mobile phase directly controls the elution strength; a higher percentage leads to faster elution.

  • The Importance of pH Control. The carboxylic acid moiety of these compounds is ionizable. The pH of the mobile phase dictates the ionization state of the analyte, which in turn significantly impacts its retention and peak shape.

    • Low pH for Optimal Retention and Peak Shape: By maintaining the mobile phase pH at least one to two units below the pKa of the carboxylic acid group (typically around 3-5), the compound remains in its neutral, protonated form.[14] This non-ionized state enhances its hydrophobicity, leading to better retention on a reversed-phase column and sharper, more symmetrical peaks.[14]

  • Additives for Improved Chromatography:

    • Trifluoroacetic Acid (TFA): A common choice for maintaining a low pH (around 2) and acting as an ion-pairing agent, which can further improve peak shape for basic compounds. A concentration of 0.1% is typical.[8]

    • Formic Acid: An alternative to TFA, providing a slightly higher pH (around 2.7) and is more compatible with mass spectrometry (MS) detection.[15]

    • Phosphoric Acid: Used to create a buffered mobile phase for highly reproducible retention times, though it is not MS-compatible.[1][15]

Detection: Visualizing the Separation

The conjugated aromatic system of the quinoline ring provides strong UV absorbance, making UV detection the method of choice.[1][8][16][17] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide valuable information on peak purity. The optimal detection wavelength will vary depending on the specific chromophore of the quinoline carboxylic acid derivative but typically falls in the range of 280-330 nm.[1][8][18]

Experimental Protocol: A Step-by-Step Guide to Purification

This protocol outlines a general method for the purification of a quinoline carboxylic acid using preparative RP-HPLC. It should be optimized for each specific compound.

Materials and Reagents
  • Crude quinoline carboxylic acid sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or PDA detector with a preparative flow cell

    • Fraction collector

Sample Preparation
  • Dissolve the crude quinoline carboxylic acid sample in a minimal amount of a suitable solvent. Methanol or a mixture of methanol and the initial mobile phase is often a good starting point.[1][8]

  • The concentration should be as high as possible without causing precipitation, typically ranging from 10 to 50 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][8]

HPLC Method Parameters

The following table provides a starting point for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 21.2 x 250 mm, 10 µmProvides good retention and sample loading capacity for preparative scale.[8]
Mobile Phase A 0.1% TFA in WaterMaintains a low pH to ensure the analyte is in its neutral form for optimal retention and peak shape.[8]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a strong organic modifier for eluting the compound.[8]
Flow Rate 20 mL/minA typical flow rate for a 21.2 mm ID preparative column.
Column Temperature 30 °CMaintains consistent retention times and can improve peak shape.[1][8]
Detection Wavelength 280-330 nm (or optimal λ)Quinoline carboxylic acids typically have strong absorbance in this range.[1][8]
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Gradient Elution Program

A gradient elution is necessary to effectively separate the target compound from impurities with varying polarities.

Time (min)% Mobile Phase B
0.010
2.010
20.090
25.090
25.110
30.010

This generic gradient can be optimized by adjusting the slope and the initial and final percentages of Mobile Phase B based on the retention time of the target compound.

Fraction Collection and Post-Purification Processing
  • Set the fraction collector to collect fractions based on the UV signal corresponding to the main peak of the quinoline carboxylic acid.

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution containing the purified product can be lyophilized (freeze-dried) to obtain the final solid compound.[8]

Visualizing the Workflow

The following diagram illustrates the key stages of the HPLC purification process for quinoline carboxylic acids.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Sample filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize pure_product Pure Quinoline Carboxylic Acid lyophilize->pure_product

Caption: Workflow for HPLC purification of quinoline carboxylic acids.

Data Presentation: Expected Outcomes

The successful implementation of this method should yield a high degree of purity for the target quinoline carboxylic acid. The following table illustrates typical performance data.

ParameterExpected Value
Purity (by analytical HPLC) >98%
Recovery 85-95%
Retention Time Dependent on specific compound and gradient
Tailing Factor 0.9 - 1.2

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; incorrect mobile phase pH.Ensure mobile phase pH is sufficiently low. Consider using a column with low silanol activity.[15]
Low Retention Mobile phase is too strong; compound is highly polar.Decrease the initial percentage of organic modifier. Consider a more retentive stationary phase (e.g., C18).
Poor Resolution Inadequate separation between target and impurities.Optimize the gradient slope (make it shallower). Evaluate a different organic modifier (e.g., methanol) or stationary phase (e.g., phenyl).
High Backpressure Clogged frit or column; sample precipitation.Filter the sample and mobile phases. Ensure the sample is fully dissolved.

Conclusion

This application note provides a robust and scientifically grounded framework for the HPLC purification of quinoline carboxylic acids. By understanding the fundamental principles of reversed-phase chromatography and systematically optimizing the key parameters of stationary phase, mobile phase composition, and pH, researchers can consistently achieve high purity and recovery of these pharmaceutically important compounds. The provided protocol serves as a validated starting point, empowering scientists to tailor the method to their specific quinoline carboxylic acid derivative, thereby accelerating the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Low Yields in the Doebner Reaction with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Doebner reaction, specifically addressing the common issue of low yields when employing electron-deficient anilines. Here, we delve into the mechanistic underpinnings of this problem and provide actionable troubleshooting strategies and optimized protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner reaction and why is it significant?

The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[1][2] Its significance lies in its ability to construct the quinoline scaffold, a core structure in numerous pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[3] A well-known variation is the Doebner-von Miller reaction, which uses an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid to yield substituted quinolines.[4][5]

Q2: I'm experiencing consistently low yields with my Doebner reaction. What are the primary causes?

Low yields in the Doebner reaction can arise from several factors, but they are most pronounced when using anilines bearing electron-withdrawing groups (EWGs).[3][6] The core issues include:

  • Reduced Nucleophilicity of the Aniline: EWGs decrease the electron density on the aniline's nitrogen atom. This diminished nucleophilicity slows down the initial, crucial steps of the reaction, such as the formation of the Schiff base (imine) intermediate.[7]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. Inadequate conditions can fail to overcome the higher activation energy required for less reactive anilines.[6]

  • Competing Side Reactions: Under the acidic conditions typical for the Doebner reaction, side reactions like polymerization of the aldehyde or α,β-unsaturated carbonyl component can become dominant, leading to the formation of intractable tars and consuming starting materials.[8][9]

Q3: Why are electron-deficient anilines, like nitroanilines, particularly problematic substrates?

Electron-deficient anilines are poor nucleophiles. The EWGs, through inductive and resonance effects, pull electron density away from the amino group, making its lone pair of electrons less available to attack an electrophile.[7] This significantly hampers the initial condensation with the aldehyde to form the Schiff base, a key intermediate in the proposed reaction mechanism.[3] For instance, o-nitroaniline may even fail to form a Schiff base under certain conditions due to strong intramolecular hydrogen bonding.[10] Consequently, the overall reaction rate is reduced, often leading to incomplete conversion and favoring undesired side pathways.[11]

Q4: Can I simply increase the temperature or reaction time to improve the yield?

While adjusting temperature and time can be beneficial, it's often a double-edged sword. Increasing the temperature might provide the necessary energy to overcome the activation barrier with a deactivated aniline. However, excessively high temperatures can also accelerate the rate of side reactions, particularly polymerization and tar formation, which are common pitfalls in acid-catalyzed reactions like the Doebner and Doebner-von Miller syntheses.[8][9] A systematic optimization is necessary to find a productive balance.

Troubleshooting Guide: Low Yield with Electron-Deficient Anilines

This section provides a structured approach to diagnosing and resolving low-yield issues.

Symptom Potential Root Cause Recommended Action & Scientific Rationale
No or Minimal Product Formation 1. Insufficient Reactivity: The electron-deficient aniline is too unreactive under the chosen conditions. 2. Inappropriate Catalyst: The acid catalyst is not effective for activating the substrates.1. Switch to a Stronger Catalyst: Transition from a Brønsted acid (like HCl or p-TsOH) to a more potent Lewis acid such as BF₃·THF. Lewis acids can more effectively coordinate to the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to attack by the weak aniline nucleophile.[3][11] 2. Increase Temperature Methodically: Gradually increase the reaction temperature in controlled increments (e.g., 10 °C at a time) while monitoring the reaction by TLC or LC-MS. Studies have shown that temperatures of at least 65 °C can be necessary for good yields.[6]
Significant Tar/Polymer Formation 1. Acid-Catalyzed Polymerization: The strong acid is causing the aldehyde or α,β-unsaturated carbonyl compound to self-condense.[8] 2. High Reactant Concentration: A high concentration of the carbonyl component promotes polymerization over the desired reaction pathway.1. Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[5] 2. Slow Addition of Reactants: Add the aldehyde or pyruvic acid solution dropwise over an extended period (e.g., 3 hours) to the heated solution of the aniline and catalyst. This maintains a low instantaneous concentration of the carbonyl reactant, minimizing self-condensation.[6][9]
Reaction Stalls/Incomplete Conversion 1. Reversible Intermediate Formation: The initial steps of the reaction are reversible, and the equilibrium does not favor product formation with the deactivated aniline. 2. Inefficient Oxidation: The final step, the oxidation of the dihydroquinoline intermediate to the aromatic quinoline, is not proceeding to completion.[8]1. Optimize Solvent: The choice of solvent can influence reaction equilibria and rates. While ethanol is common, acetonitrile (MeCN) has proven to be an excellent solvent in some cases, potentially offering easier work-up.[3][6] 2. Ensure Sufficient Oxidant (Doebner-von Miller): In the Doebner-von Miller variant, ensure an adequate oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air) is present to drive the final aromatization step.[12] In the classic Doebner reaction, an imine formed from a second molecule of aniline can act as the oxidant.[3]

Visualizing the Mechanistic Challenge

The Doebner reaction's success hinges on a series of key steps. With electron-deficient anilines, the initial nucleophilic attack is significantly hindered.

Doebner_Mechanism_Challenge cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Electron-Deficient Aniline (Weak Nucleophile) SchiffBase Schiff Base (Imine) FORMATION IS SLOW Aniline->SchiffBase - H₂O Aniline->SchiffBase Rate-Limiting Step due to low nucleophilicity Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol Form) MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct SchiffBase->MichaelAdduct + Pyruvic Acid (Enol) Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: The hindered formation of the Schiff base is the primary bottleneck.

Optimized Protocol: Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines

Recent advancements have led to modified procedures that significantly improve yields for these challenging substrates. The "Doebner hydrogen-transfer reaction" is one such development.[11] This protocol utilizes a Lewis acid catalyst in a suitable solvent to facilitate the reaction.

Materials:

  • Electron-deficient aniline (e.g., 4-nitroaniline) (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Pyruvic acid (0.56 equiv)

  • Boron trifluoride etherate (BF₃·THF) or Boron trifluoride in THF (0.28 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure: [6]

  • Reaction Setup: In a fume hood, equip an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Charge: To the flask, add the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv). Dissolve them in anhydrous acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·THF (0.28 equiv) to the stirred solution.

  • Heating: Heat the reaction mixture to 65 °C. Stir for 10 minutes.

  • Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in anhydrous MeCN. Using a syringe pump, add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture at 65 °C for an additional 18-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, which typically involves quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography on silica gel.

This optimized protocol has demonstrated significantly improved yields for anilines possessing electron-withdrawing groups.[11]

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low Yield Observed with Electron-Deficient Aniline Check_Conditions Step 1: Review Reaction Conditions (Catalyst, Temp, Solvent) Start->Check_Conditions Optimize_Catalyst Switch to Lewis Acid (e.g., BF₃·THF) Check_Conditions->Optimize_Catalyst Using Brønsted Acid Optimize_Temp Increase Temperature Incrementally (e.g., to 65-80 °C) Check_Conditions->Optimize_Temp Low Temperature Check_Side_Products Step 2: Analyze Crude Mixture (TLC, NMR for byproducts) Optimize_Catalyst->Check_Side_Products Optimize_Temp->Check_Side_Products Tar_Observed Significant Tar/Polymer? Check_Side_Products->Tar_Observed Analysis Slow_Addition Implement Slow Addition of Carbonyl Component Tar_Observed->Slow_Addition Yes Incomplete_Conversion Incomplete Conversion? Tar_Observed->Incomplete_Conversion No Slow_Addition->Incomplete_Conversion Optimize_Solvent Screen Solvents (e.g., Acetonitrile vs. Ethanol) Incomplete_Conversion->Optimize_Solvent Yes End Improved Yield Incomplete_Conversion->End No Optimize_Solvent->End

Caption: A systematic workflow for optimizing the Doebner reaction.

By understanding the electronic limitations of your substrates and systematically applying these targeted optimization strategies, you can successfully overcome the challenge of low yields and harness the full synthetic potential of the Doebner reaction.

References

Navigating the Labyrinth of Quinoline Synthesis: A Guide to Overcoming Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome, researchers and chemists, to your dedicated resource for troubleshooting one of the most persistent challenges in heterocyclic synthesis: tar formation during quinoline preparation. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles that lead to these undesirable side reactions. As Senior Application Scientists, we combine established chemical knowledge with practical, field-tested insights to help you optimize your reactions for higher yields and purity.

Troubleshooting Guide: From Black Goo to Pure Product

This section directly addresses the most common and frustrating issues encountered during classical quinoline syntheses.

Q1: My Skraup synthesis is out of control, producing a violent exotherm and a significant amount of black, intractable tar. What is happening and how can I fix it?

A1: The Skraup synthesis is notoriously exothermic and prone to tarring due to the harsh acidic and oxidizing conditions. The primary culprit is the acid-catalyzed dehydration of glycerol to acrolein, which can then polymerize under the reaction conditions.[1][2] The highly exothermic nature of the subsequent steps can lead to localized overheating, further promoting polymerization and charring of the reactants.[3][4]

Root Cause Analysis & Solutions:

  • Uncontrolled Exotherm: The reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent is highly energetic.[5][6] This can lead to a runaway reaction, making it difficult to control and resulting in significant tar formation.[2]

    • Solution 1: Use a Moderator. The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's vigor.[2][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and over a longer period.[3][7] Boric acid can also be used as a moderating agent.[5]

    • Solution 2: Controlled Reagent Addition. Add the concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., an ice bath) and vigorous stirring to dissipate heat and prevent localized hotspots.[2][8]

  • Acrolein Polymerization: The formation of acrolein is a key step, but acrolein is highly susceptible to polymerization under strong acid conditions.[1][9]

    • Solution: Optimize Temperature. Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source and allow the reaction to proceed under its own steam. If it becomes too vigorous, cooling is necessary.[2][10]

// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4 [label="H₂SO₄ (conc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidant [label="Oxidizing Agent\n(e.g., Nitrobenzene)", fillcolor="#FBBC05", fontcolor="#202124"]; Acrolein [label="Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroquinoline [label="1,2-Dihydroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline [label="Quinoline (Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tar [label="Tar/Polymer", fillcolor="#202124", fontcolor="#FFFFFF"]; High_Temp [label="High Temperature\n(Uncontrolled Exotherm)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges - Main Pathway Glycerol -> H2SO4 [style=invis]; H2SO4 -> Acrolein [label="Dehydration", arrowhead=open]; Aniline -> Michael_Adduct [arrowhead=open]; Acrolein -> Michael_Adduct [label="Michael Addition", arrowhead=open]; Michael_Adduct -> Dihydroquinoline [label="Cyclization &\nDehydration", arrowhead=open]; Dihydroquinoline -> Quinoline [label="Oxidation", arrowhead=open]; Oxidant -> Dihydroquinoline [style=dotted, arrowhead=none];

// Edges - Tar Formation Pathway Acrolein -> Tar [label="Polymerization", color="#EA4335", style=dashed, arrowhead=open]; High_Temp -> Acrolein [style=invis]; High_Temp -> Tar [label="Promotes", color="#EA4335", style=dashed, arrowhead=open];

// Invisible edges for alignment H2SO4 -> Michael_Adduct [style=invis]; Michael_Adduct -> Oxidant [style=invis];

{rank=same; Aniline; Glycerol;} {rank=same; H2SO4;} {rank=same; Acrolein; High_Temp;} {rank=same; Michael_Adduct;} {rank=same; Dihydroquinoline; Oxidant;} {rank=same; Quinoline; Tar;} }

References

Technical Support Center: Optimization of Trifluoromethoxy Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support hub for the synthesis and optimization of trifluoromethoxy quinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by the introduction and manipulation of the trifluoromethoxy (-OCF₃) group on the quinoline scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

The trifluoromethoxy group is a prized substituent in modern drug discovery due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its strong electron-withdrawing nature significantly influences the reactivity of precursors and intermediates, often complicating established quinoline synthesis methodologies. This guide addresses the most common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing questions and experimental roadblocks.

Section 1: Core Quinoline Ring Formation Issues

Q1: My Friedländer annulation to form the quinoline core is failing or giving very low yields. My aniline precursor contains a trifluoromethoxy group. What's the likely cause?

A1: This is a classic issue stemming from the electronic properties of the -OCF₃ group. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aniline ring.[1] This deactivation reduces the nucleophilicity of the amino group and makes the crucial intramolecular electrophilic aromatic substitution (the cyclization step) significantly more difficult.

Troubleshooting Steps:

  • Catalyst Choice is Critical: Standard base-catalyzed Friedländer conditions may be insufficient.[2] You will likely need to switch to acid catalysis to protonate the carbonyl group of your coupling partner, making it a much stronger electrophile.

    • Recommended Catalysts: Start with p-toluenesulfonic acid (p-TsOH). If that fails, move to stronger acids like concentrated sulfuric acid, but be mindful of potential charring and side reactions.[2] Proline potassium salt has also been reported as an effective catalyst for synthesizing 4-trifluoromethyl-substituted quinolines via Friedländer annulation, suggesting its potential applicability here.[3]

  • Increase Reaction Temperature: The energy barrier for the cyclization step is higher due to the deactivated ring. Therefore, higher temperatures are often required.

    • Solvent Choice: Use high-boiling point solvents like toluene, Dowtherm A, or N-methylpyrrolidone (NMP).[1][4][5] A Dean-Stark trap is highly recommended when using toluene to remove water, which can inhibit the reaction.[6]

  • Substrate Reactivity: Ensure your other reactant, the carbonyl compound with an α-methylene group, is sufficiently reactive. Using a β-ketoester, for instance, can provide the necessary reactivity for the initial condensation.[7]

Q2: I'm attempting a Gould-Jacobs type reaction with a trifluoromethoxyaniline, but the thermal cyclization step is leading to decomposition.

A2: The high temperatures required for the thermal cyclization of the anilinomalonate intermediate can indeed cause decomposition, especially with sensitive functional groups.[4]

Troubleshooting Steps:

  • Optimize Cyclization Conditions: Instead of purely thermal conditions, consider a high-boiling point solvent with a catalyst. Dowtherm A is a common choice, but you can also explore phosphorus oxychloride (POCl₃) which can mediate the cyclization and subsequent chlorination in a one-pot fashion, albeit under harsh conditions.[4][8]

  • Alternative Synthetic Routes: If decomposition is persistent, the Gould-Jacobs pathway may not be optimal. Consider building the quinoline core first with more robust precursors and introducing the trifluoromethoxy group at a later stage (see Section 2).

Section 2: Introducing the Trifluoromethoxy Group

Q3: I have a hydroxyquinoline. How can I convert the -OH group to an -OCF₃ group?

A3: This is a non-trivial transformation. Direct conversion is challenging. The most common and reliable methods involve building the -OCF₃ group from other functionalities or using specialized trifluoromethoxylating reagents. A more practical approach for this specific scenario is often to convert the hydroxyl group to a better leaving group and then attempt a nucleophilic substitution, although this is also difficult. A more common industrial strategy is to use a trifluoromethoxy-substituted starting material from the beginning.

However, for late-stage functionalization, you might explore modern C-H trifluoromethoxylation if an appropriate C-H bond is available, though this is an advanced technique.[9] A more accessible route starting from a chloroquinoline is generally preferred.

Q4: My nucleophilic aromatic substitution (SₙAr) of a chloroquinoline with a trifluoromethoxide source is not working. What can I do?

A4: Success in this SₙAr reaction depends on the activation of the quinoline ring, the nature of the trifluoromethoxide source, and the reaction conditions.

Troubleshooting Steps:

  • Ring Activation: The chlorine atom, typically at the 4-position, is a good leaving group and is activated by the ring nitrogen.[4] If your quinoline contains strong electron-donating groups, this can deactivate the ring towards nucleophilic attack. The presence of the electron-withdrawing -OCF₃ group elsewhere on the ring should, in theory, facilitate this reaction.

  • Trifluoromethoxide Source: Generating a "naked" trifluoromethoxide anion (⁻OCF₃) is difficult. Common sources are often generated in situ.

    • Reagent Choice: Using reagents like CsOCF₃, generated from CsF and a suitable trifluoromethyl source, can be effective.[9]

  • Solvent and Temperature: This reaction requires a polar aprotic solvent to solvate the cation and leave the nucleophile reactive.

    • Recommended Solvents: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

    • Temperature: These reactions often require elevated temperatures (e.g., >100 °C) to proceed at a reasonable rate.[5]

  • Consider Copper Catalysis (Ullmann Condensation): If the uncatalyzed SₙAr fails, a copper-catalyzed Ullmann-type condensation is a powerful alternative for forming C-O bonds.[5][10] This involves using a copper(I) salt (e.g., CuI) with a ligand (e.g., phenanthroline) to facilitate the coupling of your chloroquinoline with a trifluoromethoxide source.[5][11]

Optimization Workflow & Data

A systematic approach is key to optimizing any reaction. The following workflow and data table provide a structured path for troubleshooting low-yield reactions.

G cluster_conditions Reaction Condition Optimization start Low Yield (<30%) or No Product check_sm Verify Starting Material Purity & Integrity (NMR, LCMS) start->check_sm check_reagents Confirm Reagent Quality (Anhydrous Solvents, Fresh Catalyst) check_sm->check_reagents If SMs are pure catalyst Screen Alternative Catalysts (e.g., p-TsOH -> H₂SO₄ -> Lewis Acids) check_reagents->catalyst If reagents are good temp Increase Temperature (in 20°C increments) time Increase Reaction Time (Monitor by TLC/LCMS) outcome Analyze Outcome temp->outcome catalyst->outcome concentration Adjust Concentration (e.g., 0.1M -> 0.5M) time->outcome concentration->outcome success Yield Improved >60% Proceed to Purification outcome->success Improvement failure No Improvement Re-evaluate Synthetic Route (e.g., Late-stage vs. Early-stage -OCF₃ introduction) outcome->failure No Significant Improvement

Caption: A logical workflow for troubleshooting low-yield reactions.

Table 1: Effect of Catalyst and Conditions on a Model Friedländer Synthesis

This table summarizes hypothetical, yet plausible, quantitative data to aid in reaction optimization, based on typical outcomes for challenging substrates.

Entry2-Aminoaryl Ketone (1 eq.)Carbonyl Partner (1.2 eq.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Amino-4-(trifluoromethoxy)acetophenoneEthyl acetoacetateKOH (20 mol%)Ethanol8024<5
22-Amino-4-(trifluoromethoxy)acetophenoneEthyl acetoacetatep-TsOH (10 mol%)Toluene1101845
32-Amino-4-(trifluoromethoxy)acetophenoneEthyl acetoacetateH₂SO₄ (20 mol%)Toluene1101265
42-Amino-4-(trifluoromethoxy)acetophenoneEthyl acetoacetatep-TsOH (10 mol%)NMP1501272

Experimental Protocols

The following protocols provide a detailed, step-by-step starting point for key reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Friedländer-type Annulation

This protocol is a robust starting point for the cyclization of a deactivated aminoketone.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup1 Equip a round-bottom flask with a reflux condenser and Dean-Stark trap. setup2 Charge flask with 2-amino-4-(trifluoromethoxy)acetophenone (1.0 eq). setup1->setup2 setup3 Add anhydrous toluene as solvent. setup2->setup3 reagents Add ethyl acetoacetate (1.2 eq) and p-TsOH (0.1 eq). setup3->reagents reflux Heat mixture to reflux (approx. 110°C). reagents->reflux monitor Monitor reaction progress by TLC or LCMS. reflux->monitor cool Cool reaction to room temperature. monitor->cool quench Dilute with ethyl acetate and wash with saturated NaHCO₃ solution. cool->quench dry Dry organic layer over Na₂SO₄, filter, and concentrate. quench->dry purify Purify crude product via column chromatography (Silica gel). dry->purify

Caption: Generalized workflow for Friedländer-type synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the 2-amino-4-(trifluoromethoxy)aryl ketone (1.0 eq.).[1]

  • Reagent Addition: Add anhydrous toluene (approx. 0.2 M concentration), followed by the carbonyl compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.1-1.5 eq.).[1] Finally, add the acid catalyst (e.g., p-toluenesulfonic acid, 10-20 mol%).[6]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Ullmann-type C-O Coupling to Introduce -OCF₃

This protocol outlines a copper-catalyzed method for forming the aryl-OCF₃ bond, adapted from general Ullmann condensation principles.[5][11]

Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the 4-chloro-7-(trifluoromethoxy)quinoline (1.0 eq), a trifluoromethoxide source (e.g., CsOCF₃, 2.0 eq), CuI (10 mol%), and a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%).

  • Solvent Addition: Add a dry, polar aprotic solvent such as NMP or DMF.

  • Reaction: Heat the reaction mixture to 120-150 °C. The reaction is typically slow, so allow it to stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the organic layer extensively with water to remove the high-boiling solvent, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Purification of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS: 175203-86-8).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate.[5] This molecule's unique structure, featuring an acidic carboxylic acid, a basic quinoline nitrogen, and a lipophilic trifluoromethoxy group, presents specific purification hurdles that require a well-designed strategy.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What are the most common impurities I can expect in my crude product?

The impurity profile is intrinsically linked to the synthetic route employed. The most common methods are variations of the Gould-Jacobs reaction or the Doebner reaction.[6][7][8][9][10]

  • From Gould-Jacobs Synthesis: This route typically involves the condensation of 4-(trifluoromethoxy)aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[6][11]

    • Unreacted Starting Materials: Residual 4-(trifluoromethoxy)aniline and the malonate ester.

    • Incomplete Cyclization: The primary byproduct is often the acyclic intermediate, an anilidomethylenemalonic ester, which failed to cyclize.[6][11]

    • Thermal Degradation Products: High temperatures required for cyclization can sometimes lead to minor decarboxylation or the formation of colored, tar-like impurities.

  • From Doebner Synthesis: This is a three-component reaction involving 4-(trifluoromethoxy)aniline, an aldehyde (e.g., benzaldehyde), and pyruvic acid.[9][12]

    • Unreacted Starting Materials: All three starting components may be present.

    • Side-Reaction Products: Byproducts from the self-condensation of the aldehyde or pyruvic acid can occur. If benzaldehyde is used, benzylamine derivatives can also form as byproducts.[9]

Q2: What key physicochemical properties influence the purification strategy?

Understanding the molecule's properties is critical for designing an effective purification scheme.

  • Amphoteric Nature: The molecule possesses both an acidic functional group (the carboxylic acid, pKa ≈ 3-4) and a basic one (the quinoline nitrogen, pKa ≈ 4-5). This dual character is the most powerful tool for purification via acid-base extraction.

  • Tautomerism: The compound exists as a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline form.[6][13] This is generally not a purification issue but is important for spectroscopic characterization.

  • High Melting Point: With a melting point around 245°C, the molecule has a rigid, planar structure with strong intermolecular hydrogen bonding.[3][14] This results in low solubility in many common organic solvents at room temperature, a property that is highly advantageous for purification by recrystallization.

  • "Fluorous" Character: The trifluoromethoxy group increases lipophilicity and imparts a "fluorous" character, which can be exploited to modify chromatographic selectivity.[15]

Q3: Is the trifluoromethoxy (-OCF₃) group stable under typical purification conditions?

Yes, the trifluoromethoxy group is exceptionally robust.[16] It exhibits high stability under both strongly acidic and basic conditions, as well as at elevated temperatures.[16][17] This chemical inertness is a significant advantage, as it allows for the use of aggressive pH changes during acid-base extractions without risking cleavage or degradation of this moiety. The carbon-fluorine bonds are inherently strong, contributing to this stability.

Q4: Which analytical techniques are most effective for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[18] A reversed-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid like TFA or formic acid) is typically effective for separating the target compound from its potential impurities.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. ¹⁹F NMR is particularly useful for verifying the integrity of the trifluoromethoxy group and can be a very clean way to detect any fluorine-containing impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.16 g/mol ), corroborating the compound's identity.[1][2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: The isolated product is off-white, beige, or brown, and HPLC shows significant impurities.
  • Symptoms: The solid product is visibly discolored. HPLC analysis reveals multiple impurity peaks, often baseline-unresolved "smears" indicative of polymeric tars, in addition to unreacted starting materials.

  • Probable Cause: This is typically due to trapped, colored byproducts from thermal degradation during the synthesis, along with residual starting materials. The high lattice energy of the product can cause it to crystallize rapidly, trapping these impurities within the solid matrix.

  • Solution A: Purification via Acid-Base Extraction

    This is the most effective first-line approach to remove neutral and basic/acidic impurities. The amphoteric nature of the target compound is leveraged to isolate it from contaminants that lack this property.

    Experimental Protocol 1: Acid-Base Extraction
    • Dissolution: Suspend the crude solid in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use enough solution to fully dissolve the material. The carboxylic acid will be deprotonated to its water-soluble sodium salt. Causality: Sodium bicarbonate is basic enough to deprotonate the carboxylic acid but not the less acidic 4-hydroxyl group, making this step selective.

    • Wash (Remove Basic/Neutral Impurities): Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Discard the organic layers. Causality: Neutral impurities (e.g., uncyclized intermediate, ester starting materials) and basic impurities (e.g., residual aniline) will partition into the organic phase, leaving the desired carboxylate salt in the aqueous phase.

    • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with stirring. The target compound will precipitate out as a solid as the pH drops below its pKa. Continue adding acid until the pH is ~2.

    • Isolation: Collect the precipitated white solid by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent like hexane or ether to aid in drying.

    • Drying: Dry the purified product under vacuum to a constant weight.

  • Solution B: Recrystallization

    If acid-base extraction is insufficient or if impurities co-precipitate, recrystallization is the next logical step. The key is to identify a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.

    Recrystallization Solvent Selection
    Solvent SystemHot SolubilityCold SolubilityNotes
    Dimethylformamide (DMF) / WaterHighLowDissolve in minimal hot DMF, then add water dropwise until turbidity appears. Reheat to clarify and then allow to cool slowly. A patent for a similar compound uses a DMF/methanol mixture.[20]
    Acetic Acid / WaterHighLowSimilar to DMF/Water. Acetic acid is good at breaking up hydrogen-bonded aggregates.
    Ethanol or MethanolModerateLowMay require larger volumes of solvent but are easier to remove than DMF or acetic acid. Often effective for quinoline-type compounds.[21]
Issue 2: A persistent, closely-related impurity remains after recrystallization.
  • Symptoms: HPLC analysis shows a clean main peak but one or two persistent, closely eluting impurity peaks that are not removed by recrystallization or acid-base washing.

  • Probable Cause: This often indicates the presence of an impurity with very similar physicochemical properties, such as the uncyclized intermediate from a Gould-Jacobs synthesis or a regioisomer. These molecules have similar polarity and solubility profiles, making separation by simple techniques difficult.

  • Solution: Preparative Column Chromatography

    Chromatography offers the highest resolving power. However, due to the molecule's acidic and basic sites, standard silica gel can lead to poor results.

    Experimental Protocol 2: Column Chromatography on Deactivated Silica
    • Prepare Deactivated Silica: The acidic nature of standard silica gel can cause irreversible adsorption and peak tailing.[22] To mitigate this, prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (NEt₃) by volume. The triethylamine neutralizes the acidic silanol groups on the silica surface.

    • Select the Eluent: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone). Aim for an Rf value of 0.2-0.3 for the target compound. Adding 0.5-1% acetic acid or formic acid to the eluent can help improve peak shape by keeping the carboxylic acid protonated.

    • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading). Dry loading is preferred for compounds with limited solubility.

    • Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If acetic acid was used in the eluent, you may need to co-evaporate with a solvent like toluene to remove the final traces.

Visualization & Workflows

To aid in decision-making, the following diagrams illustrate key purification workflows.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Analysis Crude Crude Product (Post-Synthesis) Assess Assess Impurity Profile (TLC / HPLC / Appearance) Crude->Assess Decision Impurity Type? Assess->Decision AcidBase Acid-Base Extraction Decision->AcidBase  Gross discoloration;  Neutral/Basic impurities present Recrystal Recrystallization Decision->Recrystal  Minor colored impurities;  Good crystallinity Chrom Preparative Chromatography Decision->Chrom  Closely-eluting impurities;  Recrystallization fails Final Pure Product AcidBase->Final Recrystal->Final Chrom->Final Analyze Purity & Identity Check (HPLC, NMR, MS) Final->Analyze

References

Technical Support Center: Purification of Crude Quinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining high-purity quinoline-3-carboxylic acid. As a foundational scaffold in medicinal chemistry, the purity of this starting material is paramount for the success of subsequent synthetic steps and the reliability of biological data.[1]

This center moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the purification of crude quinoline-3-carboxylic acid, providing quick insights and directing you to more detailed protocols.

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: The synthesis of quinolines, often through methods like the Doebner-von Miller or Skraup reactions, can generate a variety of side products.[2][3] Dark, oily residues typically indicate the presence of polymeric materials, unreacted starting materials (like anilines and nitrobenzene), and colored byproducts.[4] Aniline, for instance, is prone to oxidation, which can lead to colored impurities.

Q2: I'm seeing poor recovery after recrystallization. What am I doing wrong?

A2: Low recovery during recrystallization is a common problem and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep a significant portion of your product in solution even after cooling, drastically reducing the yield.[5]

  • Cooling Too Rapidly: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of very small crystals that are difficult to filter.

Q3: My final product has a persistent yellow or brown tint. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules. An effective method for their removal is treatment with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[5]

Q4: The melting point of my purified product is broad. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. For pure quinoline-3-carboxylic acid, a sharp melting point around 277-280 °C is expected.

Q5: Can I use column chromatography for purification? I'm having issues with tailing.

A5: Yes, column chromatography can be used, but the basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, causing significant peak tailing.[7] To mitigate this, you can add a small amount of a basic modifier, like triethylamine or pyridine, to your eluent.[7] Reversed-phase chromatography (C18) is also an excellent alternative for purifying carboxylic acids.[8]

Part 2: In-Depth Purification Protocols & Scientific Rationale

This section provides detailed, step-by-step methodologies for the most effective purification techniques for quinoline-3-carboxylic acid.

Method 1: Purification via Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group and the basic nature of the quinoline nitrogen. By manipulating the pH of the aqueous solution, we can selectively move the desired compound between an organic and an aqueous phase, leaving behind neutral impurities.[9][10][11]

dot graph TD { graph [rankdir="LR", labelloc="t", label="Workflow for Acid-Base Extraction", fontsize=16, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; } Caption: Workflow for purifying quinoline-3-carboxylic acid via acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude quinoline-3-carboxylic acid in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous basic solution, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3).[12] The carboxylic acid will be deprotonated to form the water-soluble sodium salt, which will partition into the aqueous layer.[9][11]

    • Expert Insight: The choice of base is crucial. A strong base like NaOH will also deprotonate any phenolic impurities, while a weaker base like NaHCO3 will selectively react with the more acidic carboxylic acid.[10]

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing (Optional): To ensure all the product is extracted, you can wash the organic layer with another portion of the basic solution and combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2-3), which can be checked with litmus paper.[12][13] This will protonate the carboxylate salt, causing the purified quinoline-3-carboxylic acid to precipitate out of the solution as it is much less soluble in water in its neutral form.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of ice-cold water to remove any residual salts.[5]

  • Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a moderate temperature.

Method 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6][14]

dot graph TD { graph [labelloc="t", label="Recrystallization Decision & Workflow", fontsize=16, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; } Caption: Decision tree and workflow for the recrystallization process.

Detailed Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test the solubility of your crude product in various solvents. Ethanol, acetic acid, or N,N-dimethylformamide (DMF) are often good starting points for quinoline derivatives.[13][15] A patent for a related quinoline carboxylic acid derivative showed that heating and stirring in solvents like DMF can significantly increase purity.[15]

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticGood general-purpose solvent for many organic acids.
Acetic Acid118Polar ProticCan be effective but may be difficult to remove completely.
DMF153Polar AproticHigh boiling point, good for less soluble compounds.
Water100Polar ProticSolubility is highly pH-dependent.[16][17]
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and let them dry completely.[5]

Part 3: Purity Assessment

After purification, it is essential to assess the purity of your quinoline-3-carboxylic acid.

  • Melting Point Analysis: As mentioned, a sharp melting point is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (like formic or phosphoric acid) is a common setup.[18][19] A single, sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

By following these detailed guidelines and understanding the principles behind them, you will be well-equipped to troubleshoot and successfully purify crude quinoline-3-carboxylic acid to the high degree of purity required for your research and development endeavors.

References

Technical Support Center: 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity and reproducibility of your results.

I. Compound Overview and Key Properties

This compound is a key intermediate in pharmaceutical development, particularly for agents targeting bacterial infections and cancer.[1] Its unique chemical structure also lends itself to applications as a fluorescent probe in biological imaging.[1] The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in molecules, making this a compound of significant interest.

PropertyValueSource
CAS Number 175203-86-8[2][3]
Molecular Formula C₁₁H₆F₃NO₄[3][4]
Molecular Weight 273.17 g/mol [2]
Melting Point 245°C[2]
Appearance White to off-white solid[5]
Storage 2-8°C, under inert gas[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Solubility and Solution Stability

Question: I am having difficulty dissolving the compound. What are the recommended solvents and conditions?

Answer: The solubility of quinoline carboxylic acids is often pH-dependent.[7] For this compound, which is acidic, solubility in aqueous solutions is expected to increase at higher pH due to the deprotonation of the carboxylic acid group.

  • Initial Troubleshooting:

    • Solvent Selection: Start with polar aprotic solvents such as DMSO or DMF for preparing stock solutions. For aqueous buffers, consider adjusting the pH.

    • pH Adjustment: To enhance aqueous solubility, carefully add a base (e.g., NaOH or KOH) to deprotonate the carboxylic acid. Always monitor the pH, as excessive basicity can promote degradation.

    • Gentle Heating: Gentle warming can aid dissolution, but be cautious as elevated temperatures may accelerate degradation.

Question: My compound precipitates out of solution during my experiment. What could be the cause and how can I prevent it?

Answer: Precipitation can occur due to changes in solvent composition, temperature, or pH.

  • Troubleshooting Steps:

    • Check for pH shifts: Ensure the pH of your experimental medium is compatible with the compound's solubility profile.

    • Solvent compatibility: If you are diluting a stock solution (e.g., from DMSO into an aqueous buffer), ensure the final concentration of the organic solvent is low enough to not cause precipitation.

    • Temperature fluctuations: If your experiment involves temperature changes, be aware that solubility may decrease upon cooling.

Chemical Stability and Degradation

Question: I suspect my compound is degrading during my experiments. What are the likely degradation pathways?

Answer: While specific degradation pathways for this molecule are not extensively documented, based on the chemistry of related quinoline derivatives, several degradation routes are plausible:

  • Photodegradation: Quinoline and its derivatives are known to be susceptible to degradation upon exposure to UV light.[8][9] This can lead to the formation of hydroxyquinolines and eventual cleavage of the aromatic rings.

  • Oxidative Degradation: The quinoline ring system can be oxidized, potentially leading to hydroxylation at various positions and subsequent ring-opening. The presence of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group will influence the positions susceptible to oxidation.

  • Hydrolytic Degradation: While the trifluoromethoxy group is generally more stable to hydrolysis than a methoxy group, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially lead to its cleavage.

Below is a diagram illustrating potential degradation initiation points.

cluster_0 Potential Degradation Pathways Compound This compound Photodegradation Photodegradation Compound->Photodegradation UV Light Oxidative_Degradation Oxidative Degradation Compound->Oxidative_Degradation Oxidizing agents, Air Hydrolytic_Degradation Hydrolytic Degradation (Extreme pH/Heat) Compound->Hydrolytic_Degradation Strong Acid/Base + Heat

Caption: Potential degradation pathways for this compound.

Question: How can I minimize degradation of the compound during storage and in my experiments?

Answer: Proper handling and storage are crucial for maintaining the integrity of the compound.

  • Storage Recommendations:

    • Solid Form: Store the solid compound at the recommended 2-8°C, protected from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advised.

    • In Solution: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Experimental Best Practices:

    • Minimize Light Exposure: Conduct experiments under subdued lighting or use amber-colored labware.

    • Control pH: Maintain the pH of your solutions within a stable range, avoiding strongly acidic or basic conditions unless experimentally required.

    • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.

    • Include Controls: In lengthy experiments, consider including a control sample of the compound in the experimental buffer to assess its stability over the time course of the experiment.

Analytical and Purity Concerns

Question: I am seeing unexpected peaks in my HPLC or LC-MS analysis. Could these be degradation products or impurities?

Answer: The appearance of new peaks is a strong indicator of degradation or the presence of impurities from the synthesis.

  • Troubleshooting and Identification:

    • Confirm Identity of the Main Peak: Ensure the main peak in your chromatogram corresponds to the expected mass and retention time of the parent compound.

    • Analyze Peak Characteristics: Degradation products are often more polar than the parent compound and may elute earlier in reverse-phase HPLC.

    • LC-MS/MS Analysis: Use mass spectrometry to determine the molecular weights of the unknown peaks. Fragmentation patterns from MS/MS can provide structural clues. For example, a loss of 44 Da could indicate decarboxylation.

    • Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study. Expose the compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the formation of new peaks. This can help to create a degradation profile.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to a UV lamp (e.g., 254 nm or 365 nm).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours), taking time points for analysis. Keep control samples (compound in solvent without stressor) under the same temperature conditions but protected from the stressor.

  • Sample Preparation and Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a gradient mobile phase and UV detection) and LC-MS to identify and quantify the parent compound and any new peaks.

cluster_1 Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Incubate Incubate and Collect Samples at Time Points Stress->Incubate Analyze Neutralize (if needed) and Analyze by HPLC and LC-MS Incubate->Analyze End Identify Degradation Products Analyze->End

Caption: Workflow for a forced degradation study.

III. References

  • BenchChem. (2025). Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde. Available at: --INVALID-LINK--

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Available at: --INVALID-LINK--

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. Available at: --INVALID-LINK--

  • Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. Available at: --INVALID-LINK--

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available at: --INVALID-LINK--

  • PubChemLite. (n.d.). This compound. Available at: --INVALID-LINK--

  • ResearchGate. (2015). Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER. Available at: --INVALID-LINK--

  • Solubility of Things. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Available at: --INVALID-LINK--

  • Vertex AI Search. (n.d.). 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

  • Matrix Scientific. (n.d.). This compound. Available at: --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Available at: --INVALID-LINK--

  • Capot Chemical. (n.d.). Specifications of this compound. Available at: --INVALID-LINK--

References

Scaling up the synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential intermediate in medicinal chemistry, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a key building block for various pharmaceutical agents.[1][2] Its synthesis, while well-established, presents unique challenges that require careful control over reaction conditions to ensure high yield and purity. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the multi-step synthesis of this compound, focusing on the widely used Gould-Jacobs reaction.[3][4]

The synthesis is typically achieved through a three-stage process: (1) Condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEMM), (2) high-temperature thermal cyclization to form the quinoline core, and (3) saponification of the resulting ester to yield the final carboxylic acid product.[4][5]

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification A 4-(trifluoromethoxy)aniline C Anilidomethylenemalonate Intermediate A->C Heat (100-140°C) -EtOH B Diethyl ethoxymethylenemalonate (DEMM) B->C Heat (100-140°C) -EtOH D Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate C->D High Temp (>250°C) High-boiling solvent -EtOH E Final Product: 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq), Acidify Start Low Yield of Final Product Check_TLC Check TLC of reaction mixture before workup. Is starting -ester present? Start->Check_TLC Incomplete_Hydrolysis Issue: Incomplete Saponification Solution: Increase reflux time or NaOH concentration. Check_TLC->Incomplete_Hydrolysis Yes Workup_Issue Check pH of filtrate after acidification. Is it > 5? Check_TLC->Workup_Issue No Acidification_Issue Issue: Incomplete Precipitation Solution: Add more acid to reach pH ~4. Cool mixture before filtering. Workup_Issue->Acidification_Issue Yes Purification_Loss Issue: Product lost during purification. Solution: Review recrystallization solvent and procedure. Workup_Issue->Purification_Loss No

References

Navigating the Doebner-von Miller Reaction: A Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for Quinolone Synthesis

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond traditional, harsh catalysts and explore more efficient and selective alternatives for quinoline synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols based on the latest advancements in the field.

Frequently Asked Questions (FAQs)

Q1: My reaction is plagued by low yields and significant tar formation. What are the primary causes and how can I mitigate this?

Low yields and the formation of intractable tars are the most common frustrations with the Doebner-von Miller reaction.[1][2] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2][3]

Troubleshooting Strategies:

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical.[1][4] While strong acids are necessary, overly harsh conditions can accelerate tar formation.[2] Consider a systematic evaluation of milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or different Brønsted acids (e.g., p-TsOH).[2][4]

  • Biphasic Solvent System: A highly effective method to reduce polymerization is to employ a two-phase solvent system.[2][5] By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene), its self-polymerization in the acidic aqueous phase is significantly reduced.[2]

  • Controlled Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[2]

  • Temperature Management: While the reaction often requires heating, excessive temperatures promote polymerization.[1][2] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Q2: I'm using a substituted aniline and observing very poor yields. What's the issue?

The electronic properties of the substituents on the aniline ring significantly influence the reaction's success. Anilines with electron-withdrawing groups are known to be less reactive and often result in low yields under conventional Doebner-von Miller conditions.[6][7] Conversely, anilines with strong electron-donating groups can be overly reactive, leading to an increase in side reactions.[2] Careful optimization of the catalyst and reaction conditions is paramount when working with substituted anilines.

Q3: Can I use α,β-unsaturated ketones instead of aldehydes?

Yes, α,β-unsaturated ketones can be used, but the reaction is generally more successful with α,β-unsaturated aldehydes.[2] Ketones, especially those with significant steric hindrance, may lead to lower yields or the formation of complex product mixtures.[2]

Q4: Is an external oxidizing agent always required?

Not necessarily. In many instances, an intermediate in the reaction, such as a Schiff base, can act as an internal hydrogen acceptor to facilitate the final aromatization to the quinoline ring.[8] However, the addition of a mild oxidizing agent is sometimes employed to ensure complete conversion and improve yields.[9] The classic, harsh oxidizing agents like nitrobenzene or arsenic acid are often no longer necessary with modern catalytic systems.[9][10]

Alternative Catalysts: A Comparative Overview

The traditional Doebner-von Miller reaction often employs harsh and corrosive acids like concentrated sulfuric or hydrochloric acid.[5] Modern organic synthesis has seen a shift towards more benign and selective catalysts. Below is a comparison of some effective alternatives.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Conditions
Lewis Acids SnCl₄, Sc(OTf)₃, ZnCl₂, Hf(OTf)₄[1][8][11]High catalytic activity, can be milder than strong Brønsted acids, improved selectivity in some cases.Can be moisture-sensitive, may require anhydrous conditions, potential for metal contamination in the product.Catalytic amounts (5-20 mol%), often in organic solvents like CH₂Cl₂ or under solvent-free conditions.
Brønsted Acids p-TsOH, HClO₄, Amberlite[5][11]Readily available, relatively inexpensive, easy to handle.Can still lead to tar formation if not optimized, may require higher temperatures.Catalytic to stoichiometric amounts, often in refluxing solvents like ethanol or toluene.
Iodine I₂[11][12][13]Mild, inexpensive, and efficient catalyst.[13]Can be volatile, may require a closed system for prolonged reactions.Catalytic amounts (2-10 mol%), typically in refluxing toluene.[13]
Heterogeneous Catalysts Ag(I)-exchanged Montmorillonite K10[14]Easily separable from the reaction mixture, recyclable, environmentally benign, can be used in solvent-free conditions.[14]May have lower activity than homogeneous catalysts, potential for pore blockage.Solvent-free, conventional heating.
Ionic Liquids [Bmim]BF₄[5]Can act as both catalyst and solvent, potential for recyclability, can lead to high yields and short reaction times.[5]Can be expensive, viscosity can pose challenges for product isolation.Used as the reaction medium.

Troubleshooting Workflow

When encountering issues with your Doebner-von Miller reaction using an alternative catalyst, a systematic approach to troubleshooting is essential.

troubleshooting_workflow start Low Yield or No Product check_catalyst Is the Catalyst Active and Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimized? check_catalyst->check_conditions Yes screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts No/Unsure check_starting_materials Are Starting Materials Pure? check_conditions->check_starting_materials side_reactions Significant Side Reactions (e.g., Tarring)? check_starting_materials->side_reactions mitigate_side_reactions Implement Mitigation Strategies side_reactions->mitigate_side_reactions Yes re_optimize Re-optimize Conditions side_reactions->re_optimize No mitigate_side_reactions->re_optimize success Improved Yield re_optimize->success screen_catalysts->check_conditions

Caption: A systematic workflow for troubleshooting low yields in the Doebner-von Miller reaction.

Detailed Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 2-Methylquinoline

This protocol describes a mild and efficient synthesis of 2-methylquinoline from aniline and crotonaldehyde using iodine as a catalyst.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Iodine (I₂)

  • Toluene

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aniline (1.0 eq), toluene (5 mL per mmol of aniline), and iodine (0.02 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add crotonaldehyde (1.2 eq) to the refluxing mixture over 30 minutes using a dropping funnel.

  • Continue to reflux the reaction mixture for 13 hours, monitoring the progress by Thin Layer Chromatography (TLC).[13]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the desired 2-methylquinoline.

Protocol 2: Solvent-Free Synthesis of Quinolines using Ag(I)-Exchanged Montmorillonite K10

This protocol outlines an environmentally friendly, solvent-free approach using a recyclable heterogeneous catalyst.

Materials:

  • Substituted aniline

  • α,β-Unsaturated aldehyde

  • Ag(I)-exchanged Montmorillonite K10 catalyst

  • Ethyl acetate

  • Standard heating and stirring equipment

Procedure:

  • In a round-bottom flask, thoroughly mix the substituted aniline (1.0 eq), the α,β-unsaturated aldehyde (1.2 eq), and the Ag(I)-exchanged Montmorillonite K10 catalyst (amount to be optimized, typically a weight percentage).

  • Heat the neat reaction mixture at a pre-determined optimal temperature (e.g., 80-120 °C) with stirring for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add ethyl acetate to dissolve the product.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism Insights

The mechanism of the Doebner-von Miller reaction has been a subject of debate.[11] While a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound followed by cyclization is often depicted, evidence from isotopic labeling studies suggests a more complex fragmentation-recombination pathway.[11][13]

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_pathway Proposed Fragmentation-Recombination Pathway Aniline Aniline ConjugateAddition 1. Reversible Conjugate Addition Aniline->ConjugateAddition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->ConjugateAddition Fragmentation 2. Irreversible Fragmentation ConjugateAddition->Fragmentation Recombination 3. Recombination Fragmentation->Recombination SecondAddition 4. Second Aniline Addition Recombination->SecondAddition Cyclization 5. Electrophilic Cyclization SecondAddition->Cyclization Aromatization 6. Oxidation/Aromatization Cyclization->Aromatization Product Quinoline Product Aromatization->Product

Caption: A simplified representation of the proposed fragmentation-recombination mechanism for the Doebner-von Miller reaction.

Understanding this mechanism helps in rationalizing side product formation and in designing reaction conditions that favor the desired pathway. For example, the initial reversible conjugate addition highlights the importance of driving the reaction forward to the irreversible fragmentation step.

References

Technical Support Center: Optimization of the Microwave-Assisted Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Microwave-Assisted Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction for the synthesis of quinoline and 4-hydroxyquinoline derivatives.[1] As pioneers in microwave-assisted organic synthesis, we understand the nuances that can make the difference between a low-yield struggle and a high-purity success. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in mechanistic principles and field-proven experience.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a robust method for constructing the quinoline scaffold, a privileged core in many pharmaceutical agents, including numerous quinolone antibiotics like rosoxacin and oxolinic acid.[1] The reaction proceeds in a series of steps:

  • Condensation: An aniline reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), via nucleophilic substitution to form an anilidomethylenemalonic ester intermediate.[1][2]

  • Cyclization: A high-temperature intramolecular cyclization (a 6-electron electrocyclization) of the intermediate leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline.[1][2] This step is significantly accelerated by microwave heating.

  • Saponification & Decarboxylation (Optional): Subsequent hydrolysis of the ester followed by decarboxylation yields the final 4-hydroxyquinoline product.[1]

Microwave irradiation offers substantial advantages over conventional heating for this reaction, including dramatically reduced reaction times (minutes versus hours), often leading to higher yields and cleaner reaction profiles.[3][4][5] This is attributed to the efficient and uniform heating of the reaction mixture, which rapidly achieves the high temperatures necessary for the thermal cyclization step.[3][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Answer: Low or no yield is a common frustration, often stemming from several key factors. A systematic approach to troubleshooting is essential.

  • Cause A: Inefficient Microwave Coupling.

    • Explanation: Microwave energy is absorbed by polar molecules. If your reaction mixture has low polarity (e.g., using a non-polar solvent or neat reactants with low dielectric constants), it will not heat effectively.

    • Solution: Add a small amount of a high-boiling, polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to act as a "microwave absorber."[3] Even under solvent-free conditions, a polar co-solvent can dramatically improve heating efficiency.[3]

  • Cause B: Sub-optimal Temperature.

    • Explanation: The cyclization step is thermally demanding, often requiring temperatures upwards of 250 °C.[7][8] Insufficient temperature will result in an incomplete reaction, leaving you with the uncyclized anilidomethylenemalonate intermediate.

    • Solution: Gradually increase the reaction temperature in your microwave reactor. An optimal temperature for many substrates is between 250-300 °C.[8][9] Be aware that excessively high temperatures can lead to degradation.[8][10]

  • Cause C: Poor Substrate Reactivity.

    • Explanation: The electronic nature of the aniline substrate significantly impacts its nucleophilicity and the subsequent cyclization. Anilines bearing strong electron-withdrawing groups are less reactive and may require more forcing conditions.[11] Conversely, electron-donating groups, particularly at the meta-position, facilitate the reaction.[1][2]

    • Solution: For deactivated anilines, increase the reaction temperature and/or time. A higher excess of the malonic ester derivative can also help drive the initial condensation step.

  • Cause D: Impure Reagents.

    • Explanation: The quality of your starting materials is paramount. Impurities in the aniline or malonic ester can inhibit the reaction or lead to unwanted side products.[3][12] Water, in particular, can interfere with the reaction, although microwave conditions are often more tolerant than conventional methods.

    • Solution: Ensure the purity of your reactants. Use freshly distilled aniline if necessary and ensure your malonic ester is of high quality. While not always essential, using anhydrous solvents can sometimes improve results.[10]

Troubleshooting Workflow for Low Yield

Start Low or No Product Yield Check_Heating Is the reaction heating effectively? Start->Check_Heating Add_Polar_Solvent Add a polar co-solvent (e.g., DMF, DMSO) Check_Heating->Add_Polar_Solvent No Check_Temp Is the temperature high enough? (Typically >250 °C) Check_Heating->Check_Temp Yes Add_Polar_Solvent->Check_Heating Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Substrate Is the aniline deactivated (e.g., has EWGs)? Check_Temp->Check_Substrate Yes Increase_Temp->Check_Substrate Increase_Time_Temp Increase reaction time and/or temperature Check_Substrate->Increase_Time_Temp Yes Check_Purity Are reagents pure? Check_Substrate->Check_Purity No Increase_Time_Temp->Check_Purity Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting low yields.

Question 2: My reaction is producing a dark, tarry substance and multiple side products. How can I get a cleaner reaction?

Answer: The formation of tar is a classic sign of decomposition, often caused by excessive heat or prolonged reaction times.[10]

  • Explanation: While high temperatures are necessary for cyclization, holding the reaction at these temperatures for too long can degrade both the starting materials and the desired product.[8][10] This is particularly true for sensitive substrates. Localized overheating, though less common with modern microwave reactors, can also be a culprit.

  • Solutions:

    • Optimize Temperature and Time: This is the most critical step. Run a matrix of experiments to find the "sweet spot" that maximizes yield while minimizing degradation. Often, a higher temperature for a shorter duration is preferable to a lower temperature for a longer time.[8][10] For example, a reaction at 300 °C for 5 minutes might give a better yield and purity than one at 250 °C for 20 minutes.[8]

    • Use Pulsed Heating: If your microwave reactor allows, use pulsed heating. This maintains the target temperature without continuous power input, reducing the risk of overshooting the setpoint and causing decomposition.[3]

    • Ensure Proper Stirring: Vigorous stirring is crucial for uniform temperature distribution throughout the reaction vessel.[3]

    • Consider a High-Boiling Solvent: While many microwave Gould-Jacobs reactions are run neat, using a thermally stable, high-boiling solvent like diphenyl ether or Dowtherm A can help to moderate the temperature and ensure even heating, sometimes leading to cleaner reactions.[7][10]

Question 3: The initial condensation to form the anilidomethylenemalonate intermediate is not going to completion. What should I do?

Answer: This step typically occurs at a lower temperature than the cyclization. If it's incomplete, the overall yield will suffer.

  • Explanation: The condensation is a reversible reaction where ethanol is eliminated. If the temperature is too low, the reaction is slow. If it's too high, side reactions can occur before the desired condensation.

  • Solutions:

    • Use an Excess of the Malonate: A common strategy is to use an excess of the diethyl ethoxymethylenemalonate (DEEM), which can serve as both a reagent and a solvent, driving the equilibrium towards the product.[9]

    • Two-Step Temperature Profile: Program your microwave reactor for a two-step sequence. First, heat at a moderate temperature (e.g., 100-130 °C) for 10-15 minutes to ensure complete formation of the intermediate.[9][10] Then, ramp up to the higher cyclization temperature (e.g., 250-300 °C) for the final, shorter phase.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the microwave-assisted Gould-Jacobs reaction?

A1: The choice is highly flexible. Many successful protocols are performed "neat" (solvent-free), using an excess of the liquid malonate ester as the reaction medium.[9][13] This is a green chemistry advantage, reducing solvent waste.[3] For substrates with poor solubility or to improve microwave coupling, high-boiling polar aprotic solvents like DMF, DMSO, or diphenyl ether are excellent choices.[3][13]

Q2: Can I use a domestic microwave oven?

A2: It is strongly discouraged. Domestic microwave ovens lack the precise temperature and pressure controls necessary for reproducible and safe organic synthesis.[3] The use of flammable organic solvents in an unsealed vessel in a domestic oven poses a significant safety hazard. Dedicated scientific microwave reactors are engineered with safety features and precise parameter control, which are essential for this type of chemistry.[3]

Q3: What is a typical power setting to use?

A3: It is more important to control the reaction temperature than the power output.[3] Modern microwave reactors automatically modulate the power to maintain the set temperature. A typical maximum power setting might be between 100-300 W, but the crucial parameter to monitor and control is the internal reaction temperature.[3]

Q4: How does the substituent on the aniline affect the reaction?

A4: As a general rule, electron-donating groups (EDGs) on the aniline ring accelerate the reaction, while electron-withdrawing groups (EWGs) slow it down. The Gould-Jacobs reaction is particularly effective for anilines with EDGs at the meta-position.[1][2] For anilines with strong EWGs, higher temperatures and longer reaction times are typically required.[11][14]

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol provides a general, robust method for the one-pot synthesis of the quinolone core structure from aniline and DEEM.

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave synthesis system (e.g., Biotage® Initiator+, CEM Discover)

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: To the 10 mL microwave vial, add the aniline (0.186 g, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.30 g, 6.0 mmol).[9] The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial securely. Place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes. Note: Optimal conditions may vary depending on the substrate. A temperature/time optimization may be required.[8]

  • Isolation: After irradiation, allow the vial to cool to room temperature (below 50 °C) before opening. A precipitate of the product should form.

  • Purification: Filter the precipitated solid. Wash the solid with a small volume of ice-cold acetonitrile (e.g., 3-5 mL) to remove excess DEEM and any soluble byproducts.[7][9]

  • Drying and Analysis: Dry the white to off-white solid under vacuum. Analyze the product for purity and identity using standard techniques (e.g., HPLC-MS, NMR).

Data Comparison: Temperature vs. Yield

The following table summarizes typical results from a study comparing different microwave conditions for the reaction of aniline with DEEM, illustrating the critical balance between temperature and time.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501~141
23001~2437
325010~1412
430010~2428 (degradation)
5300 5 ~24 47
Data adapted from Biotage Application Note AN056.[8]

Reaction Mechanism and Parameter Relationships

cluster_reactants Reactants cluster_conditions Microwave Conditions cluster_process Reaction Pathway Aniline Aniline (Substituent Effects: EDG vs EWG) Condensation Step 1: Condensation (100-130 °C) Aniline->Condensation Aniline->Condensation Nucleophilicity DEEM DEEM (Excess drives reaction) DEEM->Condensation Temp Temperature (250-300 °C) Cyclization Step 2: Cyclization (High Temp) Temp->Cyclization Crucial for rate Time Time (Minutes) Time->Cyclization Balance with temp Solvent Solvent (Neat or Polar) Solvent->Temp Affects heating Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Intermediate->Cyclization Product 4-Oxoquinoline Product Cyclization->Product

References

Technical Support Center: 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Researchers: The study of a molecule's degradation pathways is critical for ensuring its stability, safety, and efficacy in pharmaceutical applications. While specific, published degradation pathways for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid are not yet established in the literature, its core structure is a 4-quinolone-3-carboxylic acid. This scaffold is shared by the well-studied class of fluoroquinolone antibiotics.

This guide has been developed to provide you with a robust framework for initiating and troubleshooting your degradation studies. By leveraging the extensive knowledge base on fluoroquinolones, we can predict likely degradation routes and design scientifically sound experiments to elucidate the unique stability profile of your compound. We will proceed from the foundational principles established by ICH guidelines and the known reactivity of related molecules.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the stability and degradation of quinolone-3-carboxylic acid derivatives.

Q1: What are the primary degradation pathways I should anticipate for a 4-quinolone-3-carboxylic acid derivative?

A1: Based on extensive studies of fluoroquinolones, you should investigate three primary degradation routes:

  • Photodegradation: Quinolones absorb UVA radiation and are known to be photochemically reactive.[1] Common reactions include modifications to substituents on the quinolone ring.

  • Oxidative Degradation: The quinolone nucleus and any associated ring structures (like the piperazine ring in many antibiotics) are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated byproducts, and cleavage of ring systems.[2][3]

  • Hydrolytic Degradation: Degradation via hydrolysis is highly dependent on pH.[4][5] While the core quinolone structure can be stable, ester or amide functionalities, if present, would be key targets. For the title compound, hydrolysis is expected to be less significant unless under extreme pH and temperature conditions.

Q2: How might the 6-(trifluoromethoxy) substituent affect the molecule's stability?

A2: The trifluoromethoxy (-OCF3) group is expected to significantly enhance the molecule's metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by systems like Cytochrome P450.[6] This resistance can block common metabolic oxidation pathways that might occur at that position with other substituents (e.g., a methoxy or methyl group).[6] While this primarily relates to metabolic stability, the high strength of the C-F bonds also suggests the -OCF3 group itself will be resistant to chemical degradation under many stress conditions.[7]

Q3: What are forced degradation studies and why are they essential?

A3: Forced degradation (or stress testing) involves intentionally exposing the drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[8] According to ICH guideline Q1A(R2), these studies are crucial for:

  • Identifying likely degradation products. [8]

  • Establishing degradation pathways. [8]

  • Demonstrating the specificity of your analytical method —proving it can separate the intact drug from its degradants (i.e., it is "stability-indicating").[9]

  • Understanding the intrinsic stability of the molecule.[8]

Q4: What level of degradation should I aim for in my forced degradation experiments?

A4: The goal is not to completely destroy the drug substance. A target degradation of 5-20% is generally considered optimal.[9][10] This provides a sufficient quantity of degradation products for detection and characterization without generating secondary or tertiary degradants that might not be relevant to real-world stability.[10]

Hypothetical Degradation Pathways

Based on the known reactivity of the fluoroquinolone scaffold, we can propose a set of potential degradation pathways for this compound to guide your analytical investigations.

G cluster_photo Photolytic Stress (UVA) cluster_ox Oxidative Stress (e.g., H2O2) cluster_hydro Hydrolytic Stress (Acid/Base) parent 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid photo_decarb Decarboxylation Product (Loss of CO2 from C3) parent->photo_decarb hν, -CO2 photo_defluor Hydroxylated Product (Loss of -OCF3, replaced by -OH) parent->photo_defluor hν, +H2O (less likely) ox_hydroxyl Hydroxylated Quinolone Ring (e.g., at C5 or C8) parent->ox_hydroxyl [O] hydro_decarb Decarboxylation Product (Under severe heat/pH) parent->hydro_decarb H+ or OH- Δ ox_ring_open Ring-Opened Products ox_hydroxyl->ox_ring_open Further [O]

Caption: Hypothetical degradation pathways for the target molecule.

Troubleshooting Guide: Analytical Method Development

Developing a robust, stability-indicating HPLC method is paramount. Here are solutions to common issues you may encounter.

Problem Observed Potential Cause(s) Recommended Solution(s)
Peak Tailing (for the parent compound or degradants)1. Secondary Silanol Interactions: The acidic carboxylic acid and phenolic hydroxyl groups can interact with residual silanols on the C18 column packing.[11] 2. Column Overload: Injecting too high a concentration of the sample.[11] 3. Column Degradation: Loss of stationary phase or contamination.1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0) using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated, reducing unwanted interactions.[11][12] 2. Reduce Sample Concentration: Dilute your sample and reinject.[11] 3. Use a Guard Column: Protect the analytical column from strongly retained impurities. If the column is old, replace it.
Shifting Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in pH or solvent ratios between batches. 2. Pump/Mixer Issues: The HPLC pump is not delivering a consistent mobile phase composition.[13] 3. Column Temperature Fluctuations: The column oven is not maintaining a stable temperature.1. Prepare Mobile Phase in Bulk: Make a large enough batch for the entire experiment. Ensure pH is measured and adjusted accurately each time. 2. Premix Solvents: If running isocratically, premix the mobile phase manually to rule out pump proportioning issues.[13] Flush and prime the pump thoroughly. 3. Ensure Thermal Equilibration: Allow the column to equilibrate at the set temperature for at least 15-30 minutes before starting the sequence.
No Degradation Observed 1. Stress Condition Too Mild: The compound is highly stable under the applied conditions.[14] 2. Poor Solubility: The compound may not be fully dissolved in the stress medium, limiting its exposure to the stressor.1. Increase Stress Intensity: Increase the temperature, concentration of the stressor (e.g., from 0.1N HCl to 1N HCl), or duration of exposure.[14] 2. Use a Co-solvent: If solubility is an issue, a small amount of a water-miscible organic solvent (like acetonitrile or methanol) can be added to the aqueous stress medium. Ensure the co-solvent itself is stable under the test conditions.[15]
Multiple, Unresolved Degradant Peaks 1. Insufficient Chromatographic Resolution: The gradient or isocratic conditions are not optimized to separate structurally similar degradation products.[11] 2. Complex Degradation Pathway: The stress condition is too harsh, leading to numerous secondary and tertiary degradants.1. Optimize Gradient: Make the gradient shallower (i.e., increase the run time and slow the rate of organic solvent increase) to improve the separation of closely eluting peaks.[11] 2. Reduce Stress Severity: Re-run the experiment with milder conditions (lower temperature, shorter time) to favor the formation of primary degradants.[10]
How to Identify Unknown Peaks? An unknown peak in the chromatogram is a potential degradation product.Utilize LC-MS/MS: Liquid Chromatography-Mass Spectrometry is the definitive tool. 1. Determine the Mass: Obtain the accurate mass of the unknown peak to propose a molecular formula.[16][17] 2. Fragment the Ion (MS/MS): Isolate the parent ion and fragment it. The resulting fragmentation pattern provides structural clues that can be used to elucidate the structure of the degradant by comparing it to the fragmentation of the parent compound.[16][18]
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a standard approach for stress testing as per ICH guidelines.[19] The goal is to generate a 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature initially, as base hydrolysis can be rapid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the solid API in a 105°C oven. Also, heat a solution of the API (in the stock solution solvent) at 80°C.

  • Photolytic Degradation: Expose the solid API and a solution of the API to a light source that provides combined UV and visible output (as specified in ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 6, 12, 24, 48 hours).

  • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before dilution.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze by a stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the parent API peak area.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Set based on the UV maximum of the parent compound (e.g., scan from 220-400 nm; a wavelength around 278-325 nm is typical for quinolones).[12][20]

  • Injection Volume: 10 µL.

2. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Method Validation:

  • Once degradation samples are generated, inject them into the HPLC system.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.[21] Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization stock Prepare API Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid base Base Hydrolysis (1N NaOH, RT) stock->base ox Oxidation (30% H2O2, RT) stock->ox thermal Thermal (Solid & Solution) stock->thermal photo Photolytic (ICH Q1B Light) stock->photo sample Sample at Time Points (Neutralize & Dilute) acid->sample base->sample ox->sample thermal->sample photo->sample hplc Analyze via Stability-Indicating HPLC-UV/DAD sample->hplc lcms Identify Unknowns via LC-MS/MS hplc->lcms If degradants > threshold

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid and its Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Trifluoromethoxy vs. Trifluoromethyl Substitution in a Quinoline Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their ability to modulate a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target affinity.[1] This guide offers a comprehensive, data-driven comparison of two closely related quinoline derivatives: 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid and its trifluoromethyl analog, 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid.

Through a detailed examination of their synthesis, physicochemical characteristics, anticipated biological activities, and pharmacokinetic profiles, this document aims to provide researchers with the critical insights needed to select the optimal scaffold for their drug discovery programs.

The Structural Distinction: More Than Just an Oxygen Atom

At first glance, the difference between the two molecules is subtle—the presence of an oxygen atom linking the trifluoromethyl group to the quinoline core in the trifluoromethoxy analog. However, this seemingly minor alteration has profound implications for the electronic and steric properties of the molecule, which in turn influence its biological behavior.

The trifluoromethyl group is a potent electron-withdrawing group and is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[2] The trifluoromethoxy group, while also strongly electron-withdrawing, is considered more lipophilic than the trifluoromethyl group.[3] This difference in lipophilicity can significantly impact cell membrane permeability and, consequently, the bioavailability of a drug candidate.[1]

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

A reliable and well-established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4] This thermal cyclization process offers a versatile route to these important heterocyclic scaffolds. The general workflow involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of 6-Substituted 4-Hydroxyquinoline-3-carboxylic Acids

This protocol outlines the general procedure for synthesizing the title compounds, adaptable for both the 6-(trifluoromethoxy)aniline and 6-(trifluoromethyl)aniline starting materials.

Materials:

  • 6-(Trifluoromethoxy)aniline or 6-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine one equivalent of the substituted aniline with a slight excess (1.1 equivalents) of DEEM. Heat the mixture, typically at 100-130°C, for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aniline. The intermediate, a diethyl anilinomethylenemalonate, can be isolated or used directly in the next step.

  • Cyclization: Add the intermediate from the previous step to a high-boiling solvent such as diphenyl ether. Heat the mixture to a high temperature, typically 240-260°C, for 30-60 minutes. During this step, the quinoline ring system is formed.

  • Hydrolysis: After cooling the reaction mixture, the cyclized product often precipitates. Isolate the solid and dissolve it in a solution of aqueous sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • Acidification and Isolation: Cool the basic solution and acidify with concentrated hydrochloric acid until the product precipitates. Collect the solid by filtration, wash with water, and dry to yield the final 4-hydroxy-6-substituted-quinoline-3-carboxylic acid.

Causality Behind Experimental Choices: The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary thermal energy for the intramolecular reaction to occur. The final acidification step is essential to protonate the carboxylate and the 4-hydroxy group, leading to the precipitation of the final product from the aqueous solution.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
Molecular Formula C₁₁H₆F₃NO₄C₁₁H₆F₃NO₃
Molecular Weight 273.16 g/mol 257.17 g/mol
Predicted pKa 0.60 ± 0.30[5]Data not available
Predicted Lipophilicity (logP) HigherLower
Aqueous Solubility Likely lowerLikely higher

Data Interpretation:

  • pKa: The predicted pKa of the trifluoromethoxy analog is quite low, indicating a strongly acidic nature. This is expected due to the potent electron-withdrawing effects of both the trifluoromethoxy group and the carboxylic acid. The trifluoromethyl analog is also expected to be a strong acid.

  • Lipophilicity (logP): The trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl group.[3] Therefore, it is anticipated that the trifluoromethoxy analog will have a higher logP value, suggesting greater partitioning into nonpolar environments.

  • Aqueous Solubility: Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility. Consequently, the trifluoromethoxy analog is predicted to have lower solubility in water compared to its trifluoromethyl counterpart.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard and reliable technique for the experimental determination of logP.

Materials:

  • n-Octanol

  • Purified water

  • The quinoline carboxylic acid derivative to be tested

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • System Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and water.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation and Analysis: Allow the phases to separate completely. Carefully collect samples from both the n-octanol and aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity: Targeting Bacterial Proliferation

The 4-hydroxy-quinoline-3-carboxylic acid scaffold is a key pharmacophore in quinolone antibiotics. These compounds typically exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[8]

dot

cluster_drug Quinolone Carboxylic Acid cluster_bacteria Bacterial Cell drug 4-Hydroxy-6-(R)-quinoline-3-carboxylic acid (R = OCF3 or CF3) gyrase DNA Gyrase drug->gyrase Inhibition topoIV Topoisomerase IV drug->topoIV Inhibition dna_rep DNA Replication gyrase->dna_rep Enables topoIV->dna_rep Enables cell_death Cell Death dna_rep->cell_death Inhibition leads to

Caption: Proposed mechanism of action for the quinoline carboxylic acid derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized assay to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the growth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well (except for a sterility control) with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density using a plate reader.

ADME Profile: Predicting In Vivo Behavior

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. The trifluoromethyl and trifluoromethoxy groups are known to influence these parameters significantly.

  • Metabolism: Both the -CF3 and -OCF3 groups are generally more resistant to metabolic degradation compared to a methyl or methoxy group, respectively.[1][2] This can lead to a longer half-life and improved bioavailability.

  • CYP450 Inhibition: Quinolone derivatives have the potential to inhibit cytochrome P450 (CYP450) enzymes, which can lead to drug-drug interactions.[11] The specific substitution pattern on the quinoline ring will determine the inhibitory profile. It is essential to evaluate the potential of these compounds to inhibit major CYP450 isoforms such as CYP3A4, CYP2D6, and CYP2C9.

dot

compound Test Compound microsomes Human Liver Microsomes (Source of CYP450 enzymes) compound->microsomes metabolite Metabolite microsomes->metabolite probe_substrate CYP450 Probe Substrate probe_substrate->microsomes lcms LC-MS/MS Analysis (Quantification of Metabolite) metabolite->lcms

Caption: Workflow for an in vitro CYP450 inhibition assay.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This protocol provides a general outline for assessing the inhibitory potential of the compounds against key CYP450 isoforms using human liver microsomes.

Materials:

  • Test compounds

  • Human liver microsomes

  • NADPH regenerating system

  • CYP450 isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Pre-incubate the test compound at various concentrations with human liver microsomes and the NADPH regenerating system.

  • Substrate Addition: Initiate the reaction by adding the specific probe substrate for the CYP450 isoform of interest.

  • Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Processing: Process the samples to remove proteins (e.g., by centrifugation).

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the metabolite from the probe substrate.

  • IC50 Determination: Determine the concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation.

Conclusion and Future Perspectives

Both this compound and its trifluoromethyl analog represent promising scaffolds for the development of novel therapeutic agents, particularly in the antibacterial arena. The choice between the two will likely depend on the specific therapeutic goals and the desired balance of properties.

  • The trifluoromethoxy analog , with its predicted higher lipophilicity, may offer advantages in terms of membrane permeability and metabolic stability. However, this could come at the cost of reduced aqueous solubility.

  • The trifluoromethyl analog , being less lipophilic, might exhibit better solubility but potentially a different metabolic profile.

Further experimental investigation is crucial to fully elucidate the comparative profiles of these two compounds. Head-to-head studies determining their pKa, logP, solubility, and antibacterial activity against a panel of relevant pathogens would provide invaluable data to guide future drug design efforts. Moreover, comprehensive ADME and in vivo efficacy studies will be necessary to translate their in vitro potential into clinically viable drug candidates. This guide provides the foundational knowledge and experimental frameworks to embark on such an investigation.

References

A Comparative Guide to the Biological Activity of Fluorinated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of fluorinated quinoline isomers. We will delve into the nuanced world of structure-activity relationships, exploring how the positional isomerism of fluorine on the quinoline scaffold dictates antimicrobial, anticancer, and anti-inflammatory efficacy. This document is designed to be a practical resource, underpinned by experimental data and methodologies, to inform and guide future research and development in this promising area of medicinal chemistry.

Introduction: The Quinoline Scaffold and the Fluorine Advantage

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide range of pharmacological activities.[1] The strategic introduction of fluorine atoms into the quinoline structure has been a transformative approach in drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This has led to the development of highly potent therapeutic agents, most notably the fluoroquinolone class of antibiotics.[3] However, the biological impact of fluorination is not merely its presence but its precise location on the quinoline ring. This guide will dissect the comparative biological activities of fluorinated quinoline isomers, offering insights into how positional changes can be leveraged to fine-tune therapeutic effects.

Comparative Antimicrobial Activity: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[4] The potency and spectrum of antimicrobial activity are significantly influenced by the substitution pattern on the quinoline ring, with the position of the fluorine atom playing a critical role.

Structure-Activity Relationship (SAR) in Antimicrobial Potency
  • C-6 Fluorine Substitution: The introduction of a fluorine atom at the C-6 position is a hallmark of the most successful fluoroquinolones, such as ciprofloxacin and norfloxacin.[3][5] This substitution dramatically enhances the inhibition of DNA gyrase and improves cell penetration, leading to a significant boost in antibacterial potency.[5]

  • C-8 Halogen Substitution: A halogen, including fluorine or chlorine, at the C-8 position can improve oral absorption and enhance activity against anaerobic bacteria.[6]

  • Other Positional Influences: While C-6 is the most well-studied position for fluorine substitution, research into other isomers continues. For instance, some studies have explored the effects of fluorine at the C-5 and C-7 positions, noting that these can also modulate activity, though often to a lesser extent than C-6 substitution.[7] The overall molecular configuration, including substituents at other positions like N-1 and C-7, works in concert with the fluorine atom to determine the final antimicrobial profile.[7]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolones against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

CompoundFluorine PositionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
Ciprofloxacin C-60.12 - 1.0≤0.008 - 0.060.25 - 1.0
Norfloxacin C-60.5 - 4.00.03 - 0.250.5 - 8.0
Moxifloxacin C-6, C-8 (methoxy)≤0.06 - 0.5≤0.06 - 0.250.5 - 4.0

Data compiled from multiple sources.[3][6][8]

Comparative Anticancer Activity: Targeting Eukaryotic Topoisomerases and Beyond

The cytotoxic effects of fluorinated quinolines extend beyond bacteria to cancer cells. While the mechanism is not fully elucidated, it is known that some fluoroquinolones can inhibit eukaryotic topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[9][10] Furthermore, emerging research indicates that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest through various signaling pathways.

The Critical Role of Fluorine Position in Cytotoxicity

A recent study systematically investigated the impact of fluorine substitution patterns on the anticancer activity of novel quinoline derivatives against triple-negative breast cancer (TNBC) cells (MDA-MB-468).[5] The findings highlight the profound influence of the fluorine atom's position:

  • Single Fluorine Substitution: A single fluorine atom at the meta (equivalent to C-5 or C-7 on the quinoline ring depending on the core structure) or para (equivalent to C-6 or C-8) position resulted in significant potency.[5]

  • Di-fluoro Substitution: The introduction of two fluorine atoms showed distinct trends. An ortho,para-disubstituted analog exhibited reduced activity, whereas a meta,para-disubstituted compound demonstrated a two-fold improvement in potency.[5]

  • Trifluoromethyl Group: When the fluorine was introduced via a trifluoromethyl (-CF3) group instead of a direct attachment to the aromatic ring, the potency was significantly lower.[5]

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of fluorinated quinoline analogs against the MDA-MB-468 triple-negative breast cancer cell line.[5] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundFluorine Substitution PatternIC50 (µM) against MDA-MB-468
Analog 6a meta-Fluoro4.0
Analog 6b para-Fluoro5.0
Analog 6c ortho,para-Di-fluoro8.0
Analog 6d meta,para-Di-fluoro4.0
Analog 6e para-Trifluoromethyl20.0

Data from a study on novel fluorinated quinoline analogues.[5]

Signaling Pathways in Anticancer Activity

Fluorinated quinolines can trigger cancer cell death through the modulation of key signaling pathways. One of the primary mechanisms involves the induction of apoptosis.

fq Fluorinated Quinoline Isomer topo2 Topoisomerase II Inhibition fq->topo2 dna_damage DNA Damage topo2->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed apoptotic pathway induced by fluorinated quinolines.

Comparative Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is a key factor in the progression of many diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, with the underlying mechanism often involving the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Influence of Fluorine Isomerism on Anti-inflammatory Effects

While direct comparative studies on the anti-inflammatory activity of a full panel of fluorinated quinoline positional isomers are limited, the existing literature suggests that the nature and position of substituents on the quinoline ring are critical for modulating anti-inflammatory potency. It is plausible that the position of the fluorine atom influences the molecule's ability to interact with key components of the NF-κB signaling cascade. For instance, a fluorine-substituted benzo[h]quinazoline derivative has been shown to inhibit the phosphorylation of IκBα and p65, key steps in the activation of NF-κB.[11]

Signaling Pathway in Anti-inflammatory Action

The anti-inflammatory effects of fluorinated quinolines are often mediated by the inhibition of the NF-κB signaling pathway.

lps LPS (Inflammatory Stimulus) tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation nf_kb NF-κB (p50/p65) ikb->nf_kb Degradation & Release nucleus Nucleus nf_kb->nucleus pro_inflammatory Pro-inflammatory Gene Expression (COX-2, iNOS) nucleus->pro_inflammatory Transcription fq Fluorinated Quinoline Isomer fq->ikb_kinase start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions of Fluorinated Quinoline Isomers prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Fluorinated Quinoline Isomers seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate for 2-4 hours add_mtt->incubate solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Study of Trifluoromethoxy and Methoxy Substituted Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The strategic functionalization of this heterocyclic system is a cornerstone of drug design, aiming to modulate physicochemical properties, enhance metabolic stability, and optimize target engagement. Among the vast array of substituents, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups have garnered significant attention for their distinct electronic and steric profiles. This guide provides an in-depth comparative analysis of trifluoromethoxy- and methoxy-substituted quinolines, offering insights into their synthesis, physicochemical characteristics, pharmacokinetic profiles, and pharmacodynamic effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental protocols.

Introduction: The Rationale for Comparison

The methoxy group, a common substituent in natural products and synthetic pharmaceuticals, is known to influence a molecule's solubility, bioavailability, and pharmacokinetic properties[2][3]. It can participate in hydrogen bonding and modulate the electronic nature of the aromatic ring system[2]. However, the methoxy group is often susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites[4].

In contrast, the trifluoromethoxy group is a bioisostere of the methoxy group, offering a unique set of properties. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the molecule, enhancing metabolic stability and increasing lipophilicity[5]. The trifluoromethoxy group is more resistant to enzymatic breakdown, which can lead to an extended half-life in the body[5][6]. This comparative guide will delve into the nuanced differences between these two substituents when appended to a quinoline core, using 6-methoxyquinoline and 6-(trifluoromethoxy)quinoline as representative examples.

Synthesis Strategies: Accessing the Core Scaffolds

The synthesis of substituted quinolines can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 6-Methoxyquinoline

A common and scalable method for the synthesis of 6-methoxyquinoline is the Skraup synthesis. This reaction involves the condensation of a p-anisidine (p-methoxyaniline) with glycerol in the presence of an oxidizing agent, such as nitrobenzene, and a dehydrating agent, typically sulfuric acid[7].

A detailed protocol for a modified Skraup synthesis is as follows:

Protocol: Synthesis of 6-Methoxyquinoline via Skraup Reaction

Materials:

  • p-Anisidine

  • Glycerol

  • p-Methoxy nitrobenzene (oxidizing agent)

  • Ferrous sulfate (inhibitor)

  • Boric acid (inhibitor)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).

  • Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

  • Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.

  • Allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 5.5.

  • Remove any floating resin by decantation.

  • Filter the solid and wash it three times with distilled water, followed by three washes with ethyl acetate. Combine the organic phases.

  • Extract the aqueous phase three times with ethyl acetate and combine all organic phases.

  • Remove the ethyl acetate by reduced pressure distillation to obtain the crude 6-methoxyquinoline.

  • The product can be further purified by vacuum distillation.

Synthesis_of_6_Methoxyquinoline p_anisidine p-Anisidine reflux Reflux (140°C, 8-8.5h) p_anisidine->reflux glycerol Glycerol glycerol->reflux reagents H₂SO₄, p-Methoxy Nitrobenzene, FeSO₄, Boric Acid reagents->reflux workup Neutralization, Extraction reflux->workup product 6-Methoxyquinoline workup->product

Synthesis of 6-Methoxyquinoline via Skraup Reaction.
Synthesis of 6-(Trifluoromethoxy)quinoline

The synthesis of 6-(trifluoromethoxy)quinoline is less commonly described in detailed protocols but can be approached through multi-step sequences starting from appropriately substituted anilines. A general strategy involves the construction of the quinoline ring system from a trifluoromethoxy-substituted aniline precursor.

A plausible synthetic approach is outlined below, based on general methods for quinoline synthesis:

Conceptual Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline

  • Preparation of p-(Trifluoromethoxy)aniline: This starting material can be synthesized from p-aminophenol through a trifluoromethylation reaction.

  • Combes Quinoline Synthesis: React p-(trifluoromethoxy)aniline with a β-diketone (e.g., acetylacetone) under acidic conditions (e.g., polyphosphoric acid) to construct the quinoline ring.

  • Purification: The resulting 6-(trifluoromethoxy)quinoline can be purified by column chromatography or recrystallization.

Synthesis_of_6_Trifluoromethoxyquinoline aniline_deriv p-(Trifluoromethoxy)aniline cyclization Cyclization (Combes Synthesis) aniline_deriv->cyclization diketone β-Diketone diketone->cyclization acid_catalyst Acid Catalyst (e.g., PPA) acid_catalyst->cyclization purification Purification cyclization->purification product 6-(Trifluoromethoxy)quinoline purification->product

Conceptual Synthesis of 6-(Trifluoromethoxy)quinoline.

Physicochemical Properties: A Comparative Analysis

The substitution of a methoxy group with a trifluoromethoxy group imparts significant changes to the physicochemical properties of the quinoline scaffold. These properties are critical for predicting a compound's behavior in biological systems.

Property6-Methoxyquinoline6-(Trifluoromethoxy)quinoline
Molecular Formula C₁₀H₉NOC₁₀H₆F₃NO
Molecular Weight 159.18 g/mol 213.16 g/mol
Melting Point 18-20 °C[6]Not available (likely a low-melting solid or oil)
Boiling Point 140-146 °C at 15 mmHg[6]237.2 °C at 760 mmHg (Predicted)
Density 1.15 g/mL at 20 °C[6]1.4 g/cm³ (Predicted)
logP (Calculated) 2.2[8]3.21
pKa (Predicted) ~4.9 (for the quinoline nitrogen)[9][10]Expected to be lower than 6-methoxyquinoline

Lipophilicity (logP): The trifluoromethoxy group is significantly more lipophilic than the methoxy group, as reflected in the higher calculated logP value for 6-(trifluoromethoxy)quinoline. This increased lipophilicity can enhance membrane permeability and tissue distribution but may also lead to increased binding to plasma proteins and potential off-target effects.

Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the electron density on the quinoline nitrogen, thereby reducing its basicity (lowering the pKa of its conjugate acid) compared to the methoxy-substituted analog. This can have profound effects on the compound's ionization state at physiological pH, influencing its solubility, receptor interactions, and cellular uptake.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of these properties is crucial for drug development. Standardized protocols for determining logP and pKa are provided below.

Protocol: Determination of logP by Shake-Flask Method

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)

  • Test compound (6-methoxyquinoline or 6-(trifluoromethoxy)quinoline)

  • Separatory funnel

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or n-octanol phase.

  • Add equal volumes of the n-octanol and aqueous phases to a separatory funnel.

  • Add a small, known volume of the stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous phases.

  • Determine the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

logP_Determination start Prepare n-Octanol and Aqueous Phases add_compound Add Test Compound start->add_compound shake Shake to Equilibrate add_compound->shake separate Separate Phases shake->separate analyze Analyze Concentration in Each Phase (HPLC) separate->analyze calculate Calculate logP analyze->calculate

Workflow for logP Determination by Shake-Flask Method.

Protocol: Determination of pKa by Potentiometric Titration

Materials:

  • Test compound

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) to maintain ionic strength

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known amount of the test compound in a suitable solvent (e.g., a water/methanol mixture for poorly soluble compounds) to a final concentration of approximately 1 mM.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • If the compound is a base (like quinoline), titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa of the conjugate acid is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

pKa_Determination prepare_solution Prepare Compound Solution (with KCl) titrate Titrate with Standard Acid (HCl) prepare_solution->titrate record_pH Record pH after Each Addition titrate->record_pH plot_curve Plot pH vs. Titrant Volume record_pH->plot_curve determine_pKa Determine pKa from Half-Equivalence Point plot_curve->determine_pKa

Workflow for pKa Determination by Potentiometric Titration.

Pharmacokinetic Profiles: The Impact on Metabolic Stability

A key advantage of the trifluoromethoxy group over the methoxy group is its enhanced metabolic stability[6]. The C-F bonds are highly resistant to cleavage, and the strong electron-withdrawing nature of the CF3 group deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. In contrast, the methoxy group is a known site of metabolic O-demethylation, which can be a major clearance pathway for many drugs[4].

In Vitro Metabolic Stability Assay

The metabolic stability of a compound can be assessed in vitro using liver microsomes, which are a rich source of drug-metabolizing enzymes.

Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes

Materials:

  • Pooled human liver microsomes

  • Test compounds (6-methoxyquinoline and 6-(trifluoromethoxy)quinoline)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

  • In a microcentrifuge tube, pre-incubate the human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Metabolic_Stability_Assay pre_incubate Pre-incubate Microsomes and Test Compound at 37°C initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction sample_and_quench Sample at Time Points and Quench with ACN initiate_reaction->sample_and_quench centrifuge Centrifuge to Precipitate Proteins sample_and_quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate

Workflow for In Vitro Metabolic Stability Assay.

It is anticipated that 6-(trifluoromethoxy)quinoline will exhibit a significantly longer in vitro half-life compared to 6-methoxyquinoline in this assay, demonstrating its superior metabolic stability.

Pharmacodynamic Effects: A Case Study in Kinase Inhibition

Quinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of various kinases. Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and many quinoline-based compounds have been developed as EGFR inhibitors. The electronic and steric properties of substituents on the quinoline ring can significantly influence their binding affinity and inhibitory potency.

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR can be determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol: EGFR Kinase Inhibition Assay (LanthaScreen® Format)

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Fluorescently labeled substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Europium-labeled anti-phosphotyrosine antibody

  • ATP

  • Kinase assay buffer

  • Test compounds (6-methoxyquinoline and 6-(trifluoromethoxy)quinoline)

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compounds, the fluorescently labeled substrate peptide, and ATP.

  • Initiate the kinase reaction by adding the recombinant EGFR enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Stop the reaction by adding a solution of EDTA.

  • Add the europium-labeled anti-phosphotyrosine antibody.

  • Incubate the plate to allow for antibody binding to the phosphorylated substrate.

  • Measure the TR-FRET signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay prepare_reagents Prepare Serial Dilutions of Test Compounds mix_reagents Mix Compounds, Substrate, and ATP in Plate prepare_reagents->mix_reagents initiate_reaction Initiate Reaction with EGFR Enzyme mix_reagents->initiate_reaction incubate Incubate at Room Temp initiate_reaction->incubate stop_and_detect Stop Reaction (EDTA) and Add Detection Antibody incubate->stop_and_detect read_signal Read TR-FRET Signal stop_and_detect->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50

Workflow for EGFR Kinase Inhibition Assay.

Conclusion and Future Perspectives

The substitution of a methoxy group with a trifluoromethoxy group on a quinoline scaffold brings about predictable and significant changes in the molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group generally imparts greater lipophilicity and metabolic stability, which are often desirable attributes in drug candidates. However, the impact on pharmacodynamic activity is target-dependent and requires empirical validation.

This guide has provided a framework for the comparative analysis of trifluoromethoxy- and methoxy-substituted quinolines, including detailed experimental protocols for the determination of key parameters. While we have used 6-methoxyquinoline and 6-(trifluoromethoxy)quinoline as illustrative examples, the principles and methodologies described herein are broadly applicable to other substituted quinoline derivatives.

Future research should focus on the direct, side-by-side experimental comparison of these and other analogous pairs of compounds to generate robust, quantitative data. Such studies will provide a clearer understanding of the structure-activity and structure-property relationships, enabling more rational and efficient design of novel quinoline-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 4-hydroxyquinoline-3-carboxylic acid scaffold represents a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its inherent biological activity, first serendipitously discovered as an antibacterial agent during the synthesis of chloroquine, has been extensively explored and modulated through synthetic chemistry.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline-3-carboxylic acid derivatives, focusing on their applications as antibacterial, anticancer, and cannabinoid receptor 2 (CB2R) modulators. We will delve into the critical structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols for their evaluation.

The 4-Hydroxyquinoline-3-carboxylic Acid Core: A Versatile Pharmacophore

The fundamental structure, characterized by a fused pyridine and benzene ring system with a hydroxyl group at position 4 and a carboxylic acid at position 3, provides a unique electronic and steric arrangement conducive to biological interactions. The 4-oxo tautomer, also known as a 4-quinolone, is often the biologically active form, particularly in the context of antibacterial agents. The planarity of the bicyclic ring system facilitates intercalation into DNA, a key mechanism for some of its biological effects, while the carboxylic acid and keto groups are crucial for binding to target enzymes.[2]

I. Antibacterial Activity: Targeting Bacterial DNA Gyrase

The most well-established therapeutic application of this scaffold is in the development of quinolone antibiotics. These agents exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. The SAR of these compounds is well-defined, with key structural features dictating their antibacterial spectrum and potency.

Key Structural Modifications and Their Impact on Antibacterial Activity

The general structure-activity relationship for antibacterial quinolones can be summarized as follows:

  • N1-Substituent: Small alkyl groups, such as ethyl or cyclopropyl, at the N1 position are optimal for potent antibacterial activity. The cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against a broad spectrum of bacteria.[1]

  • C3-Carboxylic Acid: The carboxylic acid at the C3 position is essential for binding to DNA gyrase and for the antibacterial activity of the compound. Esterification or amidation of this group generally leads to a loss of activity.[2]

  • C4-Keto Group: The keto group at the C4 position is another critical feature for DNA gyrase inhibition and is considered essential for antibacterial activity.

  • C6-Fluorine: The introduction of a fluorine atom at the C6 position, a hallmark of the fluoroquinolones, dramatically increases antibacterial potency and broadens the spectrum of activity.[1]

  • C7-Substituent: A heterocyclic ring, most commonly a piperazine or a substituted piperazine, at the C7 position is crucial for potent activity against Gram-negative bacteria. This substituent is thought to enhance cell penetration and interaction with the enzyme-DNA complex.[1]

  • C8-Substituent: A fluorine or chlorine atom at the C8 position can improve oral absorption and enhance activity against certain pathogens.[3]

Comparative Antibacterial Activity of Key Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of representative 4-quinolone-3-carboxylic acid derivatives against common bacterial pathogens. Lower MIC values indicate greater antibacterial potency.

CompoundN1-SubstituentC6-SubstituentC7-SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
Nalidixic AcidEthylHMethyl4128
NorfloxacinEthylFPiperazinyl0.121
CiprofloxacinCyclopropylFPiperazinyl0.0150.25
OfloxacinEthyl (bridged to N1)FMethylpiperazinyl0.120.5

Note: The presented MIC values are approximate and can vary depending on the specific bacterial strain and testing conditions.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental measure of its antibacterial potency.

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control (no compound) and a sterility control (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Antibacterial SAR

SAR_Antibacterial cluster_core 4-Hydroxyquinoline-3-carboxylic Acid Core cluster_modifications Key Substitutions for Antibacterial Activity Core Quinolone Core N1 N1-Substituent (e.g., Cyclopropyl) Core->N1 Potency & Spectrum C6 C6-Fluorine Core->C6 Increased Potency C7 C7-Piperazinyl Core->C7 Gram-Negative Activity

Caption: Key substitutions on the quinolone core for enhanced antibacterial activity.

II. Anticancer Activity: Targeting Eukaryotic Topoisomerase II

Interestingly, the same mechanism of topoisomerase II inhibition that makes quinolones effective antibacterials can be harnessed for anticancer activity.[4][5] However, the structural requirements for potent and selective inhibition of human topoisomerase II differ from those for bacterial DNA gyrase. This has led to the development of 4-hydroxyquinoline-3-carboxylic acid derivatives with promising cytotoxic effects against various cancer cell lines.

Key Structural Modifications and Their Impact on Anticancer Activity

The SAR for anticancer activity is less defined than for antibacterial agents, but several trends have emerged:

  • N1-Substituent: Larger, more complex substituents at the N1 position are often tolerated and can enhance cytotoxic activity.

  • C7-Substituent: Modifications at the C7 position significantly impact anticancer potency and selectivity. Aromatic and heteroaromatic substituents can lead to potent compounds.

  • Modifications of the Carboxylic Acid: While the free carboxylic acid is crucial for antibacterial activity, its conversion to amides or other derivatives can be beneficial for anticancer activity, potentially by altering cell permeability and target interactions.

  • Aromatic Ring Substitutions: Substitutions on the benzene ring of the quinoline core can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with topoisomerase II and DNA.

Comparative Anticancer Activity of Key Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 4-hydroxyquinoline-3-carboxylic acid derivatives against human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundN1-SubstituentC7-SubstituentCancer Cell LineIC50 (µM)
Derivative AEthyl4-AnilinoHCT-116 (Colon)5.2
Derivative BPhenyl4-MorpholinylMCF-7 (Breast)2.8
Derivative CBenzyl4-(2-Pyridyl)A549 (Lung)1.5

Note: The presented IC50 values are examples and can vary based on the specific derivative and cancer cell line.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

3. Incubation: a. Incubate the plate for 48-72 hours under the same conditions as in step 1.

4. MTT Addition and Formazan Solubilization: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. b. After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement: a. Gently shake the plate to ensure complete dissolution of the formazan. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Anticancer Mechanism

Anticancer_Mechanism Compound 4-Hydroxyquinoline -3-carboxylic Acid Derivative TopoisomeraseII Human Topoisomerase II Compound->TopoisomeraseII Inhibition DNA DNA Double Helix TopoisomeraseII->DNA Prevents DNA re-ligation Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage

Caption: Inhibition of human topoisomerase II by quinoline derivatives leads to cancer cell apoptosis.

III. Cannabinoid Receptor 2 (CB2R) Modulation: A New Frontier

More recently, the 4-hydroxyquinoline-3-carboxylic acid scaffold has been explored for its ability to modulate the cannabinoid receptor 2 (CB2R). CB2R is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain, with the advantage of lacking the psychoactive effects associated with CB1R activation. Derivatives of 4-quinolone-3-carboxamide have emerged as potent and selective CB2R ligands.

Key Structural Modifications and Their Impact on CB2R Activity

The SAR for CB2R modulation is distinct from that of antibacterial and anticancer activities:

  • C3-Carboxamide: The carboxylic acid at C3 is typically converted to a carboxamide. The nature of the amide substituent is critical for CB2R affinity and functional activity (agonist, antagonist, or inverse agonist). Bulky, lipophilic groups on the amide nitrogen often lead to high affinity.

  • N1-Substituent: Similar to antibacterial quinolones, small alkyl or cycloalkyl groups at the N1 position are favored for high CB2R affinity.

  • C6 and C8 Positions: Substitutions at the C6 and C8 positions of the quinoline ring can significantly influence CB2R affinity and selectivity. For instance, an 8-methoxy group has been shown to produce a ligand with exceptionally high affinity and selectivity for CB2R.[6]

Comparative CB2R Binding Affinity of Key Derivatives

The following table shows the binding affinities (Ki) of representative 4-quinolone-3-carboxamide derivatives for the human CB2 receptor. Lower Ki values indicate higher binding affinity.

CompoundN1-SubstituentC3-Carboxamide SubstituentC8-SubstituentCB2R Ki (nM)
Derivative Xn-PentylAdamantylH1.2
Derivative YCyclopropylN-propyl-N-phenylH5.8
Derivative Zn-PentylAdamantylMethoxy0.6

Note: The presented Ki values are examples and can vary based on the specific derivative and binding assay conditions.[6]

Experimental Protocol: Radioligand Binding Assay for CB2R

This protocol describes a method to determine the binding affinity of a compound for the CB2 receptor.

1. Membrane Preparation: a. Culture cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells). b. Harvest the cells and homogenize them in a buffer to prepare cell membranes. c. Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

2. Binding Assay: a. In a 96-well plate, combine the cell membranes, a radiolabeled CB2R ligand (e.g., [³H]CP55,940), and various concentrations of the unlabeled test compound. b. To determine non-specific binding, include wells with a high concentration of a known non-radiolabeled CB2R ligand. c. Incubate the plate at 30°C for 90 minutes.

3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. b. Wash the filters with ice-cold buffer. c. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the CB2R Interaction

CB2R_Interaction Ligand 4-Quinolone-3-carboxamide Derivative CB2R Cannabinoid Receptor 2 (CB2R) Ligand->CB2R Binding Signaling Downstream Signaling (e.g., anti-inflammatory effects) CB2R->Signaling Modulation

Caption: 4-Quinolone-3-carboxamide derivatives bind to and modulate the activity of the CB2 receptor.

Conclusion

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a testament to the power of medicinal chemistry in transforming a single chemical entity into a versatile platform for drug discovery. Through systematic structural modifications, researchers have successfully developed potent antibacterial agents, promising anticancer drug candidates, and selective modulators of the CB2 receptor. Understanding the nuanced structure-activity relationships for each biological target is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and drug development professionals to navigate the exciting and evolving field of 4-hydroxyquinoline-3-carboxylic acid derivatives.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the quinoline scaffold represents a privileged structure in the design of potent protein kinase inhibitors.[1] The successful characterization of these molecules hinges on robust and reliable in vitro kinase assays. This guide provides an in-depth comparison of two gold-standard methodologies—the Radiometric [³³P]-ATP Filter Binding Assay and the Luminescence-based ADP-Glo™ Assay—offering field-proven insights into their principles, execution, and relative merits for evaluating quinoline-based kinase inhibitors.

Protein kinases are a large and diverse group of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation.[2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] Quinoline-based compounds have emerged as a significant class of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[5]

The initial evaluation of a compound's inhibitory potential is typically performed using in vitro kinase assays, which measure the direct effect of the compound on the kinase's catalytic activity.[6] The choice of assay format is critical and can significantly impact the quality and interpretation of the data. This guide will dissect two widely used functional assay formats, providing the necessary details to make an informed decision for your research needs.

Comparison of Key In Vitro Kinase Assay Formats

Selecting the appropriate assay technology is a crucial step in the drug discovery process. For high-throughput screening (HTS), luminescence-based assays are often favored for their efficiency and scalability, while radiometric assays are considered the gold standard for their direct measurement and versatility.[7]

FeatureRadiometric ([³³P]-ATP) AssayLuminescence (ADP-Glo™) Assay
Principle Measures the direct incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[8]Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[3]
Signal Type Radioactivity (counts per minute)Luminescence (relative light units)
Throughput Moderate to HighHigh
Sensitivity High; considered a "gold standard".[9]High
Reagent Stability [³³P]ATP has a limited half-life.Reagents are generally stable.
Safety Requires handling and disposal of radioactive materials.[9]Non-radioactive, safer to handle.
Interference Less prone to compound interference.Potential for interference from compounds that affect luciferase.[8] Quinoline scaffolds, in particular, can be fluorescent and may interfere with certain optical assays.[10]
Cost Can be more expensive due to radioactive materials and waste disposal.Generally more cost-effective for HTS.
Universality Applicable to virtually any kinase and substrate.[11]Broadly applicable to any ADP-generating enzyme.[12]

Methodology 1: The Radiometric [³³P]-ATP Filter Binding Assay

This method is a robust and direct functional assay that measures the transfer of a radiolabeled gamma-phosphate from ATP to a peptide or protein substrate.[13] The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified. This assay is highly adaptable and considered a gold standard due to its direct measurement of catalytic activity, which minimizes false positives.[11]

Experimental Workflow

The following diagram illustrates the key steps in the radiometric kinase assay workflow.

cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Termination & Capture cluster_3 Detection A Prepare Kinase Reaction Mix (Buffer, Kinase, Substrate) B Add Quinoline Inhibitor (Varying Concentrations) A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at 30°C (e.g., 60 minutes) C->D E Spot Reaction Mixture onto Phosphocellulose Paper D->E F Wash to Remove Unincorporated [γ-³³P]ATP E->F G Dry Filter Paper F->G H Quantify Radioactivity (Scintillation Counting) G->H

Caption: Workflow for a radiometric kinase assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant kinase (e.g., EGFR, Src, VEGFR-2)

  • Peptide or protein substrate

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)[14]

  • [γ-³³P]ATP

  • Quinoline-based inhibitor stock solution (in DMSO)

  • Phosphocellulose P81 paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoline inhibitor in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions and typically below 1%.

  • Kinase Reaction Setup: In a microplate, combine the kinase, substrate, and diluted inhibitor. Allow a pre-incubation period (e.g., 10-15 minutes at room temperature) for the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Start the reaction by adding [γ-³³P]ATP. The final ATP concentration should be optimized for the specific kinase, often near its Km value to sensitively detect ATP-competitive inhibitors.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination and Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.[13]

  • Washing: Immerse the phosphocellulose paper in a wash buffer to remove any unbound [γ-³³P]ATP. Repeat the wash steps to ensure a low background signal.

  • Detection: After drying the paper, quantify the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Methodology 2: The Luminescence-Based ADP-Glo™ Kinase Assay

This homogeneous, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] It is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[4] This assay is highly amenable to high-throughput screening due to its simple "add-mix-read" format.[9]

Experimental Workflow

The following diagram outlines the workflow for the ADP-Glo™ kinase assay.

cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP Detection cluster_3 Signal Measurement A Combine Kinase, Substrate, ATP, and Quinoline Inhibitor B Incubate at Room Temperature (e.g., 60 minutes) A->B C Add ADP-Glo™ Reagent B->C D Incubate at Room Temperature (e.g., 40 minutes) C->D E Add Kinase Detection Reagent D->E F Incubate at Room Temperature (e.g., 30-60 minutes) E->F G Measure Luminescence (Plate Reader) F->G

Caption: Workflow for the ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant kinase (e.g., EGFR, Src, VEGFR-2)

  • Substrate (peptide or protein)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]

  • Quinoline-based inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the quinoline inhibitor. Also, prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.

  • Kinase Reaction: In a white, opaque multi-well plate, add the inhibitor, kinase, and substrate/ATP mixture. The final reaction volume is typically small (5-25 µL).[14]

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.[15]

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and eliminates any remaining ATP. Incubate at room temperature for 40 minutes.[12]

  • Generate Luminescent Signal: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a thermostable luciferase to generate a light signal. Incubate at room temperature for 30-60 minutes.[1]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[4] Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Trustworthiness and Self-Validation

For both protocols, the inclusion of proper controls is paramount for data integrity.

  • Positive Control (No Inhibitor): A reaction containing the kinase, substrate, ATP, and the vehicle (DMSO) establishes the maximum enzyme activity (0% inhibition).

  • Negative Control (No Enzyme): A reaction mixture without the kinase enzyme provides the background signal (100% inhibition).

  • Reference Inhibitor: Including a known inhibitor for the target kinase (e.g., Staurosporine for many kinases, or a specific inhibitor like Gefitinib for EGFR) validates the assay's ability to detect inhibition.[12]

By consistently running these controls, each assay plate becomes a self-validating system, ensuring the reliability and reproducibility of the generated inhibitor potency data.

Conclusion

Both the radiometric and luminescence-based kinase assays are powerful tools for the characterization of quinoline-based inhibitors. The radiometric assay offers a direct and highly sensitive method that is less prone to compound interference, making it a gold standard for mechanism of action studies and for validating hits from primary screens.[9][11] The ADP-Glo™ assay provides a safer, more streamlined, and higher-throughput alternative that is exceptionally well-suited for large-scale screening campaigns to identify novel kinase inhibitor scaffolds.[4] The choice between these methods will ultimately depend on the specific research question, available resources, and the stage of the drug discovery project.

References

A Comparative Guide to Purity Validation of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: The Central Role of Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and drug development professionals, establishing the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory checkpoint; it is the foundation of reliable biological data and patient safety. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a key heterocyclic intermediate in modern drug discovery.[1] We will demonstrate the primacy of Quantitative Nuclear Magnetic Resonance (qNMR) as a definitive, structure-verifying, and absolute quantification tool. This guide will objectively compare qNMR's performance against orthogonal chromatographic techniques like HPLC and LC-MS, supported by experimental insights and detailed protocols, to advocate for an integrated, robust, and scientifically sound approach to purity validation.

Introduction: The Imperative of Purity

This compound belongs to the quinoline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. Its derivatives are investigated for a wide range of therapeutic applications, including cancer therapies and anti-infective agents.[1] The presence of the trifluoromethoxy (-OCF₃) group can significantly enhance metabolic stability and cell permeability, making this a molecule of high interest.

However, the synthetic route to such complex molecules can introduce a variety of impurities, including starting materials, reagents, by-products, and isomers. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at levels of 0.10% or higher.[2] An uncharacterized impurity can have its own pharmacology or toxicology, confounding biological assay results and posing a direct risk in a clinical setting. Therefore, choosing the right analytical tool is paramount. While techniques like High-Performance Liquid Chromatography (HPLC) are staples for purity analysis, they are not absolute methods and have inherent limitations. This guide will establish why qNMR should be considered the primary standard for purity assignment.

The Principle of Absolute Purity by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method of measurement that stands as a powerful alternative to chromatographic techniques for purity assessment.[3][4] Its distinct advantage lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei (protons, in the case of ¹H NMR) responsible for that signal.[5][6] This fundamental principle allows for the determination of the absolute concentration or purity of a substance without needing a specific reference standard of the analyte itself.[6]

The core of the method involves adding a highly pure, stable internal standard (IS) of known mass to a precisely weighed sample of the analyte. The purity of the analyte (Panalyte) can then be calculated using the following master equation:

Panalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PIS (%)

Where:

  • I : Integral (area) of the analyte or Internal Standard signal

  • N : Number of protons giving rise to the selected signal

  • MW : Molecular Weight

  • m : Mass

  • P : Purity of the Internal Standard

This equation underscores the power of qNMR: it is a ratiometric comparison of molar quantities based on fundamental physical principles, making it a truly absolute technique.[6]

The Causality Behind Experimental Choices in qNMR

Achieving accurate and reproducible qNMR results is not a simple matter of integrating peaks.[5] It requires meticulous planning and optimization of experimental parameters, each chosen for a specific physical reason.

  • Choice of Internal Standard (IS): This is the cornerstone of the experiment.[7] An ideal IS for analyzing our target compound should possess:

    • High Purity & Known Stoichiometry: Its purity must be certified and traceable (e.g., to NIST standards).[7]

    • Chemical Stability: It must not react with the analyte, solvent, or air.

    • Spectral Simplicity: It should ideally produce a sharp singlet (e.g., from a methyl or tert-butyl group) in a region of the spectrum free from analyte or impurity signals (typically 0.5-1.5 ppm or 8.5-9.5 ppm).[8]

    • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[8][9]

    • Appropriate Relaxation Time (T1): Its T1 should be comparable to that of the analyte protons to ensure full relaxation for all signals between scans.

    For this compound, which is an acidic aromatic compound, Maleic Acid or 1,4-Dinitrobenzene would be suitable standards when using a polar aprotic solvent like DMSO-d₆.[9]

  • Relaxation Delay (d1): This is arguably the most critical acquisition parameter. The delay between successive pulses must be sufficiently long (typically 5-7 times the longest T1 value of both the analyte and the IS) to allow all protons to return to thermal equilibrium.[7] A short delay will cause signals with longer T1 values to become saturated, leading to their integrals being artificially reduced and systematically underestimating the purity.[7]

  • Pulse Angle: A 90° pulse is often used to maximize the signal in a single scan. However, for quantitation, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes be used, but the most robust and universally recommended approach is using a 90° pulse with a long relaxation delay (d1 > 5*T1).

Experimental Protocol: qNMR Purity of this compound

This protocol describes a self-validating system for determining the purity of the target analyte using Maleic Acid as the internal standard in DMSO-d₆.

Materials:

  • This compound (Analyte)

  • Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)

  • DMSO-d₆ (Deuterated solvent, ≥ 99.9% D)

  • High-precision analytical balance (readable to 0.01 mg)

  • NMR Spectrometer (≥ 400 MHz recommended)

Step-by-Step Methodology:

  • Sample Preparation (Perform in triplicate for precision assessment):

    • Precisely weigh approximately 15-20 mg of the analyte into a clean, dry vial. Record the mass to four decimal places (manalyte).

    • Precisely weigh approximately 8-10 mg of Maleic Acid (IS) into the same vial. Record the mass to four decimal places (mIS).

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Vortex the vial thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the IS. Incomplete dissolution is a major source of error.[8]

    • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

    • Lock and shim the instrument on the DMSO-d₆ signal.

    • Determine T1 values: Use an inversion-recovery pulse sequence to measure the T1 relaxation times for the analyte signals and the IS signal. This is a critical step for method validation.

    • Set Acquisition Parameters:

      • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' or 'zg90' on Bruker systems).

      • Pulse Angle: 90°

      • Relaxation Delay (d1): Set to ≥ 5 times the longest measured T1 value. A default of 30-60 seconds is often a safe starting point if T1 cannot be measured.

      • Number of Scans (ns): Choose a sufficient number to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated. Typically 16 or 32 scans.

      • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

    • Acquire the ¹H NMR spectrum.

  • Data Processing & Purity Calculation:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the signals:

      • Integrate the well-resolved singlet from the two olefinic protons of Maleic Acid (IS) at ~6.3 ppm. Set this integral value as the reference. (IIS, NIS = 2).

      • Integrate a well-resolved, non-overlapping signal from the analyte. Based on quinoline structures, the proton at the C2 position often appears as a downfield singlet. Let's assume this signal at ~8.9 ppm is suitable. (Ianalyte, Nanalyte = 1).

    • Calculate the Purity: Use the master equation with the recorded masses and known molecular weights (Analyte: 273.16 g/mol ; Maleic Acid: 116.07 g/mol ).

Visualization of the qNMR Workflow

The entire process, from planning to result, can be visualized as a systematic workflow.

qNMR_Workflow cluster_prep Part 1: Preparation & Planning cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation plan Method Planning - Select Solvent (DMSO-d6) - Select IS (Maleic Acid) weigh Precise Weighing - Analyte (m_analyte) - Internal Standard (m_IS) plan->weigh dissolve Homogenous Dissolution - Add Solvent - Vortex Thoroughly weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup - Lock, Shim, Tune transfer->setup t1 T1 Measurement (Inversion-Recovery) setup->t1 params Set qNMR Parameters - d1 >= 5*T1 - 90° Pulse - ns for S/N > 250 t1->params acquire Acquire Spectrum params->acquire process Spectrum Processing - Phasing - Baseline Correction acquire->process integrate Signal Integration - Integrate Analyte Peak - Integrate IS Peak process->integrate calculate Purity Calculation (Using Master Equation) integrate->calculate caption Figure 1: Standard workflow for qNMR purity determination.

Caption: Figure 1: Standard workflow for qNMR purity determination.

Comparative Analysis: NMR vs. Orthogonal Methods

No single analytical technique can reveal everything. A robust purity validation strategy relies on "orthogonal methods"—independent techniques that measure the same attribute through different physical principles.[10] This cross-verification provides a much higher degree of confidence in the final purity value.[11]

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Detection is commonly done by UV absorbance.

  • Strengths:

    • High Sensitivity: Excellent for detecting trace-level impurities, often at ppm levels.

    • High Resolution: Superior ability to separate closely related compounds, such as isomers.

  • Weaknesses (in the context of absolute purity):

    • Relative Quantification: HPLC is inherently a relative technique. To quantify an impurity, a reference standard for that specific impurity is required. Without it, purity is often reported as "% area," which assumes all compounds (API and impurities) have the identical response factor (UV extinction coefficient at the chosen wavelength). This is rarely true and can lead to significant errors.

    • "Invisible" Impurities: It will not detect impurities that lack a UV chromophore, are non-eluting, or co-elute with the main peak.[11] It also fails to detect non-volatile buffer salts, inorganic impurities, and residual solvents.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Combines the separation power of HPLC with the mass-resolving power of a mass spectrometer.

  • Strengths:

    • Impurity Identification: Provides the molecular weight of impurities, which is invaluable for their structural elucidation.

    • Extreme Sensitivity: Can detect minute traces of compounds.

  • Weaknesses:

    • Not Inherently Quantitative: Ionization efficiency can vary dramatically between different compounds, making it difficult to relate signal intensity directly to concentration without specific standards.

    • Matrix Effects: The presence of other components can suppress or enhance the ionization of the analyte, complicating quantification.

Elemental Analysis (CHN)
  • Principle: Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂, which are then quantified.

  • Strengths:

    • Measures Bulk Purity: Provides the elemental composition of the bulk material.

  • Weaknesses:

    • Insensitive to Organic Impurities: Cannot distinguish between the API and an impurity with a similar elemental composition (e.g., an isomer).[11]

    • Requires Significant Sample: Typically requires several milligrams of material.

    • Hygroscopicity Issues: Undetected water or solvent residues can significantly skew the results.[11]

Summary Comparison Table
ParameterqNMR HPLC-UV LC-MS Elemental Analysis
Principle Molar ratio via nuclear propertiesDifferential partitioningMass-to-charge ratioElemental composition
Quantification Absolute (Primary) Relative (requires standards)Relative (ionization dependent)Absolute (for elements)
Specificity High (structure-specific)High (separation-based)High (mass-based)Low (element-based)
Impurity Detection Detects all proton-bearing speciesDetects UV-active, eluting speciesDetects ionizable speciesInsensitive to organic impurities
Solvent/Water Directly observed & quantifiable Generally not detectedNot detectedSkews results if unknown
Sample Prep Simple (weigh, dissolve)Moderate (filtration, mobile phase prep)ModerateSimple
Destructive? No YesYesYes
Throughput ModerateHighHighLow

An Integrated Approach to Purity Validation

The most trustworthy validation strategy leverages the strengths of each technique in a complementary fashion. NMR and HPLC, when used together, provide a powerful, cross-referenced approach to purity.[10]

Integrated_Approach cluster_primary Primary & Absolute Methods cluster_orthogonal Orthogonal & Complementary Methods API API Sample qNMR qNMR Purity Assay - Absolute Purity (% w/w) - Structure Confirmation - Solvent/Water Content API->qNMR HPLC HPLC-UV - Detects Trace Impurities - Resolves Isomers - Purity by % Area API->HPLC CHN Elemental Analysis - Confirms Elemental Composition API->CHN Final Final Certified Purity Profile qNMR->Final LCMS LC-MS - Impurity MW Identification HPLC->LCMS Peak ID HPLC->Final LCMS->Final CHN->Final caption Figure 2: An integrated workflow for comprehensive API purity validation.

Caption: Figure 2: An integrated workflow for comprehensive API purity validation.

In this workflow, qNMR establishes the absolute mass purity of the main organic component and confirms its identity. Simultaneously, HPLC provides a high-sensitivity profile of related impurities. If HPLC shows an impurity at 0.15%, LC-MS can identify its molecular weight, and qNMR can then be used to quantify it if a signal is resolved. This synergy provides a complete and defensible purity profile that meets stringent regulatory expectations.[1]

Conclusion: The Authoritative Voice of qNMR

For the purity validation of high-value pharmaceutical intermediates like this compound, relying on a single, relative technique is insufficient. Quantitative NMR spectroscopy provides an unparalleled combination of structural confirmation and absolute, direct quantification in a single, non-destructive experiment.[5][6] It is a primary analytical method that is orthogonal to chromatography, allowing it to see what HPLC cannot, such as residual solvents and inorganic impurities.[11]

By integrating qNMR as the central, anchoring analysis and complementing it with high-sensitivity chromatographic methods, researchers and drug development professionals can achieve a truly comprehensive, robust, and unimpeachable understanding of their compound's purity. This rigorous, multi-faceted approach ensures data integrity from the bench to the clinic, ultimately safeguarding the quality and safety of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the identification of a potent "hit" against a primary biological target is merely the first step of a long journey. The quinoline core, a privileged scaffold in medicinal chemistry, has given rise to compounds with a vast array of biological activities, from anticancer to antimicrobial effects[1][2]. The compound 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a member of this versatile class, serving as a valuable intermediate in the synthesis of bioactive molecules[3]. Its structure, featuring a quinoline-3-carboxylic acid backbone, suggests potential activity against targets like protein kinases[4] and dihydroorotate dehydrogenase (DHODH)[5].

However, the very features that make this scaffold so effective—its rigid structure and hydrogen bonding capabilities—also create the potential for interactions with numerous off-target proteins. The addition of a trifluoromethoxy group further modulates its physicochemical properties, enhancing metabolic stability and lipophilicity, which can influence its binding selectivity and pharmacokinetic profile[6].

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of this compound. Moving beyond simple potency measurements, we will explore a multi-tiered strategy designed to build a detailed selectivity profile, identify potential liabilities, and de-risk its progression as a chemical probe or therapeutic lead. The core principle of this guide is that a thorough understanding of a compound's off-target interactions is not an obstacle, but a critical component of successful and efficient drug development[7].

The Rationale for a Tiered Profiling Strategy

A front-loaded, comprehensive screening approach is more efficient than discovering off-target effects in late-stage preclinical or clinical development, which can lead to costly failures[8]. Our proposed strategy is built on a logical progression from confirming on-target activity to mapping broad cross-reactivity and assessing general cellular health. This tiered approach allows for decision-making at each stage, ensuring that resources are invested wisely.

G cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: Broad Selectivity Profiling cluster_2 Tier 3: Cellular Impact Assessment cluster_3 Decision Gate Compound Test Compound: 4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid PrimaryAssay Primary Target Assay (e.g., DHODH, Kinase) Determine Potency (IC₅₀/Kᵢ) Compound->PrimaryAssay Confirm On-Target Activity KinasePanel Kinome Panel Screen (~50-400 kinases) Identify Off-Target Kinases PrimaryAssay->KinasePanel High Potency Confirmed GPCRPanel GPCR Panel Screen (Binding & Functional) Identify Off-Target GPCRs PrimaryAssay->GPCRPanel CytotoxicityPanel Cytotoxicity Assays (Multiple Cell Lines) Assess General vs. Specific Toxicity PrimaryAssay->CytotoxicityPanel Parallel Assessment Decision Analyze Selectivity Profile - Calculate Selectivity Score - Correlate Off-Targets with Cytotoxicity - Proceed, Optimize, or Terminate? KinasePanel->Decision Profile Generated GPCRPanel->Decision CytotoxicityPanel->Decision Toxicity Profile Generated

Caption: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Primary Target Engagement and Potency

Causality: Before assessing what a compound shouldn't do, it is imperative to confirm it does what it should. The quinoline-3-carboxylic acid moiety is a known pharmacophore for inhibitors of DHODH[5]. Therefore, a logical starting point is to determine the potency of this compound against this target.

Experimental Approach: A biochemical assay measuring the enzymatic activity of recombinant human DHODH is the gold standard.

Hypothetical Data Presentation: The initial potency of the test compound should be compared against a known, selective inhibitor of the same target class, such as Brequinar for DHODH.

CompoundTargetIC₅₀ (nM)
This compound hDHODH 25.5 ± 2.1
Brequinar (Control)hDHODH15.0 ± 1.5

Tier 2: Broad Cross-Reactivity Profiling

With on-target potency established, the next critical step is to survey the broader landscape of potential off-targets. The goal is to identify unintended interactions that could lead to side effects or confound experimental results.

Kinase Panel Screening

Causality: The quinoline scaffold is present in numerous approved and experimental kinase inhibitors. The ATP-binding site of kinases represents a potential liability for many heterocyclic compounds. Therefore, screening against a broad panel of kinases is essential to ensure selectivity[9]. A comprehensive panel provides a "fingerprint" of the compound's kinome-wide activity[10][11].

Experimental Approach: A radiometric activity assay is often considered the gold standard due to its direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes[11]. Alternatively, binding assays can provide quantitative data on the interaction of the compound with the kinase ATP-binding site[12].

Hypothetical Data Presentation: Data is typically presented as "% Inhibition" at a fixed concentration (e.g., 1 µM or 10 µM). Hits are then followed up with full dose-response curves to determine IC₅₀ values.

Kinase Target% Inhibition @ 1 µMIC₅₀ (µM)
Primary Target (Hypothetical) 98% 0.025
CK265%1.2
PIM152%3.5
SRC15%> 10
VEGFR28%> 10
... (400+ other kinases)<10%> 10
GPCR Panel Screening

Causality: G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are targets for over a third of all approved drugs[13][14]. Unintended modulation of GPCR signaling is a common source of adverse drug effects. Profiling against a panel of representative GPCRs is a critical step in safety pharmacology[15][16][17].

Experimental Approach: A combination of binding and functional assays provides the most comprehensive picture. Radioligand binding assays assess the direct interaction of the compound with the receptor, while functional assays (e.g., measuring cAMP or calcium flux) determine if this binding translates into a cellular response[15][16].

Hypothetical Data Presentation: Initial screening is performed at a single high concentration to identify potential interactions.

GPCR TargetAssay Type% Inhibition/Activation @ 10 µM
Adenosine A₁Binding8%
Adrenergic α₂ₐBinding12%
Dopamine D₂Binding6%
Serotonin 5-HT₂ₐFunctional (Ca²⁺ Flux)9%
... (40+ other receptors)Binding / Functional<15%

Tier 3: Cellular Impact and Cytotoxicity Profiling

Causality: It is crucial to distinguish between growth inhibition caused by specific on-target activity and that caused by general cytotoxicity. A compound that is broadly toxic to all cells has limited therapeutic or experimental utility[18][19]. Profiling against a panel of cell lines from different tissue origins can reveal cell-type-specific effects and provide an early indication of the therapeutic window[20][21].

Experimental Approach: Cell viability assays, such as those measuring ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT), are robust methods for assessing cytotoxicity in a high-throughput format[18][19].

Hypothetical Data Presentation: Comparing the GI₅₀ (concentration for 50% growth inhibition) across various cell lines helps to build a cytotoxicity profile.

Cell LineTissue of OriginGI₅₀ (µM)
A549Lung Carcinoma0.5
PC-3Prostate Cancer0.8
MCF7Breast Cancer1.1
HEK293Embryonic Kidney (Non-cancerous)> 20
HepG2Hepatocellular Carcinoma> 20

Data Interpretation: Quantifying Selectivity

A qualitative review of screening data is useful, but quantitative metrics are needed for objective comparison between compounds[22]. The Selectivity Score and Entropy Score are two such metrics.

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested[23]. A lower score indicates higher selectivity.

  • Entropy Score: This metric considers the potency against all targets, providing a more nuanced view of the selectivity profile. A low entropy score signifies that the compound's inhibitory activity is concentrated on a few targets, indicating high selectivity[23][24].

Based on the hypothetical data, this compound shows high potency for its primary target, moderate off-target activity against two kinases (CK2, PIM1) in the low micromolar range, and minimal activity against a broad GPCR panel. The cytotoxicity data suggests selectivity for cancer cell lines over non-cancerous lines, with a favorable therapeutic window. This profile suggests the compound is a promising lead but may require further optimization to mitigate the off-target kinase activity.

Detailed Experimental Protocols

Protocol 1: Kinase Activity Assay (Radiometric Filter Binding - HotSpot℠)

Principle: This assay directly measures the transfer of a radiolabeled phosphate from ³³P-γ-ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is captured on a filter membrane, while unreacted ATP is washed away. The radioactivity on the filter is proportional to kinase activity[11].

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mix containing reaction buffer, the specific peptide substrate, and cofactors (e.g., MgCl₂, MnCl₂).

  • Compound Addition: Add this compound from a 10-point, 3-fold serial dilution series in DMSO. Include positive control (no inhibitor) and negative control (no enzyme) wells.

  • Enzyme Addition: Add the specific kinase to all wells except the negative control.

  • Initiation: Start the reaction by adding ³³P-γ-ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination & Capture: Spot the reaction mixture onto a filtermat. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to controls and fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells[21].

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the GI₅₀ value.

Conclusion and Forward Look

This guide outlines a rigorous, tiered strategy for characterizing the cross-reactivity of this compound. By systematically evaluating on-target potency, broad selectivity across major target families, and overall cellular impact, researchers can build a comprehensive profile of this compound. This data-driven approach is fundamental to making informed decisions, whether the goal is to optimize a lead candidate by designing out unwanted activities or to select the most appropriate chemical tool for validating a biological hypothesis. A compound is defined not only by the targets it hits but also, and just as importantly, by the targets it spares.

References

A Head-to-Head Comparison of Novel Quinoline Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, yielding a plethora of clinically significant drugs. From the historical success of antimalarials like chloroquine to the broad-spectrum efficacy of fluoroquinolone antibiotics, this privileged structure continues to be a fertile ground for the discovery of novel therapeutic agents. For researchers and drug development professionals, staying abreast of the latest advancements and understanding the comparative performance of emerging quinoline-based inhibitors is paramount. This guide provides an in-depth, head-to-head comparison of novel quinoline inhibitors across key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Resurgence of Quinolines: Beyond Traditional Applications

While historically significant in infectious diseases, the versatility of the quinoline ring has enabled its exploration in a wide array of pathologies. Modern synthetic methodologies have allowed for fine-tuning of the quinoline core, leading to derivatives with potent and selective inhibitory activities against a diverse range of molecular targets. This guide will focus on the comparative analysis of novel quinoline inhibitors in the following key areas:

  • Antibacterial Agents: Targeting multidrug-resistant pathogens.

  • Antimalarial Agents: Combating drug-resistant Plasmodium falciparum.

  • Anticancer Agents: Inhibiting various cancer cell lines and key oncogenic pathways.

  • Antiviral Agents: A focus on emerging threats like SARS-CoV-2.

  • Neuroprotective Agents: Modulating pathways in neurodegenerative diseases.

This guide is structured to provide a clear and objective comparison, empowering researchers to make informed decisions in their drug discovery and development endeavors.

I. Novel Quinoline Antibacterial Agents: A Comparative Analysis

The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains. Novel quinoline derivatives, particularly quinoline-2-one and quinoline-oxadiazole hybrids, have shown promise in this area.[1][2]

Comparative In Vitro Efficacy (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table provides a comparative summary of the MIC values for several novel quinoline derivatives against clinically relevant Gram-positive and Gram-negative bacteria.

Compound Target Organism MIC (µg/mL) Reference Antibiotic MIC (µg/mL) Reference
Quinoline-2-one derivative (6c) Staphylococcus aureus (MRSA)0.75Daptomycin0.50[1]
Enterococcus faecalis (VRE)0.75Daptomycin0.50[1]
Staphylococcus epidermidis (MRSE)2.50Daptomycin1.0[1]
Quinoline-2-one derivative (6l) Staphylococcus aureus (MRSA)1.50Daptomycin0.50[1]
Enterococcus faecalis (VRE)1.50Daptomycin0.50[1]
Staphylococcus epidermidis (MRSE)3.0Daptomycin1.0[1]
Quinoline-oxadiazole hybrid (4e) E. coliNot specifiedCiprofloxacinNot specified[2]
Pyrazolylvinyl quinoline derivative (12d) Pseudomonas aeruginosa0.019 (MIC₅₀)Ciprofloxacin~0.5 - 4[3]

Insights from the Data:

The quinoline-2-one derivative 6c demonstrates potent activity against multidrug-resistant Gram-positive bacteria, with MIC values comparable to the standard-of-care antibiotic, daptomycin.[1] The addition of a second chlorine atom in derivative 6l leads to a slight decrease in activity.[1] The pyrazolylvinyl quinoline derivative 12d shows promising activity against the Gram-negative pathogen Pseudomonas aeruginosa.[3]

Mechanism of Action: Beyond DNA Gyrase

While traditional fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, some novel quinoline derivatives exhibit different mechanisms.[2][4] For instance, certain quinoline-2-one derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[1] This diversification of targets is crucial for overcoming existing resistance mechanisms.

II. The Next Generation of Antimalarial Quinolines

The emergence of drug-resistant Plasmodium falciparum strains has revitalized research into new antimalarial agents. Novel quinoline derivatives, including hybrids and 4-aminoquinoline analogues, are at the forefront of this effort.[5][6]

Comparative In Vitro and In Vivo Efficacy

The following table summarizes the efficacy of novel antimalarial quinolines from various studies.

Compound Assay Type Target/Model Efficacy (IC50/EC50 or % Inhibition) Reference Compound Efficacy Reference
Quinoline-4-carboxamide (DDD107498) In vivoP. berghei mouse modelED90 < 1 mg/kg (oral)--[7]
4-Aminoquinoline-pyrimidine hybrid In vivoP. yoelii (N-67, resistant)70.45% inhibition (day 4)Chloroquine-[6]
Quinoline-sulfonamide hybrid In vitroP. falciparum (K1, resistant)IC50 = 0.36 µM--[6]
Tetrahydropyridine-appended 8-aminoquinoline (40c) In vitroP. falciparum (RKL-9, resistant)EC50 = 5.69 µMChloroquine-[8]

Key Observations:

The quinoline-4-carboxamide derivative DDD107498 exhibits exceptional in vivo potency in a mouse model of malaria, with an ED90 of less than 1 mg/kg when administered orally.[7] Hybrid molecules, such as the 4-aminoquinoline-pyrimidine and quinoline-sulfonamide derivatives, demonstrate significant activity against chloroquine-resistant strains.[6] The novel 8-aminoquinoline derivative 40c also shows promising activity against a resistant strain.[8]

Novel Mechanisms to Combat Resistance

A significant advantage of some novel antimalarial quinolines is their unique mechanism of action. For example, DDD107498 has been shown to inhibit the translation elongation factor 2 (PfEF2), a novel target in malaria chemotherapy.[7] This differentiation from traditional quinolines that interfere with heme detoxification is a critical strategy to circumvent existing resistance.

III. Quinolines in Oncology: A Multifaceted Approach

Quinoline derivatives have emerged as a versatile scaffold for the development of anticancer agents, targeting various hallmarks of cancer.[9] Their mechanisms of action are diverse, ranging from inhibition of protein kinases to induction of apoptosis and cell cycle arrest.[10][11]

Comparative Antiproliferative Activity

The following table presents a head-to-head comparison of the in vitro anticancer activity (IC50) of several novel quinoline derivatives against different cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Reference
Quinoline-amidrazone hybrid (10d) Lung (A549)43.1DoxorubicinNot specified[11]
Quinoline-amidrazone hybrid (10g) Breast (MCF-7)59.1DoxorubicinNot specified[11]
Quinoline-chalcone derivative (12e) Gastric (MGC-803)1.38--[12]
Quinoline-based EGFR/HER-2 inhibitor (VII) EGFR enzyme0.12 ± 0.05Erlotinib0.032 ± 0.002[13]
Quinoline-based tubulin inhibitor (4c) Non-small cell lung (NCI-H226)Not specified (GI% = 79.88)--[14]

Analysis of Anticancer Potential:

The data highlights the broad applicability of quinoline derivatives in oncology. The quinoline-amidrazone hybrids show activity against lung and breast cancer cell lines.[11] The quinoline-chalcone derivative 12e is particularly potent against a gastric cancer cell line.[12] Furthermore, quinoline-based compounds have been successfully designed as inhibitors of specific oncogenic targets like EGFR/HER-2 and tubulin.[13][14]

Targeting Key Signaling Pathways

The anticancer effects of quinoline derivatives are often mediated by their interaction with critical signaling pathways. For instance, some derivatives act as potent inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are frequently overexpressed in various cancers.[13] Others disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]

Signaling Pathway of EGFR/HER-2 Inhibition by Quinoline Derivatives

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR/HER-2 EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline_Inhibitor Novel Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of EGFR/HER-2 signaling by novel quinoline inhibitors.

IV. Quinolines as Antiviral Therapeutics

The COVID-19 pandemic has spurred the search for novel antiviral agents. Quinoline derivatives have been investigated for their potential to inhibit SARS-CoV-2, with some compounds targeting the papain-like protease (PLpro), an essential enzyme for viral replication.[15][16]

Comparative Anti-SARS-CoV-2 Activity
Compound Cell Line EC50 (µM) Reference Compound EC50 (µM) Reference
Jun13296 (PLpro inhibitor) In vivo (mouse model)Potent antiviral and anti-inflammatory effectsJun12682Less potent[15]
Quinoline-morpholine hybrid (1) Vero 76 cells1.5 ± 1.0Chloroquine3.1 ± 2.7[17]
Quinoline-morpholine hybrid (2) Caco-2 cells5.9 ± 3.2Chloroquine12.7 ± 18.7[17]
Quinoline derivative (I-13e) Cell-based RdRp assayStrong inhibition--[18]

Promising Antiviral Candidates:

The quinoline-based PLpro inhibitor Jun13296 has demonstrated significant in vivo efficacy in a mouse model of SARS-CoV-2 infection, showcasing both antiviral and anti-inflammatory properties.[15] In vitro studies on quinoline-morpholine hybrids have also revealed potent anti-SARS-CoV-2 activity, with EC50 values in the low micromolar range.[17] Furthermore, some quinoline derivatives have been identified as inhibitors of the viral RNA-dependent RNA polymerase (RdRp).[18]

V. Neuroprotective Potential of Quinolines

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein aggregation, oxidative stress, and metal ion dyshomeostasis. The multifaceted nature of quinoline derivatives, particularly 8-hydroxyquinolines, makes them attractive candidates for neuroprotection.[19][20]

Comparative Efficacy in Neurodegenerative Models
Compound Disease Model Key Findings Reference
Clioquinol (8-hydroxyquinoline derivative) Transgenic Alzheimer's mouse modelReduced Aβ plaque burden by 49%, attenuated astrogliosis, reversed working memory impairment[19]
8-Hydroxyquinoline derivatives In vitro Aβ aggregation assayInhibited self-induced Aβ1-42 aggregation, possessed antioxidant and neuroprotective properties[19]
DHQ (quinoline derivative) Cerebral ischemia/reperfusion rat modelReduced neuronal damage[20]
HTHQ (quinoline derivative) In vitro Parkinson's model (MPP+ induced neurotoxicity)Protected against MPP+-induced cell death[20]

Multi-Targeting Neuroprotective Strategy:

The therapeutic potential of 8-hydroxyquinoline derivatives like clioquinol stems from their ability to chelate and redistribute metal ions (copper, zinc, iron) that are involved in amyloid-beta (Aβ) plaque formation and oxidative stress.[19] Other quinoline derivatives have demonstrated neuroprotective effects in models of stroke and Parkinson's disease, highlighting their broad applicability in neurology.[20]

Mechanism of Clioquinol in Neurodegeneration

Clioquinol_Mechanism cluster_pathology Pathological Processes Clioquinol Clioquinol (8-Hydroxyquinoline derivative) Metal_Ions Metal Ion Dyshomeostasis (Cu, Zn, Fe) Clioquinol->Metal_Ions Chelation & Redistribution Neuroprotection Neuroprotection Clioquinol->Neuroprotection Protein_Aggregation Protein Aggregation (e.g., Aβ plaques) Metal_Ions->Protein_Aggregation Promotes Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress Catalyzes Protein_Aggregation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Multi-target mechanism of clioquinol in neurodegenerative diseases.

VI. Experimental Protocols: A Guide to Reproducibility

To ensure the validity and comparability of experimental data, standardized protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the efficacy of novel quinoline inhibitors.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for assessing the in vitro antibacterial activity of a compound.[3][4]

1. Preparation of Materials:

  • Test Compound (Quinoline Derivative): Prepare a stock solution in a suitable solvent (e.g., DMSO).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Microorganism: A fresh, pure culture of the test bacterium.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
  • Suspend the colonies in saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Microtiter Plate Preparation (Serial Dilution):

  • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
  • Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate. Discard 100 µL from the last column.
  • Include a growth control (no compound) and a sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow for Broth Microdilution Susceptibility Test

Broth_Microdilution Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Quinoline Derivative in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for the broth microdilution susceptibility test.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

1. Cell Seeding:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the quinoline derivative in complete cell culture medium. The final solvent concentration should be non-toxic (e.g., <0.5% DMSO).
  • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations.
  • Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition and Solubilization:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Reading:

  • Read the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral activity of a compound.

1. Cell Seeding:

  • Seed host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluency.

2. Infection and Treatment:

  • Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.
  • Infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.
  • Remove the virus inoculum and add an overlay medium containing the test compound.

3. Incubation:

  • Incubate the plates for 2-3 days until viral plaques are visible.

4. Plaque Staining and Counting:

  • Fix the cells with formaldehyde and stain with crystal violet.
  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction compared to the untreated virus control.
  • Determine the EC50 value (the concentration that reduces the plaque number by 50%).

VII. Conclusion and Future Directions

The quinoline scaffold remains a highly valuable framework in modern drug discovery. The novel inhibitors discussed in this guide demonstrate significant potential across a range of therapeutic areas, often with improved efficacy, novel mechanisms of action, and the ability to overcome existing drug resistance. The head-to-head comparisons presented herein, supported by detailed experimental protocols, provide a valuable resource for researchers in the field.

Future research should continue to focus on:

  • Structure-Activity Relationship (SAR) studies to further optimize the potency and selectivity of novel quinoline derivatives.

  • Exploration of novel molecular targets to expand the therapeutic applications of this versatile scaffold.

  • In-depth mechanistic studies to fully elucidate the modes of action of these promising compounds.

  • Preclinical and clinical development of the most promising candidates to translate these findings into tangible therapeutic benefits for patients.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full potential of quinoline-based inhibitors in the ongoing battle against a multitude of diseases.

References

A Senior Application Scientist's Guide to Benchmarking 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: A Strategic Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid emerges from this lineage, presenting a unique combination of structural motifs: a 4-hydroxyquinoline-3-carboxylic acid core known for its potential in enzyme inhibition and metal chelation, and a trifluoromethoxy substituent which can enhance metabolic stability and cell permeability.[1][4] While direct biological data for this specific molecule is sparse in public literature, its structural similarity to known inhibitors, particularly in the anticancer domain, provides a strong rationale for its systematic evaluation.

This guide moves beyond a simple data sheet, providing a comprehensive strategic framework for researchers to benchmark this compound. We will establish a primary hypothesis based on its structural class—inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis—and outline a tiered experimental plan to rigorously test this hypothesis against established clinical benchmarks.[5] This document serves as a blueprint for drug development professionals, explaining not just the what but the why behind each experimental choice, ensuring a robust and self-validating preclinical assessment.

The Scientific Rationale: Deconstructing the Molecule

The therapeutic potential of our subject molecule can be inferred from its constituent parts. The quinoline-3-carboxylic acid scaffold is crucial for the biological activity of many compounds, often acting as a pharmacophore that interacts with enzyme active sites.[2] The 4-hydroxy (or 4-oxo tautomer) and 3-carboxyl groups, in close proximity, can form a bidentate chelation site for metal ions within metalloenzymes or establish critical hydrogen bond interactions with amino acid residues, such as the salt bridge formed by Brequinar's carboxylate group with Arginine 136 in the DHODH binding pocket.[1][5]

Furthermore, the trifluoromethoxy group at the 6-position is a key modification. Unlike the more common trifluoromethyl group, the trifluoromethoxy moiety offers similar electron-withdrawing properties while being more lipophilic, potentially enhancing membrane permeability and oral bioavailability. This substituent is valued for increasing chemical stability and modifying the compound's electronic profile, making it a valuable building block in the synthesis of bioactive molecules.[4]

Based on these features, a primary hypothesis is that This compound functions as an inhibitor of human Dihydroorotate Dehydrogenase (DHODH) , a validated target for cancer and autoimmune disorders.[5]

Benchmark Selection: Choosing the Right Comparators

A robust benchmarking study requires comparison against well-characterized drugs acting through the same proposed mechanism.

  • Primary Benchmark (Mechanism-Specific):

    • Brequinar (NSC 339768): A potent, non-covalent inhibitor of DHODH with a quinoline-4-carboxylic acid core.[5][6] It serves as the quintessential comparator for novel DHODH inhibitors, providing a high bar for potency and a clear mechanistic analogue.

  • Secondary Benchmark (Clinical Relevance):

    • Teriflunomide: An immunomodulatory drug that also targets DHODH. While structurally different, it is a clinically approved agent, making it a relevant benchmark for potential therapeutic translation.

  • Tertiary Benchmark (Broad-Spectrum Cytotoxicity):

    • Doxorubicin: A standard-of-care cytotoxic agent used in a wide range of cancers. Including Doxorubicin helps differentiate between targeted antiproliferative effects (from DHODH inhibition) and general, non-specific cytotoxicity.

A Tiered Experimental Blueprint for Comparative Analysis

This section details the core protocols required to systematically evaluate our compound of interest against the selected benchmarks. The workflow is designed to first validate the proposed mechanism of action and then assess its impact in a cellular context.

Logical Workflow for Compound Evaluation

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Efficacy A Compound Acquisition (4-Hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylic acid) B DHODH Enzymatic Inhibition Assay A->B Test Compound C Data: Calculate IC50 vs. Brequinar B->C D Cell Viability Assay (MTT) (e.g., HCT-116, MIA PaCa-2) C->D Proceed if IC50 is promising E Data: Calculate GI50 vs. Brequinar & Doxorubicin D->E F Pyrimidine Rescue Assay D->F E->F Investigate hits G Confirmation of On-Target Effect F->G

Caption: A tiered experimental workflow for benchmarking the target compound.

Protocol 1: DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of recombinant human DHODH. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in de novo pyrimidine synthesis.[5]

Methodology:

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), 2,6-dichloroindophenol (DCIP) (electron acceptor), Coenzyme Q10, reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound, Brequinar, and Teriflunomide in DMSO. Create a series of 2-fold dilutions to generate a 10-point dose-response curve.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO as a vehicle control).

    • Add 178 µL of reaction buffer containing DHODH enzyme, DCIP, and CoQ10.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of the substrate, dihydroorotate.

  • Data Acquisition: Immediately measure the decrease in absorbance of DCIP at 600 nm over 10-15 minutes using a plate reader. The rate of reaction is proportional to the slope of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Explained: This cell-free assay isolates the interaction between the compound and its putative enzyme target. A low IC50 value relative to Brequinar would provide strong, direct evidence of target engagement, validating the primary hypothesis before committing to more complex cellular experiments.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the compound's ability to reduce the metabolic activity of cancer cells, which serves as a proxy for cytotoxicity or growth inhibition.[7] We select cell lines known to be sensitive to DHODH inhibition, such as HCT-116 (colon cancer), and a less sensitive line as a comparator.[5]

Methodology:

  • Cell Culture: Culture HCT-116 and MIA PaCa-2 cells in appropriate media (e.g., McCoy's 5A for HCT-116, DMEM for MIA PaCa-2) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point dose-response curve of the test compound and the selected benchmarks (Brequinar, Doxorubicin). Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percent viability against the log of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary and Pathway Visualization

The ultimate goal is to populate a comparative data table to clearly benchmark the performance of this compound.

Table 1: Hypothetical Benchmarking Data

CompoundTargetDHODH IC50 (nM)HCT-116 GI50 (nM)MIA PaCa-2 GI50 (nM)
Test Compound DHODH[Experimental Value][Experimental Value][Experimental Value]
Brequinar DHODH15 ± 325 ± 5250 ± 30
Teriflunomide DHODH1,200 ± 15015,000 ± 2,000> 50,000
Doxorubicin Topo IIN/A50 ± 1080 ± 15

Note: Values for benchmarks are representative and should be determined concurrently with the test compound under identical experimental conditions.

The DHODH Pathway: The Site of Action

Understanding where the compound acts is critical. DHODH is the fourth enzyme in the six-step de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making it an attractive therapeutic target.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitor Action Carbamoyl_Phosphate Carbamoyl Phosphate + L-Aspartate CAA Carbamoyl Aspartate Carbamoyl_Phosphate->CAA ATCase DHO Dihydroorotate CAA->DHO DHOase Orotate Orotate DHO->Orotate DHODH OMP OMP Orotate->OMP OPRTase UMP UMP OMP->UMP OMPDC Nucleotides UTP, CTP (for RNA/DNA Synthesis) UMP->Nucleotides Kinases Test_Compound Test Compound Test_Compound->DHO Inhibition Brequinar Brequinar Brequinar->DHO

Caption: Inhibition of the pyrimidine synthesis pathway by targeting DHODH.

Conclusion and Future Directions

This guide provides a hypothesis-driven framework for the initial preclinical evaluation of this compound. By focusing on a probable mechanism of action—DHODH inhibition—and employing rigorous, side-by-side comparisons with established drugs like Brequinar, researchers can efficiently determine the compound's potential. Positive results from this workflow, specifically potent DHODH inhibition translating to on-target cellular activity, would strongly justify advancing the molecule into further studies, including selectivity profiling against other dehydrogenases, pharmacokinetic analysis, and in vivo efficacy models. This strategic approach ensures that resources are directed toward a clear, scientifically-grounded path of investigation.

References

A Comparative Guide to the Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] In oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[2][3][4] These derivatives employ a diverse array of mechanisms to combat cancer, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation.[3][5][6][7][8]

This technical guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives across different cancer cell lines. We will delve into their mechanisms of action, present comparative experimental data, and provide a detailed protocol for assessing cytotoxicity, offering researchers, scientists, and drug development professionals a comprehensive resource for their work in this promising area of cancer research.

Mechanisms of Action: How Quinoline Derivatives Target Cancer Cells

The anticancer activity of quinoline derivatives is multifaceted, often involving the simultaneous disruption of several key cellular processes. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is through the induction of apoptosis.[6][9][10] This process of programmed cell death is a critical tumor suppression mechanism. Quinoline compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.[5][6] For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to the disruption of the mitochondrial membrane potential and subsequent cell death.[6][11]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many quinoline derivatives can interfere with the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M) and thereby preventing cancer cells from dividing.[5][7][10] For example, certain quinoline-chalcone hybrids have been found to arrest cell cycle progression in the S and G2/M phases.[5]

Inhibition of Key Signaling Pathways

The anticancer activity of quinoline derivatives is frequently linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells.

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][10][12] Several quinoline derivatives have been developed as potent inhibitors of this cascade.[1][5][13][14] By targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, these compounds can effectively block pro-survival signals and induce apoptosis in cancer cells.[12][13][14][15]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Cell Fixation (Trichloroacetic Acid) B->C D 4. Staining (Sulforhodamine B) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (565 nm) F->G

References

A Comparative Guide to the In Vitro Metabolic Stability of Trifluoromethoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately causing promising candidates to fail.[1] Medicinal chemists employ various strategies to mitigate these risks, one of the most effective being the strategic incorporation of fluorine-containing functional groups.

Among these, the trifluoromethoxy (-OCF3) group has gained significant prominence as a powerful tool for enhancing metabolic stability.[2][3] This guide provides an in-depth comparison of the metabolic stability of trifluoromethoxy-substituted compounds with relevant alternatives, supported by experimental data and detailed methodologies for in vitro assessment.

The Mechanistic Basis for -OCF3-Mediated Metabolic Stability

The utility of the trifluoromethoxy group stems from a unique combination of electronic and steric properties that render it and adjacent molecular positions less susceptible to enzymatic degradation. This contrasts sharply with its non-fluorinated analog, the methoxy group (-OCH3), which is often a primary site of metabolic attack.

  • Resistance to Oxidative Metabolism: The methoxy group is highly prone to oxidative O-demethylation by Cytochrome P450 (CYP) enzymes, a common and often rapid metabolic pathway.[4] The trifluoromethoxy group, however, is exceptionally resistant to this biotransformation. The powerful electron-withdrawing effect of the three fluorine atoms and the high strength of the carbon-fluorine bonds make the O-CF3 bond significantly more stable against enzymatic cleavage compared to the O-CH3 bond.[5][6]

  • Electronic Shielding: The strong electron-withdrawing nature of the -OCF3 group can deactivate an adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[2][4] This "metabolic shielding" can protect not just the substituent itself but also the broader molecular scaffold.

  • Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design.[7] While this property primarily influences membrane permeability and target binding, it also contributes to how the molecule is oriented within the active site of metabolizing enzymes, which can indirectly affect its stability.[5]

These characteristics make the trifluoromethoxy group a superior replacement for a metabolically labile methoxy group, effectively blocking a common metabolic "soft spot."[4][5]

Comparative In Vitro Performance: Blocking Metabolic Hotspots

The theoretical advantages of the -OCF3 group are consistently validated in in vitro experimental systems. When a metabolically vulnerable methyl or methoxy group is replaced with a trifluoromethyl or trifluoromethoxy group, a significant improvement in metabolic stability is observed.

A compelling case study on picornavirus inhibitors demonstrated this protective effect. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products. In stark contrast, the corresponding trifluoromethyl-substituted analog produced only two minor metabolites, showcasing a "global protective effect" against hepatic metabolism that extended beyond the site of substitution.[8] While this example uses a -CF3 group, the underlying principle of blocking oxidative metabolism is directly applicable and often even more pronounced with the -OCF3 group's resistance to O-dealkylation.

The following table summarizes the expected outcomes when comparing a trifluoromethoxy-substituted compound to its methoxy analog in a typical in vitro metabolic stability assay.

ParameterMethoxy (-OCH3) AnalogTrifluoromethoxy (-OCF3) AnalogRationale
In Vitro Half-Life (t½) ShorterLonger The -OCF3 group blocks a primary metabolic pathway (O-demethylation), reducing the rate of parent compound clearance.[5][9]
Intrinsic Clearance (CLᵢₙₜ) HigherLower Intrinsic clearance is a measure of the liver's metabolic capacity for the compound; blocking a major metabolic route lowers this value.[9]
Number of Metabolites Generally higherSignificantly reduced Preventing O-demethylation inhibits the formation of the primary metabolite and all subsequent downstream products.[8][9]

Designing In Vitro Metabolic Stability Studies: A Validating System

To experimentally determine these parameters, robust in vitro systems are essential. The choice of system depends on the specific questions being asked. The two most common and complementary models are liver microsomes and hepatocytes.[10][11]

  • Liver Microsomes: This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10] Microsomal stability assays are excellent for specifically assessing a compound's susceptibility to oxidative metabolism and are often used as a primary screen due to their cost-effectiveness and high throughput.[11][12]

  • Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[13][14] This allows for a more comprehensive assessment of a compound's metabolic fate, including conjugation pathways (e.g., glucuronidation, sulfation) that are absent in microsomes.[10][15]

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay, which forms the basis of a self-validating system when appropriate controls are included.

G cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase prep_reagents Prepare Reagents (Buffer, Cofactors, Microsomes) prep_compound Prepare Test Compound & Control Stocks pre_incubate Pre-incubate Microsomes & Test Compound prep_compound->pre_incubate initiate_rxn Initiate Reaction (Add NADPH Cofactor) pre_incubate->initiate_rxn time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->time_points terminate_rxn Terminate Reaction (Add Stop Solution) time_points->terminate_rxn process_sample Process Sample (Protein Precipitation) terminate_rxn->process_sample lcms_analysis LC-MS/MS Analysis (Quantify Parent Compound) process_sample->lcms_analysis data_analysis Data Analysis (Calculate t½, CLint) lcms_analysis->data_analysis

Caption: Workflow for an In Vitro Microsomal Stability Assay.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol describes a standard, self-validating method to determine the in vitro metabolic stability of a test compound.

1. Objective: To determine the rate of disappearance (metabolism) of a test compound upon incubation with human liver microsomes (HLMs) and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).[9]

2. Materials & Equipment:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compound and Positive Control Compounds (e.g., Testosterone, Verapamil - compounds with known metabolic profiles)

  • Phosphate Buffer (100 mM, pH 7.4)[12]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Stop Solution (e.g., ice-cold Acetonitrile with an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (set to 37°C)

  • Centrifuge (capable of handling 96-well plates)

  • LC-MS/MS system for quantitative analysis[17][18][19]

3. Experimental Procedure:

  • Step 1: Reagent Preparation

    • Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).[12] Keep on ice.

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).[12]

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.[9]

  • Step 2: Incubation Setup

    • In a 96-well plate, add the liver microsome solution to the designated wells.

    • Add the test compound working solution to the wells. Include "no-cofactor" control wells where the NADPH solution will be replaced with buffer to check for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[9]

  • Step 3: Reaction Initiation and Termination

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells (except the no-cofactor controls, to which buffer is added). The T=0 time point sample is taken immediately by adding stop solution.[9]

    • Incubate the plate at 37°C with shaking.

    • At subsequent designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding an equal volume of the ice-cold stop solution.[9]

  • Step 4: Sample Processing and Analysis

    • Once all time points are collected, seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound at each time point relative to the internal standard.[10][20]

4. Data Analysis:

  • Step 1: Calculate Percentage Remaining

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Step 2: Determine Elimination Rate Constant (k)

    • Plot the natural logarithm (ln) of the percentage of the parent drug remaining versus time.

    • The slope of the linear regression of this plot is equal to the negative elimination rate constant (-k).[9]

  • Step 3: Calculate In Vitro Half-Life (t½)

    • t½ = 0.693 / k

  • Step 4: Calculate Intrinsic Clearance (CLint)

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein in incubation)[14]

Conclusion

The strategic incorporation of a trifluoromethoxy group is a highly effective and validated strategy for enhancing the metabolic stability of drug candidates.[2][5] Its inherent resistance to oxidative metabolism, particularly O-demethylation, allows medicinal chemists to block known metabolic liabilities, thereby increasing a compound's half-life and improving its overall pharmacokinetic profile.[3][6] The in vitro assays detailed in this guide, particularly the liver microsomal stability assay, provide a robust and reliable framework for quantifying this metabolic advantage and making data-driven decisions in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Lipophilicity Measurement of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the physicochemical properties of a novel compound is paramount. Among these, lipophilicity stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide provides an in-depth comparison of methodologies for measuring the lipophilicity of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a quinoline derivative with potential therapeutic applications. While this specific molecule is used as our central example, the principles and techniques discussed are broadly applicable across medicinal chemistry.

Our discussion will navigate through the gold-standard shake-flask method, a high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique, and the role of in-silico predictions. This guide is structured to not only provide step-by-step protocols but also to instill a deeper understanding of the causality behind experimental choices, ensuring the generation of robust and reliable data.

The Significance of Lipophilicity for Quinolone Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial and anticancer agents.[1][2] The lipophilicity of such compounds, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs their ability to traverse cellular membranes and interact with biological targets.[3][4] For an ionizable molecule like this compound, which possesses both acidic (carboxylic acid and hydroxy group) and potentially basic (quinoline nitrogen) centers, the distinction between logP (for the neutral species) and logD (at a specific pH, considering all ionic forms) is crucial.[3][5] An optimal lipophilicity profile is often a delicate balance; too high, and the compound may suffer from poor aqueous solubility and high plasma protein binding, while too low a value can hinder membrane permeability.

Comparative Methodologies for Lipophilicity Determination

Herein, we compare three orthogonal approaches to assess the lipophilicity of our target compound.

Method Principle Throughput Sample Requirement Pros Cons
Shake-Flask Method Direct measurement of partitioning between n-octanol and water at equilibrium.[6][7][8]LowHighGold standard, direct measurement.[6]Labor-intensive, requires pure compound, potential for emulsion formation.[6]
RP-HPLC Method Correlation of retention time on a non-polar stationary phase with known logP/logD values of standards.[9][10][11]HighLowHigh throughput, suitable for impure samples and poorly soluble compounds.[9][11]Indirect method, requires calibration with standards.
Computational Prediction In-silico calculation based on the molecule's structure using fragmental or atomic contributions.[12][13][14][15]Very HighNoneInstantaneous, no physical sample needed, useful for virtual screening.[3]Accuracy varies depending on the algorithm and training set, may not be reliable for novel scaffolds.[16][17]

Method 1: The Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partitioning of a solute between two immiscible liquids, typically n-octanol and a buffered aqueous phase, to determine the logD. For ionizable compounds, the experiment is conducted at a specific pH, often 7.4 to mimic physiological conditions.[3][7]

Experimental Protocol
  • Preparation of Phases:

    • Pre-saturate n-octanol with an equal volume of pH 7.4 phosphate-buffered saline (PBS) by shaking vigorously for 24 hours.

    • Similarly, pre-saturate the pH 7.4 PBS with n-octanol.

    • Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

    • Spike a small volume of the compound's stock solution into the biphasic system to achieve a final concentration that is detectable in both phases.

    • Securely cap the vial and shake gently on a mechanical shaker for a defined period (e.g., 1-2 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation:

    • Centrifuge the vial at low speed to facilitate the complete separation of the two phases.[8]

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS.[5]

  • Calculation of logD:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log10 ( [Compound]octanol / [Compound]aqueous )

Workflow Diagram

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol with PBS (pH 7.4) start Add pre-saturated phases to vial prep1->start prep2 Pre-saturate PBS (pH 7.4) with n-octanol prep2->start add_cmpd Spike with compound stock solution start->add_cmpd shake Shake to reach equilibrium add_cmpd->shake centrifuge Centrifuge to separate phases shake->centrifuge quantify Quantify compound in each phase (LC-MS/MS) centrifuge->quantify calc Calculate logD quantify->calc

Caption: Workflow for the shake-flask logD determination.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput alternative for estimating lipophilicity.[11] This method is based on the principle that the retention time of a compound on a hydrophobic stationary phase (like C18) is correlated with its lipophilicity.[10][18] By calibrating the system with compounds of known logD values, the logD of an unknown compound can be determined.[19]

Experimental Protocol
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase A: Aqueous buffer (e.g., 1 M ammonium acetate) at the desired pH (e.g., 7.4).[10]

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Calibration Standards:

    • Prepare a set of 5-10 calibration standards with a range of known logD values at the experimental pH. These should ideally be structurally diverse.

  • Sample Preparation:

    • Prepare the test compound, this compound, and the calibration standards at a suitable concentration (e.g., 0.25 mM) in a 50:50 mixture of acetonitrile and water.[10]

    • A void time marker (e.g., uracil) is also prepared.[10]

  • Chromatographic Run:

    • Inject the void time marker, calibration standards, and the test compound onto the HPLC system.

    • Run a fast linear gradient (e.g., 5% to 95% B over 5 minutes).

  • Data Analysis:

    • Record the retention time (tR) for all injected samples.

    • Calculate the retention factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the retention time of the void marker.

    • Generate a calibration curve by plotting the known logD values of the standards against their calculated log k values.

    • Determine the log k of this compound and use the calibration curve to interpolate its logD value.

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare calibration standards inject Inject samples onto RP-HPLC system prep_standards->inject prep_sample Prepare test compound prep_sample->inject prep_void Prepare void marker prep_void->inject gradient Run fast gradient inject->gradient detect Record retention times (tR) gradient->detect calc_k Calculate retention factor (k) detect->calc_k calibrate Plot logD vs. log k for standards calc_k->calibrate interpolate Interpolate logD of test compound calibrate->interpolate

Caption: Workflow for the RP-HPLC based logD determination.

Method 3: In-Silico Computational Prediction

Computational tools provide an instantaneous prediction of logP based on the chemical structure. These methods are invaluable for early-stage drug discovery, where large numbers of virtual compounds are assessed. Various algorithms exist, often based on fragmental or atomic contributions derived from large experimental datasets.[13][14][15]

Procedure
  • Obtain the Chemical Structure:

    • The structure of this compound is represented by its SMILES string: OC(=O)c1cnc2ccc(OC(F)(F)F)cc2c1O.[20]

  • Select a Prediction Tool:

    • Numerous free and commercial software packages are available. Examples include:

      • ALOGPS[12]

      • Molinspiration[15]

      • ACD/Labs Percepta[13]

      • ChemAxon

  • Calculate logP:

    • Input the SMILES string or draw the structure in the software interface.

    • The software will automatically calculate the predicted logP value. It is good practice to consult multiple predictors to obtain a consensus value, as different algorithms can yield varying results.[17]

Logical Diagram

G structure Chemical Structure (SMILES/MOL file) predictor1 Predictor 1 (e.g., ALOGPS) structure->predictor1 predictor2 Predictor 2 (e.g., Molinspiration) structure->predictor2 predictor3 Predictor 3 (e.g., ACD/LogP) structure->predictor3 result1 Predicted logP 1 predictor1->result1 result2 Predicted logP 2 predictor2->result2 result3 Predicted logP 3 predictor3->result3 consensus Consensus Predicted logP result1->consensus result2->consensus result3->consensus

Caption: Logical process for obtaining a consensus predicted logP.

Comparative Data and Discussion

As no experimental data for this compound is publicly available, the following table presents hypothetical yet plausible data based on the structural features of the molecule and typical outcomes of each method. For comparison, data for a structurally related, well-characterized drug, Ciprofloxacin (a fluoroquinolone), is included.

Compound Method Predicted/Measured Value Notes
This compound Shake-Flask (logD at pH 7.4)2.85 ± 0.08Expected to be moderately lipophilic. The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy group.
RP-HPLC (logD at pH 7.4)2.91Generally shows good correlation with the shake-flask method.
Computational (Consensus cLogP)3.10Predictions can vary; a consensus value is often higher than experimental logD for acids at pH 7.4 due to ionization.
Ciprofloxacin (Reference) Shake-Flask (logD at pH 7.4)-0.98Known to be relatively hydrophilic at physiological pH.
RP-HPLC (logD at pH 7.4)-1.05Correlates well with the shake-flask method.
Computational (Consensus cLogP)-0.75In reasonable agreement with experimental values.

Note: Values for the target compound are hypothetical and for illustrative purposes.

Conclusion and Recommendations

For the definitive determination of the lipophilicity of this compound, the shake-flask method remains the gold standard and should be performed to obtain an accurate logD value at physiological pH.[6] However, for routine screening or when sample quantity is limited, the RP-HPLC method provides a rapid and reliable alternative .[9][11] Computational predictions are best utilized in the initial design phase to prioritize compounds for synthesis and further testing.[3] A comprehensive approach employing at least two of these methods will provide the most robust and trustworthy characterization of this important physicochemical property.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the proper disposal of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid (CAS No. 175203-86-8), a compound utilized in advanced research and drug development. Adherence to these protocols is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The information herein is based on the known hazards of this compound and established best practices for chemical waste management.

Understanding the Compound: Hazard Profile and Chemical Properties

This compound is a white solid organic compound with a molecular weight of 273.16 g/mol [1][2][3]. A critical aspect of its hazard profile is its classification as Acutely Toxic (Oral, Category 3), signified by the GHS06 pictogram and the signal word "Danger"[2]. This classification underscores the potential for significant adverse health effects if ingested.

PropertyValueSource(s)
CAS Number 175203-86-8[1]
Molecular Formula C₁₁H₆F₃NO₄[2][3]
Molecular Weight 273.16 g/mol [1][2][3]
Physical Form White Solid[1][2]
Hazard Classification Acute Toxicity 3 (Oral)[2]
Signal Word Danger[2]
Hazard Statement H301: Toxic if swallowed[2]

The presence of the trifluoromethoxy group also warrants special consideration due to the general persistence of organofluorine compounds in the environment[4][5]. Improper disposal can lead to the release of substances that are resistant to degradation and may have long-term ecological impacts[6][7][8].

Core Directive: The Disposal Workflow

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain. [9][10][11] The following workflow provides a systematic approach to its safe disposal.

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each step.

Step 1: Personal Protective Equipment (PPE) Before handling the waste material, it is mandatory to wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat[12]. This minimizes the risk of accidental exposure through skin contact or eye splash.

Step 2: Waste Identification and Segregation This compound is incompatible with strong oxidizing agents[12]. Ensure that waste this compound is not mixed with other waste streams, particularly those containing strong acids or bases[10].

Step 3: Waste Collection and Containerization Collect the solid waste in a designated, leak-proof container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended[12]. For residual amounts in original packaging, the entire container should be treated as hazardous waste.

Step 4: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The appropriate GHS hazard pictogram (skull and crossbones)[2]

  • An accumulation start date

Step 5: Spill Management In the event of a spill, the area should be evacuated. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container[11][12]. The spill area should then be thoroughly decontaminated.

Step 6: Temporary Storage Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials[12]. This area should be clearly marked as a hazardous waste accumulation point.

Step 7: Final Disposal Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12]. These certified handlers are equipped to transport and dispose of the chemical in a manner that complies with all local, state, and federal regulations, likely through high-temperature incineration.

Environmental Considerations and Causality

The trifluoromethoxy (-OCF₃) group on the quinoline structure contributes to the chemical's stability and, consequently, its environmental persistence[6]. Organofluorine compounds are known to be resistant to natural degradation processes. Some trifluoromethyl-containing compounds can degrade in the environment to form trifluoroacetic acid (TFA), a highly persistent and mobile substance[7][8]. While the specific degradation pathway of this compound is not fully elucidated in the provided search results, the potential for forming such persistent byproducts necessitates that it is destroyed via controlled, high-temperature incineration rather than being landfilled or released into the environment.

Logical Framework for Safe Handling and Disposal

The following diagram illustrates the decision-making process and logical relationships in the handling and disposal of this compound.

logical_framework compound This compound hazard_id Hazard Identification - Acute Oral Toxicity (Cat. 3) - Organofluorine Compound compound->hazard_id risk_assessment Risk Assessment - Ingestion Hazard - Environmental Persistence hazard_id->risk_assessment ppe_protocol PPE Protocol (Gloves, Goggles, Coat) risk_assessment->ppe_protocol handling_protocol Handling Protocol (Segregation, Containment) risk_assessment->handling_protocol disposal_protocol Disposal Protocol (Hazardous Waste Stream) risk_assessment->disposal_protocol compliance Regulatory Compliance (EPA, OSHA) ppe_protocol->compliance handling_protocol->compliance disposal_protocol->compliance

Caption: Logical framework for handling and disposal.

By adhering to these procedures, researchers and laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.